Oxamate
描述
属性
分子式 |
C2H2NO3- |
|---|---|
分子量 |
88.04 g/mol |
IUPAC 名称 |
oxamate |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)/p-1 |
InChI 键 |
SOWBFZRMHSNYGE-UHFFFAOYSA-M |
SMILES |
C(=O)(C(=O)[O-])N |
规范 SMILES |
C(=O)(C(=O)[O-])N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Oxamate: A Technical Guide for Researchers
For Immediate Release
An In-depth Analysis of Oxamate's Interaction with Lactate (B86563) Dehydrogenase and its Downstream Cellular Effects
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a well-characterized inhibitor of lactate dehydrogenase (LDH). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, kinetic properties, and cellular consequences of LDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Executive Summary
This compound is a structural analog of pyruvate (B1213749) and acts as a competitive inhibitor of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. By binding to the active site of LDH, this compound effectively blocks the conversion of pyruvate to lactate, a critical step for NAD+ regeneration in rapidly proliferating cells, particularly cancer cells exhibiting the Warburg effect.[1] This inhibition leads to a cascade of downstream cellular events, including decreased ATP production, increased oxidative stress, cell cycle arrest, and apoptosis, making this compound a valuable tool in cancer metabolism research.[2][3][4][5]
Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase
This compound's primary mechanism of action is its competitive inhibition of all LDH isozymes.[6][7] As an isosteric analog of pyruvate, this compound competes for binding to the enzyme's active site.[8][2][9] The binding of this compound to the LDH-NADH complex prevents the binding of pyruvate, thereby halting the catalytic conversion of pyruvate to lactate.[7][10] Kinetic studies have consistently demonstrated this competitive inhibition pattern with respect to pyruvate.[6]
Figure 1: Competitive inhibition of LDH by this compound.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effect of this compound has been quantified across various studies, providing key metrics such as dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).
Table 1: Dissociation Constants (Ki) of this compound for Mouse LDH Isozymes
| Isozyme | Dissociation Constant (mM) |
| LDH-A4 | 0.080 |
| LDH-B4 | 0.060 |
| LDH-C4 | 0.030 |
Data sourced from kinetic studies on mouse LDH isozymes.[6]
Table 2: IC50 Values of this compound in Human Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (mmol/L) |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 |
Data indicates the concentration of this compound required to inhibit the viability of 50% of the cancer cells after 24 hours of exposure.[3][11]
Downstream Cellular Consequences of LDH Inhibition
The inhibition of LDH by this compound triggers a series of significant cellular changes, primarily stemming from the disruption of glycolysis and the subsequent metabolic crisis.
Figure 2: Downstream signaling cascade following LDH-A inhibition by this compound.
Key consequences include:
-
Reduced ATP Levels: By hindering glycolysis, this compound treatment leads to a significant drop in cellular ATP levels.[3]
-
Increased Reactive Oxygen Species (ROS): The metabolic shift forces more pyruvate into the mitochondria, which, in cancer cells with mitochondrial dysfunction, can lead to an overproduction of ROS.[2][5]
-
Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest, mediated by the downregulation of the CDK1/cyclin B1 pathway.[4][5]
-
Apoptosis: The culmination of energy depletion, oxidative stress, and cell cycle arrest triggers programmed cell death.[2][4]
-
Modulation of Signaling Pathways: The Akt-mTOR signaling pathway, a central regulator of cell growth and proliferation, has been identified as being inhibited by this compound treatment in some cancer cells.[12]
Experimental Protocols
Reproducible and robust experimental design is crucial for studying the effects of LDH inhibitors. The following are standard protocols for key assays.
LDH Activity Assay
This assay measures the enzymatic activity of LDH in cell lysates.
Materials:
-
Cell lines of interest
-
This compound solution at various concentrations
-
Cell lysis buffer
-
LDH activity assay kit (containing lactate, NAD+, and diaphorase)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to release intracellular components, including LDH.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer containing lactate and NAD+. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Signal Detection: The kit's diaphorase enzyme uses the newly generated NADH to reduce a probe, producing a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the LDH activity.[13]
Figure 3: Workflow for an LDH activity assay.
Cell Viability Assay (MTT or CCK-8)
This colorimetric assay assesses the impact of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solutions
-
MTT or CCK-8 solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of this compound concentrations.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent into a colored formazan (B1609692) product.
-
Solubilization (for MTT): Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[14][13]
Conclusion
This compound serves as a foundational tool for investigating the role of lactate dehydrogenase in cellular metabolism. Its well-defined mechanism as a competitive inhibitor of pyruvate allows for the precise interrogation of the consequences of blocking the final step of anaerobic glycolysis. The downstream effects, including energy depletion and increased oxidative stress, highlight the therapeutic potential of targeting LDH in diseases characterized by metabolic reprogramming, such as cancer. The methodologies and data presented in this guide provide a solid framework for researchers to design and interpret experiments utilizing this compound.
References
- 1. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells | MDPI [mdpi.com]
- 2. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bqexperimental.wordpress.com [bqexperimental.wordpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium this compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Oxamate as a Competitive Inhibitor of Lactate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of oxamate, a classical competitive inhibitor of lactate (B86563) dehydrogenase (LDH). It covers the mechanism of action, quantitative inhibition data, effects on cellular pathways, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of novel therapeutics targeting cancer metabolism.
Introduction: Targeting a Metabolic Hallmark of Cancer
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate, coupled with the oxidation of NADH to NAD+.[1][2] This reaction is a critical checkpoint in cellular metabolism, particularly in cancer cells.[3] Many tumors exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[4][5] This metabolic reprogramming relies on the upregulation of LDH, especially the LDHA isoform, to regenerate NAD+ required for sustained glycolytic flux.[5][6]
This compound, the salt of oxamic acid, is a structural analog of pyruvate and functions as a competitive inhibitor of LDH.[7][8][9] By mimicking the substrate, this compound binds to the active site of LDH, effectively blocking the conversion of pyruvate to lactate.[6][7] This inhibitory action makes this compound a valuable tool for studying the role of LDH in various physiological and pathological processes and a foundational molecule for the development of anticancer therapies targeting tumor metabolism.
Mechanism of Competitive Inhibition
This compound's inhibitory effect stems from its structural similarity to pyruvate.[7] It competes directly with pyruvate for binding to the active site of the LDH enzyme.[6][8] The inhibition is reversible and follows the principles of competitive inhibition kinetics.
Structural Basis of Inhibition: The binding of this compound occurs at the substrate-binding pocket within the LDH active site. For inhibition to occur, the enzyme typically exists as a binary complex with the cofactor NADH.[10] A critical structural element for catalysis is a flexible surface loop (residues 96-111), which closes over the active site after the coenzyme and substrate bind.[11] this compound's interaction within this pocket prevents the binding of pyruvate and subsequent hydride transfer from NADH, thereby halting the catalytic cycle.[11] The binding is stabilized by interactions with key amino acid residues, such as Arginine 105 and Arginine 98.[11]
Quantitative Inhibition Data
The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating higher affinity. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on substrate concentration.
Below are tables summarizing key quantitative data for this compound and its derivatives from various studies.
Table 1: Inhibition and Dissociation Constants of this compound and its Analogs against LDH Isozymes
| Inhibitor | LDH Isozyme | Organism | Ki or Kd (µM) | Reference |
| This compound | LDH-A4 | Mouse | 80 | [12] |
| This compound | LDH-B4 | Mouse | 60 | [12] |
| This compound | LDH-C4 | Mouse | 30 | [12] |
| N-Ethyl this compound | LDH-C4 | Mouse | 2 | [12] |
| N-Propyl this compound | LDH-C4 | Mouse | 12 | [12] |
| This compound | LDH-A | Human | 26 | [11] |
| This compound | LDH/NADH Complex | Not Specified | 10.3 | [10] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [13] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [13] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [13] |
| HeLa | Cervical Squamous Cell Carcinoma | 59.05 | [14] |
| SiHa | Cervical Squamous Cell Carcinoma | 70.19 | [14] |
Note: The high IC50 values in cellular assays are partly attributed to this compound's high polarity, which limits its penetration through cell membranes.[6]
Impact on Cellular Signaling and Metabolism
Inhibition of LDH by this compound triggers a cascade of metabolic and signaling events within the cell, primarily by disrupting the glycolytic pathway.
Key Cellular Effects:
-
Metabolic Shift: By blocking lactate production, this compound forces a diversion of pyruvate into the mitochondria for oxidative phosphorylation, shifting the cell's bioenergetics from glycolysis towards aerobic respiration.[15]
-
Induction of Oxidative Stress: The metabolic shift can lead to an increase in mitochondrial reactive oxygen species (ROS).[6][13]
-
Apoptosis and Cell Cycle Arrest: Elevated ROS levels and metabolic stress can induce apoptosis.[6][13] Furthermore, this compound has been shown to cause cell cycle arrest at the G2/M phase by downregulating the CDK1/cyclin B1 pathway.[13][16]
-
Sensitization to Therapy: this compound can increase the sensitivity of cancer cells to both radiotherapy and conventional chemotherapy.[5][6][16]
-
Immune Modulation: By reducing lactic acid production in the tumor microenvironment, this compound may enhance the infiltration and activity of immune cells like CD8+ T cells, thereby improving the efficacy of immunotherapies such as anti-PD-1 treatment.[4]
Below is a diagram illustrating the central role of LDH in glycolysis and the downstream consequences of its inhibition by this compound.
Caption: Effect of this compound on Cellular Metabolism and Fate.
Experimental Protocols: Determination of Ki
This section provides a generalized protocol for determining the inhibition constant (Ki) of this compound for LDH. The assay is based on monitoring the decrease in NADH concentration, which absorbs light at 340 nm.[1][17]
A. Principle
The activity of LDH is measured by following the rate of NADH oxidation to NAD+ in the presence of the substrate, pyruvate. This is observed as a decrease in absorbance at 340 nm. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for pyruvate increases, while the maximum velocity (Vmax) remains unchanged. The Ki can be determined by measuring the reaction velocity at various substrate and inhibitor concentrations.
B. Materials
-
Purified LDH enzyme (e.g., rabbit muscle LDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Sodium pyruvate
-
Sodium this compound
-
Reaction Buffer: e.g., 100 mM phosphate (B84403) buffer, pH 7.4
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder (e.g., 25°C or 37°C)
C. Procedure
-
Solution Preparation:
-
Prepare a concentrated stock solution of LDH enzyme in reaction buffer.
-
Prepare stock solutions of NADH (e.g., 10 mM), sodium pyruvate (e.g., 100 mM), and sodium this compound (e.g., 1 M) in reaction buffer.
-
-
Assay Setup:
-
Design a matrix of experiments with varying concentrations of pyruvate and this compound. For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with varying pyruvate concentrations.
-
In a 1 mL cuvette, add the following in order:
-
Reaction Buffer
-
NADH solution (to a final concentration of ~0.1-0.2 mM)
-
Pyruvate solution (to the desired final concentration)
-
This compound solution (to the desired final concentration)
-
-
Mix by gentle inversion and allow the mixture to equilibrate to the desired temperature for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed amount of the LDH enzyme stock solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Data Collection:
-
Record the absorbance values at regular intervals.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per minute (ΔA/min).
-
D. Data Analysis
-
Lineweaver-Burk Plot:
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the pyruvate concentrations (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each this compound concentration.
-
For a competitive inhibitor, the resulting lines will intersect on the y-axis (at 1/Vmax).
-
The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration, or by using the equation for competitive inhibition.
-
-
Non-Linear Regression (Preferred Method):
-
Use graphing software (e.g., GraphPad Prism, Origin) to fit the raw velocity (V₀) versus substrate concentration ([S]) data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / ([S] + Km * (1 + [I]/Ki))
-
This method provides a direct and more accurate determination of Vmax, Km, and Ki.[18]
-
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental Workflow for Determining the Ki of this compound.
Applications and Future Directions
This compound's role as an LDH inhibitor has established it as a critical tool in cancer research and a starting point for drug development.
-
Therapeutic Potential: Preclinical studies have demonstrated that this compound can inhibit the growth of aggressive cancers, including glioblastomas and pituitary adenomas.[6] It has also been shown to be effective in models of non-small cell lung cancer and nasopharyngeal carcinoma.[13][16]
-
Combination Therapies: The synergistic effects of this compound with other agents are a promising area of investigation. For example, its combination with the antidiabetic drug phenformin (B89758) shows enhanced anticancer efficacy while mitigating phenformin's side effect of lactic acidosis.[6][7] Combining this compound with immunotherapy has also shown promise.[4]
-
Overcoming Limitations: A major hurdle for the clinical use of this compound is its poor cell permeability due to its high polarity.[6] To address this, novel delivery systems such as nanoliposomes and nanoparticles are being developed to improve its bioavailability and tumor-targeting capabilities.[6][19]
-
Development of Analogs: Research into this compound analogs aims to create more potent and selective inhibitors for specific LDH isoforms, such as LDH-C4, which could have applications in fertility control or cancer treatment.[12][20]
Conclusion
This compound is a well-characterized competitive inhibitor of lactate dehydrogenase that has been instrumental in elucidating the role of aerobic glycolysis in cancer. Its ability to disrupt tumor metabolism, induce cell death, and sensitize cancer cells to other therapies underscores the potential of targeting LDH as a therapeutic strategy. While this compound itself faces challenges for clinical translation, it remains a cornerstone for ongoing research and the development of next-generation LDH inhibitors with improved pharmacological properties. This guide provides the foundational knowledge required for researchers to effectively utilize and build upon the science of LDH inhibition.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemistry of Lactate Dehydrogenase: Understanding its Role in Cellular Energy Metabolism and Diagnostic Significance - DoveMed [dovemed.com]
- 3. LDHA Gene: Role in Cancer, Metabolism & More [learn.mapmygenome.in]
- 4. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. bqexperimental.wordpress.com [bqexperimental.wordpress.com]
- 9. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Oxamate on Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of oxamate, a structural analog of pyruvate (B1213749), and its profound effects on cellular glycolysis. By competitively inhibiting lactate (B86563) dehydrogenase (LDH), the terminal enzyme in anaerobic glycolysis, this compound serves as a powerful tool for investigating metabolic pathways and as a potential therapeutic agent in diseases characterized by upregulated glycolysis, such as cancer. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines comprehensive experimental protocols for its study, and visualizes the key metabolic and signaling pathways affected by its activity.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and function. Glycolysis, the process of converting glucose into pyruvate, is a central metabolic pathway. Under anaerobic conditions, or in cancer cells exhibiting the Warburg effect, pyruvate is predominantly converted to lactate by lactate dehydrogenase (LDH).[1][2] This process allows for the regeneration of NAD+ required to sustain a high glycolytic rate.
This compound, an isosteric form of pyruvate, acts as a competitive inhibitor of LDH, thereby blocking the conversion of pyruvate to lactate.[1][3] This inhibition has significant downstream consequences, including a reduction in lactate production, alterations in cellular energy balance, and the induction of oxidative stress, ultimately impacting cell viability and proliferation.[4][5][6] This guide explores the multifaceted effects of this compound on glycolysis, providing researchers with the foundational knowledge and practical methodologies to investigate its biological impact.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of lactate dehydrogenase (LDH).[1] As a structural analog of pyruvate, this compound binds to the active site of LDH, preventing the binding of the natural substrate, pyruvate. This direct competition effectively halts the conversion of pyruvate to lactate.[1][3]
The inhibition of LDH by this compound leads to several key downstream effects:
-
Reduced Lactate Production: The most immediate consequence is a significant decrease in the production and secretion of lactate.[4][7]
-
Altered Redox Balance: The regeneration of NAD+ from NADH, which is coupled to the conversion of pyruvate to lactate, is impaired. This can lead to an increase in the NADH/NAD+ ratio, impacting other redox-sensitive cellular processes.
-
Metabolic Reprogramming: By blocking the anaerobic fate of pyruvate, this compound can force a metabolic shift towards oxidative phosphorylation in the mitochondria, where pyruvate is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.[8]
-
Induction of Oxidative Stress: The metabolic shift and altered redox balance can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[5][6]
-
Decreased ATP Production: In highly glycolytic cells, the inhibition of LDH can lead to a reduction in the overall rate of ATP production, impacting cellular energy levels.[6][9]
Quantitative Data: Efficacy of this compound
The inhibitory effect of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a measure of the potency of this compound in different biological contexts.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Incubation Time | Reference |
| This compound | HeLa | Cervical Squamous Cell Carcinoma | 59.05 mM (IC50) | 48 h | [10] |
| This compound | SiHa | Cervical Squamous Cell Carcinoma | 70.19 mM (IC50) | 48 h | [10] |
| This compound | A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L (IC50) | 24 h | [11][12] |
| This compound | H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L (IC50) | 24 h | [11] |
| This compound | HBE | Normal Lung Epithelial Cells | 96.73 ± 7.60 mmol/L (IC50) | 24 h | [11] |
| This compound | LLC/R9 | Lewis Lung Carcinoma | Lower than LLC (by 35.8%) | Not Specified | [13] |
| This compound | CNE-1 | Nasopharyngeal Carcinoma | Dose-dependent suppression | 24, 48, 72 h | [5] |
| This compound | CNE-2 | Nasopharyngeal Carcinoma | Dose-dependent suppression | 24, 48, 72 h | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on glycolysis and cellular function.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol measures the enzymatic activity of LDH in cell lysates.
Materials:
-
Tris buffer (200 mM, pH 8.0)[14]
-
Lithium lactate (50 mM)[14]
-
NAD+ solution (e.g., 8.6 mg/mL in water)[14]
-
Phenazine Methosulfate (PMS) solution (e.g., 0.9 mg/mL in water)[14]
-
INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyl tetrazolium chloride) solution (e.g., 3.3 mg/100 µL in DMSO)[14]
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm[14]
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time.
-
Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Reagent Preparation:
-
Prepare a fresh NAD/PMS/INT solution by mixing PMS, INT, and NAD+ solutions.[14]
-
-
Assay:
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. The assay can be run as an endpoint assay (read after a specific time, e.g., 5 minutes) or a kinetic assay.[14]
-
-
Data Analysis:
-
Calculate the LDH activity based on the change in absorbance over time, normalized to the protein concentration of the lysate.
-
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and glycolytic flux, in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-glutamine[15]
-
Glucose solution (e.g., 10 mM)[16]
-
Oligomycin solution (e.g., 1 µM)[16]
-
2-Deoxyglucose (2-DG) solution (e.g., 50 mM)[16]
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.[17]
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with Seahorse XF Base Medium and incubate in a 37°C non-CO2 incubator for 30-60 minutes.[17]
-
Load the injection ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Glycolysis Stress Test protocol. The instrument will sequentially inject the compounds and measure the ECAR.
-
-
Data Analysis:
-
Analyze the data to determine key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the impact of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).[5]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the central role of this compound in inhibiting glycolysis and its downstream cellular consequences.
Caption: Mechanism of this compound action on glycolysis and downstream cellular effects.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound serves as an invaluable tool for dissecting the intricacies of glycolytic metabolism. Its well-defined mechanism of action as a competitive inhibitor of LDH allows for the targeted disruption of anaerobic glycolysis, enabling researchers to probe the metabolic vulnerabilities of cells. The experimental protocols and data presented in this guide provide a robust framework for investigating the multifaceted effects of this compound. As research continues to unravel the complexities of cellular metabolism in health and disease, the utility of this compound as both a research tool and a potential therapeutic agent is likely to expand, particularly in the context of cancer and other metabolic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic consequences of lactate dehydrogenase inhibition by this compound in hyperglycemic proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycolysis stress test in organoids [protocols.io]
- 17. tabaslab.com [tabaslab.com]
The Nexus of Metabolism and Malignancy: A Technical Guide to Oxamate's Impact on the Warburg Effect in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen. This metabolic shift, driven by enzymes like lactate (B86563) dehydrogenase A (LDHA), is crucial for tumor growth, proliferation, and resistance to therapy. Oxamate, a structural analog of pyruvate (B1213749), acts as a competitive inhibitor of LDHA, effectively disrupting this aberrant metabolic pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on cancer cell metabolism, and its potential as a therapeutic agent. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for investigating its effects, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Warburg Effect - A Hallmark of Cancer
In the early 20th century, Otto Warburg observed that cancer cells, unlike their healthy counterparts, predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions.[1][2] This phenomenon, termed the Warburg effect or aerobic glycolysis, is now recognized as a hallmark of cancer.[1][3] This metabolic switch is not a consequence of defective mitochondria but rather a strategic rewiring that provides cancer cells with a proliferative advantage. By shunting glucose through glycolysis, cancer cells can rapidly generate ATP and, crucially, the biosynthetic precursors (nucleotides, lipids, and amino acids) necessary for rapid cell division.
Lactate dehydrogenase A (LDHA) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate and regenerating NAD+ to sustain a high glycolytic flux.[2][4] Elevated LDHA expression is a common feature in numerous cancers and often correlates with poor prognosis, making it an attractive target for anti-cancer therapies.[5][6]
This compound: A Competitive Inhibitor of Lactate Dehydrogenase A
This compound, an isosteric analog of pyruvate, functions as a competitive inhibitor of lactate dehydrogenase (LDH), with a particular affinity for the LDHA isoform.[4][7][8] By binding to the active site of LDHA, this compound blocks the conversion of pyruvate to lactate.[7][9] This inhibition forces pyruvate to be rerouted into the mitochondria for oxidative phosphorylation (OXPHOS), thereby counteracting the Warburg effect.[3][9] The consequences of LDHA inhibition by this compound are manifold, leading to a cascade of events within the cancer cell that can ultimately suppress tumor growth and enhance sensitivity to other treatments.[6][8]
Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of LDHA. This leads to a metabolic shift from aerobic glycolysis towards oxidative phosphorylation. The key molecular consequences include:
-
Decreased Lactate Production: By blocking the conversion of pyruvate to lactate, this compound significantly reduces the secretion of lactic acid by cancer cells.[3][10] This not only disrupts the cancer cell's internal metabolism but also alters the tumor microenvironment, which is often acidified by lactate.
-
Increased Oxidative Phosphorylation: With the glycolytic pathway inhibited at its final step, pyruvate is redirected to the mitochondria, leading to an increase in oxygen consumption and ATP production via OXPHOS.[3]
-
Reduced ATP Production from Glycolysis: While OXPHOS is upregulated, the rapid, albeit less efficient, ATP production from glycolysis is curtailed.[5][9] This can lead to an overall energy crisis in cancer cells that are heavily reliant on glycolysis.
-
Generation of Reactive Oxygen Species (ROS): The increased mitochondrial activity can lead to a burst of reactive oxygen species (ROS).[5][6] While moderate levels of ROS can promote cell signaling, excessive ROS can induce oxidative stress and trigger apoptosis.[6][8]
Quantitative Impact of this compound on Cancer Cell Metabolism and Viability
Numerous studies have quantified the effects of this compound on various cancer cell lines. The following tables summarize key findings, providing a comparative overview of its efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) at 24h | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [5] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [5] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [5] |
| AsPc-1 | Pancreatic Ductal Adenocarcinoma | 8.617 | [11] |
| Mia-PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.74 | [11] |
Table 2: Effects of this compound on Metabolic Parameters
| Cell Line | Treatment | Change in Lactate Production | Change in Glucose Uptake | Change in ATP Levels | Reference |
| UW402 (Medulloblastoma) | 24h this compound | Significantly Reduced | Not Reported | Increased via OXPHOS | [3] |
| GH3 (Pituitary Adenoma) | 48h this compound (60, 100 mM) | Decreased | Decreased | Not Reported | [12] |
| CNE-1, CNE-2 (Nasopharyngeal) | 6-24h this compound (50 mM) | Decreased | Decreased | Not Reported | [10] |
| CT26 (Colon Carcinoma) | 1-3 days this compound (40 mM) | Decreased | Not Reported | Decreased | [13] |
| H1299 (NSCLC) | 24h this compound (20, 60, 100 mM) | Decreased | Not Reported | Not Reported | [14] |
Table 3: Cellular Responses to this compound Treatment
| Cell Line | Treatment | Effect on Cell Cycle | Induction of Apoptosis | Induction of Autophagy | Reference | | :--- | :--- | :--- | :--- | :--- | | H1395 (NSCLC) | 24h this compound (20, 50, 100 mM) | G2/M Arrest | Increased | Not Reported |[5][15] | | A549 (NSCLC) | 24h this compound (20, 50, 100 mM) | G0/G1 Arrest | No Significant Increase | Induced |[5][15] | | CNE-1, CNE-2 (Nasopharyngeal) | 24h this compound (20, 50, 100 mM) | G2/M Arrest | Increased | Not Reported |[6] | | Res256, UW402 (Medulloblastoma) | this compound | G2/M Arrest | Not Reported | Not Reported |[3] | | T98G (Glioblastoma) | 30 mM this compound | Not Reported | Increased | Not Reported |[9][16] |
Signaling Pathways Modulated by this compound
The metabolic reprogramming induced by this compound has profound effects on various cellular signaling pathways that govern cell survival, proliferation, and death.
Figure 1: this compound's multifaceted impact on cancer cell signaling pathways.
-
Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[5][6] This is often mediated by the accumulation of ROS and the depletion of ATP.[5][9] In some contexts, apoptosis is enhanced through the suppression of survival signaling pathways, such as the EGFR pathway, and activation of the p53-dependent apoptotic pathway.[9]
-
Induction of Autophagy: In certain cancer cells, such as A549 non-small cell lung cancer cells, this compound induces autophagy as a protective mechanism against apoptosis.[5][15] This autophagic response is often linked to the inhibition of the Akt-mTOR signaling pathway.[5][17]
-
Induction of Senescence: In glioblastoma cells, this compound has been observed to promote cellular senescence, a state of irreversible growth arrest.[9][16] This is accompanied by the upregulation of p53 and p21.[9]
-
Enhancement of Radiosensitivity: By inhibiting DNA repair mechanisms and downregulating survival factors like EGFR, this compound can significantly enhance the sensitivity of cancer cells to radiation therapy.[6][9][16]
Experimental Protocols
This section provides a general overview of key experimental methodologies used to study the effects of this compound on cancer cells.
Cell Viability and Proliferation Assays
Figure 2: A generalized workflow for assessing cell viability after this compound treatment.
-
MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The absorbance of the formazan is proportional to the number of living cells.[5][10]
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.[14]
Lactate Production and Glucose Consumption Assays
-
Lactate Assay: The concentration of lactate in the cell culture medium can be measured using commercially available lactate assay kits. These kits typically use an enzyme-based reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[10]
-
Glucose Uptake Assay: Glucose uptake can be assessed using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The intracellular fluorescence is then measured by flow cytometry or a fluorescence microplate reader.[12] Alternatively, the concentration of glucose remaining in the culture medium can be measured using a glucose assay kit.[10]
Analysis of Cell Cycle and Apoptosis by Flow Cytometry
-
Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]
-
Apoptosis Assay: Apoptosis can be detected using an Annexin V/PI double staining assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound. This includes proteins related to apoptosis (e.g., Bcl-2, caspases), cell cycle regulation (e.g., cyclins, CDKs), and metabolic pathways (e.g., LDHA, EGFR, Akt).[6][9]
Seahorse XF Analyzer for Metabolic Flux Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is largely a result of glycolysis. This technology allows for a detailed assessment of the metabolic switch between glycolysis and oxidative phosphorylation induced by this compound.[3][14]
Therapeutic Potential and Future Directions
The ability of this compound to specifically target the metabolic vulnerability of cancer cells makes it a promising candidate for cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and enhancing the effects of conventional therapies like radiotherapy.[6][16] Furthermore, this compound has been investigated in combination with other drugs, such as the anti-diabetic agent phenformin, showing synergistic anti-cancer effects.[8][13]
However, the clinical translation of this compound faces challenges, primarily its high polarity, which can limit its cell membrane permeability and bioavailability.[8] Future research is focused on developing more potent and specific LDHA inhibitors and exploring novel drug delivery systems, such as nanoliposomes, to improve the therapeutic index of this compound.[8] Additionally, identifying predictive biomarkers for sensitivity to LDH inhibition will be crucial for patient stratification in future clinical trials.
Conclusion
This compound represents a compelling example of a targeted metabolic inhibitor with significant potential in oncology. By disrupting the Warburg effect through the inhibition of LDHA, this compound triggers a cascade of events that can lead to cancer cell death, cell cycle arrest, and increased sensitivity to other treatments. The comprehensive data and methodologies presented in this guide underscore the importance of targeting cancer metabolism as a therapeutic strategy and provide a solid foundation for further research and development in this exciting field.
References
- 1. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The reciprocal effects of autophagy and the Warburg effect in pancreatic ductal adenocarcinoma: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 14. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 15. oncotarget.com [oncotarget.com]
- 16. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Oxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid, also known as aminooxoacetic acid, is an organic compound with significant relevance in biochemical research and drug development.[1] As the monoamide of oxalic acid, it plays a crucial role as a metabolite and a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme pivotal in anaerobic glycolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of oxamic acid, with a focus on its role as an enzyme inhibitor.
Chemical Structure and Identification
Oxamic acid is a simple yet versatile molecule featuring both a carboxylic acid and an amide functional group. This dual functionality imparts its characteristic chemical properties and biological activity.
Chemical Structure:
Identifiers:
-
IUPAC Name: Oxamic acid[3]
-
Synonyms: Aminooxoacetic acid, Oxalamic acid, Oxamidic acid[3]
-
CAS Number: 471-47-6
-
Molecular Formula: C₂H₃NO₃[3]
-
SMILES: C(=O)(C(=O)O)N[3]
-
InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of oxamic acid is presented in the table below, providing essential data for laboratory use and computational modeling.
| Property | Value | Source |
| Molar Mass | 89.05 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 207-210 °C (decomposes) | |
| Boiling Point | 165.08 °C (estimated) | |
| Solubility | Soluble in water (108 mg/mL) | |
| pKa | 1.60 ± 0.20 (Predicted) |
Synthesis and Reactions
Synthesis of Oxamic Acid
A common laboratory synthesis of oxamic acid involves the ammonolysis of a dialkyl oxalate (B1200264), such as diethyl oxalate. The reaction proceeds via the formation of an ethyl oxamate intermediate, which is subsequently hydrolyzed to yield oxamic acid.
Experimental Protocol: Synthesis of Oxamic Acid from Diethyl Oxalate
-
Preparation of Ethyl this compound:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethyl oxalate in absolute ethanol (B145695) at a controlled temperature of -10°C to 5°C.
-
Slowly add a solution of ammonia (B1221849) in ethanol dropwise to the diethyl oxalate solution with continuous stirring. A white precipitate of ethyl this compound will form.
-
Continue stirring until the addition of the ammonia solution is complete.
-
Filter the reaction mixture to isolate the crude ethyl this compound.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl this compound.
-
-
Hydrolysis to Oxamic Acid:
-
Suspend the purified ethyl this compound in water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide, to the suspension.
-
Heat the mixture under reflux until the hydrolysis is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to precipitate the oxamic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield pure oxamic acid.
-
Key Reactions of Oxamic Acid
The presence of both a carboxylic acid and an amide group allows oxamic acid to participate in a variety of chemical transformations. Notably, it serves as a valuable precursor for the generation of carbamoyl (B1232498) radicals through oxidative decarboxylation. These highly reactive intermediates can then be utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions, making oxamic acid a versatile building block in organic synthesis.
Biological Activity: Inhibition of Lactate Dehydrogenase
Oxamic acid is a well-established competitive inhibitor of lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate, with the concomitant interconversion of NADH and NAD+. This inhibition is of significant interest in cancer research, as many cancer cells rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect.
Mechanism of LDH Inhibition
Oxamic acid's structural similarity to pyruvate allows it to bind to the active site of LDH. The binding of oxamic acid to the LDH-NADH complex effectively blocks the entry of the natural substrate, pyruvate, thereby inhibiting the enzyme's catalytic activity. This leads to a decrease in lactate production and a disruption of the glycolytic pathway in cells that are highly dependent on this metabolic route.
Signaling Pathway Involvement: The Akt/mTOR Pathway
The inhibition of LDH by oxamic acid has been shown to impact cellular signaling pathways, notably the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of LDH leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which in turn can suppress the activity of the Akt/mTOR pathway. This can lead to the induction of apoptosis (programmed cell death) or autophagy (a cellular self-degradation process) in cancer cells.
Experimental Protocols for a Key Assay
Lactate Dehydrogenase (LDH) Activity Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of oxamic acid on LDH activity. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH reduces a tetrazolium salt to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Purified Lactate Dehydrogenase (from rabbit muscle or other suitable source)
-
L-Lactic acid solution
-
NAD+ solution
-
Tetrazolium salt solution (e.g., INT - 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
Diaphorase solution
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Oxamic acid solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer.
-
Plate Setup: In a 96-well microplate, set up control wells (without oxamic acid) and test wells with a range of oxamic acid concentrations.
-
Reaction Mixture: To each well, add the assay buffer, NAD+ solution, L-lactic acid solution, and the corresponding concentration of oxamic acid solution (or vehicle for the control).
-
Enzyme Addition: Initiate the reaction by adding the LDH enzyme solution to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Color Development: Stop the enzymatic reaction and initiate the color development by adding the tetrazolium salt and diaphorase solution to each well.
-
Second Incubation: Incubate the plate in the dark at room temperature for a sufficient time for the color to develop.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength for the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH inhibition for each oxamic acid concentration relative to the control. Determine the IC₅₀ value (the concentration of oxamic acid that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
Oxamic acid is a molecule of considerable interest due to its well-defined chemical structure and its potent inhibitory activity against lactate dehydrogenase. Its ability to disrupt glycolysis in cancer cells has made it a valuable tool in cancer research and a lead compound for the development of novel anticancer therapeutics. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this important compound.
References
A Technical Guide to Sodium Oxamate as a Lactate Dehydrogenase-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDH-A) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently exploited by cancer cells to sustain rapid proliferation, a phenomenon known as the Warburg effect. By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH-A facilitates the regeneration of NAD+, which is essential for maintaining a high glycolytic rate. Inhibition of LDH-A presents a promising therapeutic strategy to induce a metabolic crisis within cancer cells, leading to impeded growth and cell death. This technical guide provides an in-depth analysis of sodium oxamate, a classical inhibitor of LDH-A. We will delve into its mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize its impact on key signaling pathways.
Mechanism of Action
Sodium this compound, a structural analog of pyruvate, functions as a competitive inhibitor of Lactate Dehydrogenase-A (LDH-A).[1][2] It directly competes with the enzyme's natural substrate, pyruvate, for binding to the active site.[2] This inhibition blocks the conversion of pyruvate to lactate. The consequences of this enzymatic blockade are manifold within a cancer cell: it disrupts the glycolytic pathway, leading to a reduction in ATP production, and can trigger an accumulation of reactive oxygen species (ROS), which contributes to cellular damage and the induction of apoptosis.[1][3]
Quantitative Inhibition Data
The efficacy of sodium this compound as an anti-proliferative agent has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological process by 50%, are summarized below. It is important to note that these values can vary based on the cell line, incubation time, and specific experimental conditions.
| Cell Line | Cancer Type | IC50 (mmol/L) | Incubation Time (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | 24 | [4] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 | [4] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | 24 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | Not Specified | [5] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6, 32.4, 17.8 | 24, 48, 72 | [3][6] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3, 44.5, 31.6 | 24, 48, 72 | [3][6] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | 24 | [4][5] |
Cellular Effects of LDH-A Inhibition by Sodium this compound
The inhibition of LDH-A by sodium this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.
-
Induction of Apoptosis : By increasing mitochondrial ROS generation, sodium this compound can initiate programmed cell death.[3][7] This is often accompanied by changes in the expression of apoptosis-related proteins, such as an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2.[6]
-
Cell Cycle Arrest : Sodium this compound has been shown to induce cell cycle arrest, although the specific phase can vary between cell lines. For instance, G2/M arrest has been observed in nasopharyngeal and some non-small cell lung cancer cells, often via the downregulation of the CDK1/cyclin B1 pathway.[3][4] In other contexts, a G0/G1 arrest has been noted.[4]
-
Increased Radiosensitivity : Studies have shown that pretreatment with sodium this compound can increase the sensitivity of cancer cells to ionizing radiation, suggesting a potential role in combination therapies.[3][7]
-
Induction of Autophagy : In some cancer cells, LDH-A inhibition can induce autophagy, a cellular self-eating process, as a protective mechanism against apoptosis.[4]
Signaling Pathway Involvement
LDH-A is a key player in the metabolic reprogramming of cancer cells. Its inhibition by sodium this compound directly impacts the Warburg effect and can influence major signaling pathways like the Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
Experimental Protocols
Reproducible and validated methodologies are essential for studying LDH-A inhibition. Below are standard protocols for assessing the effects of sodium this compound.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and anti-proliferative effects of an inhibitor.
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells.
-
Materials :
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Sodium this compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into 96-well plates at an optimal density and allow them to adhere overnight (37°C, 5% CO2).[1]
-
Treatment : Replace the medium with fresh medium containing varying concentrations of sodium this compound. Include untreated control wells.[1]
-
Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1][3]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization : Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control to determine IC50 values.[1]
-
B. CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another robust colorimetric method for determining cell viability.[5][8]
-
Materials :
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Sodium this compound stock solutions
-
CCK-8 solution
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells (e.g., 5x10³ cells/well) into 96-well plates.[5][8]
-
Treatment : Treat cells with different concentrations of sodium this compound (e.g., 0-100 mmol/L) for the desired duration.[5][8]
-
CCK-8 Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours in the dark.[5][8]
-
Absorbance Measurement : Measure the optical density at 450 nm using a microplate reader.[5][8]
-
LDH Enzyme Activity Assay
This assay directly measures the inhibitory effect of sodium this compound on LDH-A enzymatic activity.
-
Materials :
-
Purified recombinant human LDH-A protein
-
Assay Buffer (e.g., 20 mM HEPES-K+, pH 7.2)
-
NADH solution (e.g., 20 μM)
-
Pyruvate solution (e.g., 2 mM)
-
Sodium this compound at various concentrations
-
Spectrofluorometer or spectrophotometer
-
-
Procedure :
-
Reaction Setup : In a suitable plate or cuvette, incubate different concentrations of sodium this compound with the assay buffer, NADH, pyruvate, and purified LDH-A protein for a set time (e.g., 10 minutes).[9]
-
Measurement : The activity of LDH-A is determined by measuring the decrease in NADH. This can be done by monitoring the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) or the absorbance at 340 nm.[9]
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of NADH consumption in the presence of sodium this compound to the untreated control.[9]
-
Conclusion
Sodium this compound serves as a foundational tool for researchers investigating the metabolic vulnerabilities of cancer. As a competitive inhibitor of LDH-A, it effectively disrupts glycolysis, leading to reduced cell proliferation, cell cycle arrest, and apoptosis in numerous cancer models. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development and cancer biology to design, execute, and interpret experiments aimed at targeting the Warburg effect. While newer, more potent inhibitors are being developed, the extensive body of research on sodium this compound provides a valuable benchmark for comparison and a deeper understanding of the consequences of LDH-A inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 9. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]
The Effect of Oxamate on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamate, a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, this compound disrupts a key metabolic pathway, leading to significant alterations in cellular energy production. This technical guide provides an in-depth analysis of the effects of this compound on cellular ATP production, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic inhibitors and their therapeutic potential.
Introduction: this compound and its Mechanism of Action
This compound primarily functions as a competitive inhibitor of lactate dehydrogenase (LDH), with a particular affinity for the LDHA isoform, which is often overexpressed in cancer cells.[1] The "Warburg effect," a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, highlights the significance of the LDH-A-catalyzed reaction in tumor metabolism.[2][3] this compound's structural similarity to pyruvate allows it to bind to the active site of LDH, thereby preventing the conversion of pyruvate to lactate.[1] This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux.[3] Consequently, the rate of glycolysis is attenuated, leading to a direct impact on cellular ATP synthesis. While its primary target is LDH, some evidence suggests that this compound may also affect other metabolic enzymes, including pyruvate kinase and enolase, indicating a broader, though less characterized, impact on cellular metabolism.[1]
Impact of this compound on Cellular ATP Production
The inhibition of glycolysis by this compound directly translates to a reduction in cellular ATP levels, particularly in cells that are highly dependent on this pathway for their energy needs. Numerous studies across various cell types, especially cancer cell lines, have demonstrated a significant dose-dependent decrease in intracellular ATP following this compound treatment.[2][4][5]
In response to the glycolytic blockade, some cells attempt to compensate by upregulating oxidative phosphorylation (OXPHOS) to generate ATP.[6][7] This metabolic shift is characterized by an increase in the oxygen consumption rate (OCR).[6][8] However, for many cancer cells, this compensatory mechanism is insufficient to meet their high energy demands, resulting in an overall energy deficit.[7] The combined effect of reduced glycolytic ATP production and, in some cases, a limited capacity for OXPHOS, leads to cellular stress, growth inhibition, and apoptosis.[2][9]
Quantitative Data on ATP Reduction
The following table summarizes the quantitative effects of this compound on ATP levels and other key metabolic parameters as reported in various studies.
| Cell Line | This compound Concentration | Treatment Duration | Change in ATP Levels | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference |
| A549 (Non-small cell lung cancer) | 20, 50, 100 mM | 24 hours | Significant decrease | Not specified | Not specified | [4] |
| CNE-1 (Nasopharyngeal carcinoma) | 20, 50, 100 mM | 24 hours | 87.3±5.2%, 51.3±8.5%, 32.7±4.1% of control | Significant decrease | Increase in mitochondrial transmembrane potential | [2][5] |
| CNE-2 (Nasopharyngeal carcinoma) | 20, 50, 100 mM | 24 hours | 84.3±5.0%, 47.6±8.3%, 27±5.3% of control | Significant decrease | Increase in mitochondrial transmembrane potential | [2][5] |
| UW402 (Medulloblastoma) | Not specified | 24 hours | Significant increase (via OXPHOS) | Significant decrease | Significant increase | [3] |
| NR8383 (Macrophages) | Not specified | Not specified | Not specified | Decrease | Increase | [8] |
| C3H10T1/2 (Osteoprogenitors) | 1 mM | Not specified | Increase in ATP-linked respiration | Decrease (inhibition of glycolysis) | Increase in basal, ATP-linked, and maximal respiration | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the impact of this compound on cellular metabolism.
Measurement of Intracellular ATP Levels
A common method for quantifying intracellular ATP is through a luciferase-based assay.[4]
-
Principle: This assay relies on the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the specified duration (e.g., 24 hours).[4][5]
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer provided with a commercial ATP assay kit (e.g., from Beyotime, Haimen, China).[4]
-
ATP Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase reagent to the lysate.
-
Data Acquisition: Measure the luminescence using a microplate reader or luminometer.
-
Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number.[4]
-
Cellular Bioenergetics Analysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer is a powerful tool for real-time measurement of OCR and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[6][8]
-
Principle: The instrument uses solid-state sensors to simultaneously measure oxygen and proton fluxes in the media surrounding adherent cells.
-
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
This compound Treatment: Treat the cells with this compound for the desired time period.
-
Assay Preparation: Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate the plate in a non-CO2 incubator to allow the temperature and pH to equilibrate.
-
Mito Stress Test: To assess mitochondrial function, sequentially inject mitochondrial inhibitors through the ports of the Seahorse XF cartridge. A typical sequence includes:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates OCR and ECAR in real-time, providing a comprehensive profile of the cells' metabolic state.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the central role of LDH in glycolysis and how its inhibition by this compound impacts cellular metabolism.
References
- 1. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound Attenuates Glycolysis and ER Stress in Silicotic Mice | MDPI [mdpi.com]
- 9. Inhibition of LDH-A by this compound induces G<sub>2</sub>/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - ProQuest [proquest.com]
The Anti-Tumor Potential of Oxamate: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, famously known as the Warburg effect, presents a promising therapeutic window. This phenomenon, characterized by a heightened reliance on aerobic glycolysis for energy production even in the presence of oxygen, is a hallmark of many tumors.[1] Lactate (B86563) dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating the NAD+ necessary to sustain high glycolytic rates.[2] Its overexpression is frequently observed in various malignancies and often correlates with poor prognosis.[3] this compound, a structural analog of pyruvate, acts as a competitive inhibitor of LDHA, positioning it as a compelling agent for anti-cancer therapy.[2] This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting LDHA, which leads to a cascade of downstream cellular events.[2] By blocking the conversion of pyruvate to lactate, this compound disrupts the delicate metabolic balance of cancer cells.[1] This inhibition leads to a decrease in ATP production, an increase in intracellular reactive oxygen species (ROS), and mitochondrial dysfunction.[1][4] These metabolic insults can trigger various cellular responses, including cell cycle arrest, apoptosis, and senescence.[1][3] Furthermore, by reducing lactate production, this compound can modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of this compound across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) | Assay |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 | MTT |
| 32.4 | 48 | MTT | ||
| 17.8 | 72 | MTT | ||
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 | MTT |
| 44.5 | 48 | MTT | ||
| 31.6 | 72 | MTT | ||
| NP-69 (normal) | Nasopharyngeal Epithelium | >30 | Not Specified | MTT |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Cancer Type | This compound Concentration | Effect |
| T98G | Glioblastoma | 30 mM | Dose-dependent decrease in Sirt1 expression.[1] |
| T98G | Glioblastoma | 30 mM | Increased apoptosis rate from 33.3% (radiation alone) to 55.5% (this compound + radiation).[1][4] |
| T98G | Glioblastoma | 30 mM | Upregulation of pS15-p53 and p21, inducing senescence.[1] |
| CNE-1 & CNE-2 | Nasopharyngeal Carcinoma | 20, 50, 100 mM | Dose-dependent increase in G2/M phase cell cycle arrest.[3] |
| CNE-1 & CNE-2 | Nasopharyngeal Carcinoma | 20, 50, 100 mM | Dose-dependent increase in ROS levels (1.3 to 3.3-fold).[3][7] |
| H1299 | Non-Small Cell Lung Cancer | Dose-dependent | Reduction in LDH activity and lactic acid production.[5][6] |
| CT26 | Colon Cancer | 40 mM | In combination with phenformin (B89758) (1 mM), significantly decreased ATP levels and increased ROS.[9] |
Key Signaling Pathways Affected by this compound
This compound's inhibition of LDHA initiates a signaling cascade that affects multiple pathways crucial for cancer cell survival and proliferation.
Caption: Signaling pathways affected by this compound's inhibition of LDHA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.
1. Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound sodium salt (Sigma-Aldrich)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[1][5]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 mM).[3][5] Include untreated control wells.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[7]
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2]
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-3 hours.[5]
-
-
Solubilization (MTT only): Remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2][5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
2. LDH Activity Assay
-
Objective: To confirm the inhibitory effect of this compound on LDH activity.
-
Materials:
-
Treated and untreated cell lysates
-
LDH activity assay kit (e.g., from Solarbio, Beijing, China)[5]
-
-
Procedure:
-
Cell Lysis: Harvest cells treated with different concentrations of this compound and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Assay: Perform the LDH activity assay on the cell lysates following the kit's protocol. This typically involves measuring the rate of NADH oxidation or reduction, which is proportional to LDH activity.
-
Data Analysis: Compare the LDH activity in this compound-treated cells to that of untreated controls to determine the extent of inhibition.[5]
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells) into the flank of the mice.[9]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound (e.g., 300 mg/kg, intraperitoneally) or a vehicle control daily for a specified period (e.g., 21 days).[9]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 3 times a week) and calculate tumor volume using the formula: Volume = (length x width²)/2.[3][9]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data strongly support the anti-tumor activity of this compound across a range of cancer models. Its mechanism of action, centered on the inhibition of the key glycolytic enzyme LDHA, provides a solid rationale for its therapeutic potential. This compound has demonstrated the ability to inhibit cancer cell proliferation, induce cell death, and sensitize tumors to radiotherapy.[1][3]
Despite these promising findings, several considerations remain for its clinical translation. The high concentrations of this compound required for efficacy in some in vitro studies and its high polarity, which may limit cell membrane penetrance, are notable challenges.[1][10] Future research should focus on the development of more potent LDHA inhibitors, novel drug delivery systems such as nanoliposomes to improve bioavailability, and combination therapies.[10][11] For instance, combining this compound with other metabolic inhibitors, such as the anti-diabetic agent phenformin, or with immunotherapy has shown synergistic anti-cancer effects in preclinical models.[5][9][10] Further in vivo studies are warranted to validate these combination strategies and to establish safe and effective dosing regimens for potential clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 6. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 10. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Nexus of Metabolism and Disease: A Technical Guide to Lactate Dehydrogenase (LDH) Inhibition by Oxamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate (B86563) dehydrogenase (LDH) is a pivotal enzyme at the crossroads of glycolysis and oxidative phosphorylation, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. Its upregulation is a hallmark of various pathological states, most notably in cancer, where it facilitates the Warburg effect, and in ischemic conditions. Consequently, LDH has emerged as a compelling therapeutic target. Oxamate, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH, particularly the LDH-A isoform, and has been instrumental in elucidating the physiological and pathogenic roles of this enzyme. This technical guide provides an in-depth exploration of the multifaceted roles of LDH and the mechanistic consequences of its inhibition by this compound. It consolidates quantitative data on this compound's inhibitory effects, details key experimental protocols for its study, and visualizes the intricate signaling pathways modulated by this intervention. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating LDH inhibition as a therapeutic strategy.
Physiological and Pathogenic Roles of Lactate Dehydrogenase (LDH)
Physiological Function
Lactate dehydrogenase is a ubiquitous enzyme found in the cytoplasm of nearly all living cells.[1] Its primary physiological role is to catalyze the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[1] This reaction is crucial for regenerating NAD+ under anaerobic conditions, thereby allowing glycolysis to continue and ensuring a rapid, albeit limited, supply of ATP.[2] The enzyme exists as a tetramer composed of two different subunits, M (muscle-type) and H (heart-type), which combine to form five distinct isoenzymes (LDH-1 to LDH-5). These isoenzymes exhibit tissue-specific expression patterns and varying affinities for their substrates, reflecting the diverse metabolic requirements of different tissues.[3]
Pathogenic Involvement
The role of LDH extends into the realm of pathology, where its dysregulation is implicated in a range of diseases.
-
Cancer: Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] In this state, cells predominantly produce energy through glycolysis, even in the presence of oxygen, leading to increased lactate production.[4] LDH-A, the isoform that favors the conversion of pyruvate to lactate, is frequently overexpressed in various cancers and is associated with tumor progression, metastasis, and poor prognosis.[5][6] By facilitating high glycolytic rates, LDH-A provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion and suppresses the anti-tumor immune response.[7]
-
Ischemia: During ischemic events, such as stroke or myocardial infarction, the oxygen supply to tissues is compromised, forcing cells to rely on anaerobic glycolysis for energy production.[8][9] This leads to an accumulation of lactate and an increase in LDH activity. Elevated serum LDH levels are often used as a biomarker for tissue damage in ischemic conditions.[9][10] In ischemic heart disease, an alteration in LDH subunit composition has been observed, suggesting a compensatory mechanism to enhance glycolysis for continued energy production.[8]
This compound: A Competitive Inhibitor of LDH
This compound is a structural analog of pyruvate and acts as a competitive inhibitor of LDH, with a particular preference for the LDH-A isoform.[11][12] Its inhibitory action stems from its ability to bind to the active site of the enzyme, thereby preventing the binding of pyruvate and halting its conversion to lactate.[11][13] This competitive inhibition has been confirmed through kinetic studies, including the analysis of Lineweaver-Burk plots.[12]
Quantitative Data on LDH Inhibition by this compound
The inhibitory potency of this compound has been quantified in numerous studies across various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess its efficacy.
| Cell Line | Cancer Type | IC50 of this compound (mM) | Incubation Time (h) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 | [14] |
| 32.4 | 48 | [14] | ||
| 17.8 | 72 | [14] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 | [14] |
| 44.5 | 48 | [14] | ||
| 31.6 | 72 | [14] | ||
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | 24 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 | [2] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | 24 | [2] |
| HeLa | Cervical Cancer | 59.05 | 48 | |
| SiHa | Cervical Cancer | 70.19 | 48 | |
| LLC/R9 | Lewis Lung Carcinoma | Lower than LLC | Not Specified |
Kinetic Parameters of this compound Inhibition:
Kinetic studies have elucidated the competitive nature of this compound's inhibition of LDH.
| LDH Isozyme | Substrate | Ki (mM) for this compound | Type of Inhibition | Reference |
| Mouse LDH-A4 | Pyruvate | 0.080 | Competitive | |
| Mouse LDH-B4 | Pyruvate | 0.060 | Competitive | |
| Mouse LDH-C4 | Pyruvate | 0.030 | Competitive |
Experimental Protocols
LDH Enzyme Activity Assay
This protocol measures the activity of LDH in cell lysates or purified enzyme preparations. The assay is based on the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 0.2 M Tris-HCl, pH 7.3
-
Substrate Solution: 30 mM Sodium Pyruvate in Assay Buffer
-
Cofactor Solution: 6.6 mM NADH in Assay Buffer
-
Enzyme Sample (cell lysate or purified LDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the Assay Buffer, Substrate Solution, and Cofactor Solution in each well of the microplate.
-
Incubate the plate at 25°C for 5 minutes to reach temperature equilibrium.
-
Initiate the reaction by adding the enzyme sample to each well.
-
Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance over time (ΔA340/min). This rate is proportional to the LDH activity.
Diagram of LDH Enzyme Activity Assay Workflow:
Caption: Workflow for LDH enzyme activity assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, as viable cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce MTT to formazan, forming purple crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Diagram of MTT Assay Workflow:
Caption: Workflow for MTT cell viability assay.
13C-Based Metabolic Flux Analysis
This powerful technique allows for the quantification of intracellular metabolic fluxes by tracing the path of stable isotope-labeled substrates, such as 13C-glucose, through metabolic pathways.
Materials:
-
Cultured cells
-
Culture medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose)
-
Quenching solution (e.g., ice-cold saline)
-
Extraction solvent (e.g., 80% methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in the presence of the 13C-labeled substrate for a sufficient time to achieve isotopic steady-state.
-
Rapidly quench metabolism by washing the cells with an ice-cold quenching solution.
-
Extract intracellular metabolites using a cold extraction solvent.
-
Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS.
-
Use computational modeling to estimate the intracellular metabolic fluxes based on the measured labeling patterns.
Diagram of 13C-Metabolic Flux Analysis Workflow:
Caption: Workflow for 13C-metabolic flux analysis.
Signaling Pathways Modulated by LDH Inhibition
The inhibition of LDH by this compound has profound effects on cellular signaling, primarily by altering the metabolic state and redox balance of the cell.
The Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several studies have demonstrated that LDH inhibition by this compound can modulate this pathway. By decreasing ATP production and inducing metabolic stress, this compound treatment can lead to the inhibition of the Akt/mTOR signaling cascade.[1] This inhibition can, in turn, induce protective autophagy in some cancer cells as a survival mechanism.
Diagram of the Effect of this compound on the Akt/mTOR Pathway:
Caption: this compound inhibits LDH-A, leading to reduced ATP and mTOR signaling.
Cellular Redox Balance
LDH plays a critical role in maintaining the cellular redox state by regulating the NAD+/NADH ratio.[2] Inhibition of LDH-A by this compound disrupts this balance, leading to an increase in the NADH/NAD+ ratio. This can result in the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress.[2] The increased ROS levels can trigger various cellular responses, including apoptosis.[13]
Diagram of the Impact of this compound on Redox Balance:
Caption: this compound-induced LDH-A inhibition alters the NAD+/NADH ratio, increasing ROS.
Conclusion
The inhibition of lactate dehydrogenase by this compound provides a powerful tool to probe the metabolic vulnerabilities of diseases characterized by altered energy metabolism. This in-depth technical guide has summarized the critical physiological and pathogenic roles of LDH, provided quantitative data on its inhibition by this compound, detailed essential experimental protocols, and visualized the key signaling pathways involved. For researchers and drug development professionals, understanding the multifaceted consequences of LDH inhibition is paramount for the rational design of novel therapeutic strategies targeting metabolic dysfunction in cancer, ischemia, and other pathological states. The continued investigation into LDH inhibitors like this compound holds significant promise for advancing our therapeutic arsenal (B13267) against these challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 1 from Lactic dehydrogenase. V. Inhibition by this compound and by oxalate. | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxamate-Induced Apoptosis in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cancer cells frequently exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate (B86563) dehydrogenase A (LDH-A), a key enzyme in this process, catalyzes the conversion of pyruvate (B1213749) to lactate and is often overexpressed in various malignancies, correlating with poor prognosis.[1][2] Oxamate, a pyruvate analog, acts as a competitive inhibitor of LDH-A, disrupting the glycolytic pathway and emerging as a promising anti-cancer agent.[3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Inhibition of LDH-A and Metabolic Reprogramming
This compound's primary mechanism of action is the competitive inhibition of Lactate Dehydrogenase A (LDH-A).[3][4] By blocking the conversion of pyruvate to lactate, this compound forces a metabolic shift.[1][5] The accumulating pyruvate is rerouted into the mitochondria to enter the tricarboxylic acid (TCA) cycle.[1][4] This redirection of metabolic flux has profound consequences for cancer cells, which are often characterized by mitochondrial dysfunction.[1][6] The sudden influx of pyruvate into an already impaired oxidative phosphorylation (OXPHOS) system leads to the overproduction of Reactive Oxygen Species (ROS), a critical trigger for apoptosis.[1][3][6]
Signaling Pathway for this compound-Induced Apoptosis
The inhibition of LDH-A by this compound initiates a signaling cascade that culminates in programmed cell death. This process involves metabolic stress, oxidative stress, and the activation of the intrinsic mitochondrial apoptotic pathway.
Role of Reactive Oxygen Species (ROS)
The increased production of ROS is a central event in this compound's cytotoxic effects.[1][4] ROS, including superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can inflict damage on cellular components, leading to oxidative stress.[7][8] In the context of this compound treatment, this ROS burst serves as a key signaling messenger that initiates the mitochondrial apoptotic pathway.[1][4][6] The essential role of ROS is confirmed by experiments where the use of a ROS scavenger, N-acetylcysteine (NAC), significantly blocks the growth-inhibitory and apoptotic effects of this compound.[1][2]
Modulation of Bcl-2 Family Proteins and Caspase Activation
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[9][10][11] this compound treatment leads to a critical shift in the balance between these proteins. Western blot analyses have shown that this compound significantly enhances the expression of pro-apoptotic Bax while reducing the levels of anti-apoptotic Bcl-2.[1][4] This altered Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.[1][4][6] The appearance of cleaved-caspase-3 is a definitive marker of apoptosis execution.[1]
Quantitative Analysis of this compound's Effects
The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The data consistently show a dose-dependent induction of apoptosis and ROS generation.
Table 1: Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Citation(s) |
|---|---|---|---|---|
| H1395 | Non-Small Cell Lung | Control (0 mM this compound, 24h) | 2.15 ± 0.16 | [6][12] |
| 20 mM this compound, 24h | 6.24 ± 1.50 | [6][12] | ||
| 50 mM this compound, 24h | 16.36 ± 3.23 | [6][12] | ||
| 100 mM this compound, 24h | 29.66 ± 4.34 | [6][12] | ||
| T98G | Glioblastoma | Control | ~2.7 (Early + Late) | [5] |
| 30 mM this compound | 12.6 (Early + Late) | [5] | ||
| Irradiation only | 33.3 (Early + Late) | [5] | ||
| 30 mM this compound + Irradiation | 55.5 (Early + Late) | [5] | ||
| CNE-1 & CNE-2 | Nasopharyngeal | This compound (20 mM, 24h) + IR (6 Gy) | Synergistically enhanced vs. either treatment alone | [1][4] |
Note: Apoptosis rates in A549 lung cancer cells were not significantly increased by this compound, which instead induced protective autophagy.[6]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Line | Cancer Type | Treatment (24h) | Fold Increase in ROS Levels | Citation(s) |
|---|---|---|---|---|
| CNE-1 | Nasopharyngeal | 20 mM this compound | 1.3 | [1][4] |
| 50 mM this compound | 2.4 | [1][4] | ||
| 100 mM this compound | 3.1 | [1][4] | ||
| CNE-2 | Nasopharyngeal | 20 mM this compound | 1.5 | [1][4] |
| 50 mM this compound | 2.4 | [1][4] |
| | | 100 mM this compound | 3.3 |[1][4] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Cancer Type | Protein | Effect of this compound Treatment | Citation(s) |
|---|---|---|---|---|
| CNE-1 & CNE-2 | Nasopharyngeal | Bax | Expression significantly enhanced | [1][4] |
| Bcl-2 | Expression notably reduced | [1][4] | ||
| Pro-caspase-3 | Expression reduced | [1][4] | ||
| Cleaved-caspase-3 | Expression significantly enhanced | [1][4] | ||
| T98G | Glioblastoma | pS15-p53 | Upregulated | [5][13] |
| p21 | Upregulated | [5][13] | ||
| EGFR | Downregulated | [5][13] |
| A549 | Non-Small Cell Lung | Bcl-2, Bax, Caspase-3 | No clear change |[6] |
Experimental Methodologies
Reproducible and rigorous experimental design is crucial for studying the effects of therapeutic compounds. Below are detailed protocols for the key assays used to characterize this compound-induced apoptosis.
General Experimental Workflow
The investigation into this compound's effects typically follows a structured workflow, beginning with basic cytotoxicity and progressing to detailed mechanistic assays.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][6]
-
Cell Seeding & Treatment: Seed cells (e.g., 1x10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0, 20, 50, 100 mM) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with a complete medium. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[1][6]
-
Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity relative to a loading control like β-actin.
ROS Detection
This assay measures intracellular ROS levels using a fluorescent probe.[1]
-
Cell Treatment: Treat cells with this compound as described in previous protocols.
-
Probe Loading: In the final hour of treatment, add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cell culture medium and incubate. DCFH-DA is cell-permeable and non-fluorescent; once inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microplate reader. The increase in fluorescence is proportional to the amount of intracellular ROS.
Conclusion and Future Directions
This compound effectively induces apoptosis in a variety of cancer cell types by inhibiting LDH-A, which triggers a cascade of events including metabolic reprogramming, ROS overproduction, and activation of the mitochondrial apoptotic pathway.[1][3][6] The quantitative data clearly demonstrate its dose-dependent efficacy. Furthermore, this compound has been shown to sensitize cancer cells to other treatments like radiotherapy, highlighting its potential in combination therapies.[1][4][5] While promising, some cancer cells may respond to LDH-A inhibition by upregulating protective mechanisms like autophagy, suggesting that patient and tumor stratification will be critical for clinical application.[6] Future research should focus on overcoming these resistance mechanisms and exploring synergistic combinations with other metabolic inhibitors or immunotherapies to maximize therapeutic benefit.[14][15]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of reactive oxygen species in apoptosis: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Whitepaper: The Nexus of Oxamate, ROS Production, and Mitochondrial Apoptotic Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[1] Lactate (B86563) dehydrogenase A (LDH-A), a key enzyme in this process, catalyzes the conversion of pyruvate (B1213749) to lactate.[2] Oxamate, a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A, disrupting glycolysis and forcing a metabolic reprogramming in cancer cells.[1][3] This guide provides a detailed technical overview of the molecular mechanisms connecting LDH-A inhibition by this compound to the induction of mitochondrial reactive oxygen species (ROS) production and the subsequent activation of intrinsic apoptotic pathways. We will explore the underlying signaling cascades, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating these phenomena.
The Central Role of this compound in Metabolic Reprogramming
This compound's primary mechanism of action is the competitive inhibition of lactate dehydrogenase (LDH), particularly the LDH-A isoform, which is often overexpressed in various cancers.[2][4] By mimicking pyruvate, this compound binds to the active site of LDH-A, thereby blocking the conversion of pyruvate to lactate.[3] This inhibition has profound consequences for cancer cell metabolism:
-
Disruption of Glycolysis: The blockage of pyruvate's conversion to lactate leads to a bottleneck in the glycolytic pathway.[5]
-
Redirection of Pyruvate: With the lactate production pathway inhibited, pyruvate is shunted into the mitochondria to be utilized in the tricarboxylic acid (TCA) cycle.[6][7]
-
Shift to Oxidative Phosphorylation (OXPHOS): The increased influx of pyruvate into the mitochondria enhances the activity of the electron transport chain (ETC) and shifts the cell's primary mode of ATP production from glycolysis to the more efficient, but also more ROS-prone, oxidative phosphorylation.[8][9]
The Bridge to Oxidative Stress: ROS Production
The metabolic shift towards OXPHOS induced by this compound is intrinsically linked to an increase in the production of reactive oxygen species (ROS).[7] The heightened activity of the mitochondrial electron transport chain, while efficient for ATP synthesis, is imperfect. Electrons can "leak" from the ETC, primarily at Complex I and Complex III, and prematurely react with molecular oxygen (O₂) to form the superoxide (B77818) anion (O₂⁻•).[6]
This superoxide anion is then rapidly converted to hydrogen peroxide (H₂O₂) by the action of superoxide dismutase 2 (SOD2) within the mitochondrial matrix.[10] The accumulation of these ROS molecules creates a state of oxidative stress.[4] Several studies have demonstrated that this compound treatment leads to a dose-dependent increase in intracellular ROS levels.[6][11] This ROS burst is not merely a byproduct but a critical mediator of this compound's anticancer effects.[2]
Triggering Cell Death: The Mitochondrial Apoptotic Pathway
The elevated levels of mitochondrial ROS serve as a key signal to initiate the intrinsic pathway of apoptosis.[6] Oxidative stress compromises mitochondrial integrity, leading to mitochondrial outer membrane permeabilization (MOMP).[12] This critical event is regulated by the Bcl-2 family of proteins.[13]
The process unfolds as follows:
-
Activation of Pro-Apoptotic Proteins: ROS accumulation promotes the activation and translocation of pro-apoptotic Bcl-2 family members, such as Bax, to the mitochondrial outer membrane.[6]
-
Inhibition of Anti-Apoptotic Proteins: Concurrently, the function of anti-apoptotic proteins like Bcl-2, which normally prevent MOMP, is suppressed.[7][13]
-
Cytochrome c Release: The activated Bax proteins form pores in the mitochondrial outer membrane, facilitating the release of cytochrome c from the intermembrane space into the cytosol.[12]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization into a large complex known as the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily pro-caspase-3, leading to the systematic dismantling of the cell.[6][12]
Studies confirm that this compound treatment leads to an increased Bax/Bcl-2 ratio, cleavage of caspase-3, and a significant increase in the percentage of apoptotic cells.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Viability and ATP Levels
| Cell Line | This compound Conc. (mM) | Duration (h) | IC50 (mM) | Relative ATP Level (%) vs. Control | Reference |
| CNE-1 | 20 | 24 | - | 87.3 ± 5.2 | [6] |
| CNE-1 | 50 | 24 | - | 51.3 ± 8.5 | [6] |
| CNE-1 | 100 | 24 | - | 32.7 ± 4.1 | [6] |
| CNE-2 | 20 | 24 | - | 84.3 ± 5.0 | [6] |
| CNE-2 | 50 | 24 | - | 47.6 ± 8.3 | [6] |
| CNE-2 | 100 | 24 | - | 27.0 ± 5.3 | [6] |
| A549 | - | 24 | 58.53 ± 4.74 | - | [4] |
| H1975 | - | 24 | 32.13 ± 2.50 | - | [4] |
| H1395 | - | 24 | 19.67 ± 1.53 | - | [4] |
| HBE (normal) | - | 24 | 96.73 ± 7.60 | - | [4] |
Table 2: Effect of this compound on ROS Production and Apoptosis
| Cell Line | This compound Conc. (mM) | Duration (h) | ROS Level (Fold Increase vs. Control) | Apoptosis Rate (%) | Reference |
| CNE-1 | 20 | 24 | 1.3 | - | [6] |
| CNE-1 | 50 | 24 | 2.4 | - | [6] |
| CNE-1 | 100 | 24 | 3.1 | - | [6] |
| CNE-2 | - | 24 | 1.5 to 3.3 | - | [6] |
| H1395 | 20 | 24 | - | 6.24 ± 1.50 | [4] |
| H1395 | 50 | 24 | - | 16.36 ± 3.23 | [4] |
| H1395 | 100 | 24 | - | 29.66 ± 4.34 | [4] |
| T98G (Glioblastoma) | 40 | - | - | 12.6 (Total) | [7] |
| T98G + Radiation | 40 | - | - | 55.5 (Total) | [7] |
Detailed Experimental Protocols
Measurement of Intracellular ROS Production
This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a common fluorescent probe for detecting intracellular ROS.[14]
Materials:
-
Cells of interest cultured in appropriate plates.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Treatment compounds (e.g., this compound, controls).
-
Fluorescence microscope or microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, or chamber slides for microscopy) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24 hours).
-
Probe Loading: Remove the treatment media and wash the cells gently with warm PBS.
-
Incubate the cells with a working solution of 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement:
-
Microplate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set. Capture images for qualitative analysis or quantify the integral optical density (IOD) using image analysis software.[14]
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control cells to determine the fold increase in ROS production.
Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptosis/necrosis).[6]
Materials:
-
Treated and control cell suspensions.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time (e.g., 48 hours), harvest the cells (including any floating cells in the medium) by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 1,500 rpm for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. Calculate the percentage of cells in each quadrant.
-
Integrated Workflow
The following diagram provides a comprehensive overview of the logical and experimental workflow, from the initial inhibition of LDH-A by this compound to the ultimate execution of apoptosis.
Conclusion
This compound serves as a powerful tool for exploiting the metabolic vulnerabilities of cancer cells. By inhibiting LDH-A, it not only disrupts the glycolytic pathway essential for many tumors but also forces a reliance on mitochondrial oxidative phosphorylation.[5][6] This metabolic reprogramming directly leads to an increase in mitochondrial ROS production, which acts as a critical signaling event to trigger the intrinsic apoptotic pathway.[2] The induction of ROS-mediated mitochondrial apoptosis, characterized by the activation of the Bax/cytochrome c/caspase-3 axis, is a primary mechanism behind the anti-tumor efficacy of this compound.[6] Understanding this intricate connection provides a strong rationale for the continued investigation of LDH-A inhibitors, both as standalone therapies and in combination with other treatments like radiotherapy, to target aggressive and metabolically adapted cancers.[2][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic consequences of lactate dehydrogenase inhibition by this compound in hyperglycemic proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. This compound Attenuates Glycolysis and ER Stress in Silicotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxamate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamate, a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis.[1] By blocking the conversion of pyruvate to lactate, this compound disrupts a key metabolic pathway frequently upregulated in cancer cells, known as the Warburg effect.[1] This inhibition leads to a reduction in lactate production, decreased ATP levels, and an increase in reactive oxygen species (ROS), ultimately impacting cell viability, proliferation, and other cellular processes.[2][3] These characteristics make this compound a valuable tool for studying cancer metabolism and a potential candidate for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, effects on various cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound primarily functions by competitively inhibiting lactate dehydrogenase-A (LDH-A), the enzyme responsible for the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high glycolytic rates in cancer cells.[1][4] Inhibition of LDH-A by this compound leads to a cascade of downstream effects, including:
-
Reduced Lactate Production: Directly blocking the conversion of pyruvate to lactate.[5][6]
-
Decreased ATP Generation: Impairing the high glycolytic rate relied upon by many cancer cells for energy production.[3][7]
-
Increased Reactive Oxygen Species (ROS): Shifting metabolic flux towards the mitochondria can lead to increased ROS production, which can induce apoptosis.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: The metabolic stress induced by this compound can trigger programmed cell death and arrest the cell cycle at various phases, depending on the cell type.[2][3]
-
Modulation of Signaling Pathways: this compound has been shown to affect key signaling pathways involved in cell survival, proliferation, and autophagy, such as the Akt-mTOR and p53/p21 pathways.[2][8][9]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (mmol/L) | Reference |
| A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [10] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [10] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [11] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [11] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | [7] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | [7] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [10][11] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | G0/G1 Phase (%) | G2/M Phase (%) | Apoptosis Rate (%) | Reference |
| A549 | Control | 51.88 ± 0.14 | - | Low | [11] |
| A549 | 100 mM this compound (24h) | 78.24 ± 2.4 | - | Low | [11] |
| H1395 | Control | - | - | 2.15 ± 0.16 | [2] |
| H1395 | 100 mM this compound (24h) | - | - | 29.66 ± 4.34 | [2] |
| CNE-1 & CNE-2 | This compound (prolonged) | - | Induces G2/M arrest | Dose-dependent increase | [3][7] |
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol outlines the steps for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Sodium this compound (Sigma-Aldrich or equivalent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[10][11]
-
Treatment: Prepare a stock solution of sodium this compound in sterile water or culture medium. Treat cells with varying concentrations of this compound (e.g., 0-100 mmol/L) for the desired incubation times (e.g., 24, 48, 72 hours).[7][10][11] Include untreated control wells.
-
MTT/CCK-8 Addition:
-
Measurement:
-
For MTT: Remove the medium and add 150 µl of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[7][11]
-
For CCK-8: Measure the absorbance at 450 nm.[10]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol measures the intracellular LDH activity to confirm the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Commercial LDH activity assay kit (e.g., from Solarbio, as cited in[12]) or in-house reagents.[13]
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Harvest and lyse the cells according to the assay kit's instructions to release intracellular LDH.
-
Assay Reaction: Perform the LDH activity assay according to the manufacturer's protocol. This typically involves the conversion of lactate to pyruvate, which is coupled to a colorimetric reaction.[13][14]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 450 nm) using a microplate reader.[13][15]
-
Data Analysis: Determine the LDH activity relative to the total protein concentration of the cell lysate and compare the activity in treated versus untreated cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[2][3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late-stage apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Cell Cycle Analysis (PI Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[2][16]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
General Experimental Workflow
Caption: A typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. praxilabs.com [praxilabs.com]
- 15. assaygenie.com [assaygenie.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Determining the Optimal Concentration of Oxamate for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamate, a structural analog of pyruvate (B1213749), is a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, this compound disrupts a critical metabolic pathway often upregulated in cancer cells and other proliferative diseases, known as the Warburg effect.[1][2] This mechanism of action makes this compound a valuable tool for in vitro research aimed at understanding and targeting aberrant cellular metabolism. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro studies, complete with experimental protocols and data presentation guidelines.
Mechanism of Action
This compound's primary mode of action is the competitive inhibition of lactate dehydrogenase (LDH), particularly LDH-A, which is predominantly expressed in many cancer types.[1] This inhibition leads to a decrease in lactate production and a subsequent reduction in the regeneration of NAD+ from NADH. The disruption of this process has several downstream effects on cellular function, including a decrease in ATP production, an increase in reactive oxygen species (ROS), and induction of cell cycle arrest and apoptosis.[3][4]
Data Presentation: Efficacy of this compound in Various Cell Lines
The effective concentration of this compound can vary significantly depending on the cell type, metabolic state, and duration of exposure. Below is a summary of reported 50% inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mmol/L) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [3] |
| 48 | 32.4 | [3] | ||
| 72 | 17.8 | [3] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [3] |
| 48 | 44.5 | [3] | ||
| 72 | 31.6 | [3] | ||
| A549 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [5][6] |
| H1299 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [5][6] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [7] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [7] |
| HBE | Normal Human Bronchial Epithelial | 24 | 96.73 ± 7.60 | [5][6][7] |
Note: These values should be used as a starting point for optimization in your specific cell line and experimental conditions.
Experimental Protocols
Cell Viability and Proliferation Assays (MTT and CCK-8)
These colorimetric assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 mmol/L).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
b. CCK-8 Assay Protocol [5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well.
-
Treatment: Treat cells with a range of this compound concentrations.
-
Incubation: Incubate for the desired time points (e.g., 12, 24, 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours in the dark.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine cell viability and calculate IC50 values.
Lactate Dehydrogenase (LDH) Activity Assay[6][8]
This assay directly measures the inhibitory effect of this compound on its target enzyme.
-
Cell Treatment: Treat cells with different concentrations of this compound (e.g., 0, 20, 50, 100 mM) for 24 hours.[3]
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol of a commercial LDH activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
LDH Activity Measurement: Perform the LDH activity assay following the kit's instructions. This typically involves an enzymatic coupling reaction where LDH reduces NAD to NADH, which then reacts with a probe to produce a colorimetric or fluorometric signal.
-
Data Normalization: Normalize the LDH activity to the total protein concentration for each sample.
Intracellular ATP Measurement[3][8]
This assay assesses the impact of this compound on cellular energy levels.
-
Cell Treatment: Culture cells with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells and centrifuge to remove debris.
-
ATP Measurement: Use a luciferase-based ATP assay kit. Mix the cell lysate supernatant with the ATP detection working solution.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Normalization: Normalize the ATP levels to the protein concentration of the corresponding cell lysate.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the primary mechanism of action of this compound and its downstream cellular consequences.
Caption: Mechanism of this compound Action.
Experimental Workflow for Determining Optimal this compound Concentration
The following workflow provides a logical sequence for in vitro experiments.
Caption: Workflow for this compound Concentration Optimization.
Conclusion
Determining the optimal concentration of this compound is a critical first step for any in vitro study investigating its therapeutic potential or its role in metabolic research. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute their experiments effectively. It is essential to empirically determine the IC50 and optimal working concentration for each specific cell line and experimental context, as sensitivity to this compound can vary widely. Mechanistic studies following the initial dose-response experiments will provide a deeper understanding of the cellular effects of LDH inhibition.
References
- 1. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 2. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 7. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Administration of Oxamate in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of oxamate, a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), in various mouse models of cancer. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Introduction
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming is characterized by increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate, is a key enzyme in this process and its elevated expression is associated with poor prognosis in several cancers.[3][4] this compound, a pyruvate analog, acts as a competitive inhibitor of LDH-A, thereby disrupting glycolysis and impeding tumor growth.[2][5][6][7] Preclinical studies in various mouse models have demonstrated the anti-tumor effects of this compound, highlighting its potential as a therapeutic agent.[5][6][8]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of LDH-A, leading to a reduction in lactate production.[5][6][8] This inhibition has several downstream effects that contribute to its anti-cancer activity:
-
Metabolic Reprogramming: By blocking lactate production, this compound forces cancer cells to rely more on mitochondrial oxidative phosphorylation, a less efficient energy production pathway for many tumors. This can lead to decreased ATP production and metabolic stress.[1][9]
-
Induction of Oxidative Stress: The inhibition of LDH-A can lead to an accumulation of pyruvate, which can be shunted into the mitochondria, increasing the production of reactive oxygen species (ROS).[3][5][6] Elevated ROS levels can induce cellular damage and trigger apoptosis.[3][5][6]
-
Modulation of the Tumor Microenvironment: High lactate levels in the tumor microenvironment contribute to an acidic and immunosuppressive milieu. By reducing lactate, this compound can potentially reverse this immunosuppression and enhance the efficacy of immunotherapies.[10][11][12] Specifically, it has been shown to increase the infiltration and activity of CD8+ T cells.[10][11][12]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cells.[3][4]
-
Sensitization to Other Therapies: By altering tumor metabolism and the tumor microenvironment, this compound can sensitize cancer cells to radiotherapy and immunotherapy.[3][4][5][6]
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from key preclinical studies investigating the in vivo efficacy of this compound in mouse models of cancer.
Table 1: this compound Monotherapy Studies
| Mouse Model | Cancer Type | Cell Line | This compound Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| Nude Mice | Nasopharyngeal Carcinoma | CNE-2 | 750 mg/kg, i.p., daily | 21 days | ~50% reduction in tumor weight. | [6] |
| Balb/c Nude Mice | Nasopharyngeal Carcinoma | CNE-2 | 750 mg/kg, i.p., daily | Not specified | Substantial inhibition of tumor growth. | [1] |
| Humanized (Hu-PBMC-B-NDG) Mice | Non-Small Cell Lung Cancer | H1299 | Not specified | 15 days | Significant delay in tumor growth. | [10][11] |
Table 2: this compound Combination Therapy Studies
| Mouse Model | Cancer Type | Cell Line | Combination Agent(s) | This compound Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| Humanized (Hu-PBMC-B-NDG) Mice | Non-Small Cell Lung Cancer | H1299 | Pembrolizumab (Anti-PD-1) | Not specified | 15 days | Enhanced tumor growth inhibition compared to monotherapy. Increased CD8+ T cell infiltration. | [10][11][12] |
| Nude Mice | Nasopharyngeal Carcinoma | CNE-1 | Irradiation (3.3 Gy x 3) | 750 mg/kg, i.p., daily | 3 weeks | Significantly improved tumor growth inhibitory effect compared to either treatment alone. | [3][4] |
| Syngeneic (BALB/c) Mice | Colon Cancer | CT26 | Phenformin | Not specified | 21 days | Significantly smaller tumors compared to control and single-agent groups. Increased tumor apoptosis. | [8][13] |
| Nude Mice | Glioblastoma | 51 A GSCs | CAR-T cells | 300 mg/kg, i.p. | 3 weeks | Enhanced anti-tumor effect and extended survival compared to CAR-T cells alone. | [14] |
| Mice with induced colonic inflammation and neoplasia | Colon Cancer | - | Metformin, Doxorubicin | 15 mg/kg, daily | Not specified | Significantly suppressed inflammation and cancer development. | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Xenograft Mouse Model of Nasopharyngeal Carcinoma
This protocol is based on the methodology described by Li et al.[6] and another similar study.[1]
1. Animal Model:
-
Balb/c nude mice (4-6 weeks old).
2. Cell Culture and Tumor Induction:
-
Culture human nasopharyngeal carcinoma CNE-2 cells in appropriate media.
-
Subcutaneously inject 5 x 10^6 CNE-2 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
3. This compound Preparation and Administration:
-
Dissolve sodium this compound in sterile phosphate-buffered saline (PBS).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 750 mg/kg daily.
-
The control group should receive an equal volume of PBS i.p. daily.
4. Treatment Duration:
-
Continue treatment for 21 days.
5. Monitoring and Endpoint Analysis:
-
Measure tumor volume every 3 days using calipers (Volume = length x width²/2).[4]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: Evaluation of this compound in Combination with Anti-PD-1 Immunotherapy in a Humanized Mouse Model of Non-Small Cell Lung Cancer
This protocol is adapted from the study by Ju et al.[10][11][12]
1. Animal Model:
-
Use immunodeficient mice (e.g., B-NDG mice) engrafted with human peripheral blood mononuclear cells (PBMCs) to create a humanized mouse model (Hu-PBMC).
2. Cell Culture and Tumor Induction:
-
Culture human non-small cell lung cancer H1299 cells.
-
Subcutaneously inject H1299 cells into the humanized mice.
3. Treatment Groups:
-
Control (e.g., PBS or vehicle).
-
This compound monotherapy.
-
Pembrolizumab (anti-PD-1 antibody) monotherapy.
-
This compound and Pembrolizumab combination therapy.
4. Drug Administration:
-
Administer this compound (dosage to be optimized, but can be based on previous studies) daily.
-
Administer Pembrolizumab at a clinically relevant dose and schedule (e.g., 10 mg/kg, twice a week).
5. Treatment Duration:
-
Treat for a predefined period, for instance, 15 days.
6. Monitoring and Endpoint Analysis:
-
Monitor tumor growth and mouse body weight regularly.
-
At the end of the study, collect tumors for analysis.
-
Perform immunofluorescence or flow cytometry to analyze the infiltration of human immune cells, particularly CD8+ T cells, within the tumor microenvironment.
Visualizations
Signaling Pathway of this compound's Anti-Cancer Effects
Caption: Mechanism of this compound's anti-cancer effects.
Experimental Workflow for In Vivo this compound Studies
Caption: Experimental workflow for in vivo this compound studies.
Concluding Remarks
The in vivo administration of this compound in mouse models of cancer has demonstrated its potential as an anti-cancer agent, both alone and in combination with other therapies. Its ability to target the metabolic vulnerability of cancer cells and modulate the tumor microenvironment makes it an attractive candidate for further preclinical and clinical investigation. The protocols and data provided herein serve as a valuable resource for researchers aiming to explore the therapeutic utility of LDH-A inhibition in cancer. It is important to note that while high doses of this compound have been well-tolerated in mice, its high polarity may limit cell membrane penetrance, a factor that could be addressed with formulations like nanoliposomes.[5][6] Further research is warranted to optimize dosing, scheduling, and combination strategies for various cancer types.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 9. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 13. Synergistic Anti-Cancer Effect of Phenformin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
Using Oxamate to Study Lactate Production in Diverse Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerobic glycolysis, or the "Warburg effect," is a hallmark of many cancer cells, characterized by a high rate of glucose uptake and lactate (B86563) production, even in the presence of oxygen. This metabolic phenotype is crucial for rapid ATP production, biosynthesis of macromolecules, and the generation of a tumor-favorable microenvironment. Lactate dehydrogenase A (LDH-A), the enzyme responsible for the conversion of pyruvate (B1213749) to lactate, is a key player in this process and is often upregulated in various cancers.
Oxamate, a structural analog of pyruvate, acts as a competitive inhibitor of LDH, thereby blocking the conversion of pyruvate to lactate.[1] This property makes this compound a valuable tool for studying the role of lactate production in cellular metabolism, proliferation, and survival. By inhibiting LDH, this compound forces cells to rely more on mitochondrial respiration, a shift that can be detrimental to cancer cells adapted to a glycolytic metabolism. These application notes provide detailed protocols and compiled data on the use of this compound to investigate lactate production in a variety of cancer and normal cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature. These data illustrate the dose-dependent inhibition of cell viability, LDH activity, and lactate production by this compound.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cell Type | IC50 (24h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [2] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [2] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [3] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 mmol/L | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | 3.6 ± 0.75 mM | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 4.80 ± 0.95 mM | [4] |
| HeLa | Cervical Cancer | 59.05 mM | |
| SiHa | Cervical Cancer | 70.19 mM | [5] |
Table 2: Effect of this compound on LDH Activity
| Cell Line | This compound Concentration | Duration | % Inhibition of LDH Activity | Reference |
| A549 | 20, 50, 100 mM | 24h | Dose-dependent decrease | [2] |
| HBE | 20, 50, 100 mM | 24h | Dose-dependent decrease | [2] |
| CNE-1 | 20, 50, 100 mM | 24h | Dose-dependent decrease | [6] |
| CNE-2 | 20, 50, 100 mM | 24h | Dose-dependent decrease | [6] |
| H1299 | 20, 60, 100 mM | 24h | Dose-dependent decrease | [3] |
| MCF-7 | 60 mM | 72h | Significant decrease | [2] |
Table 3: Effect of this compound on Lactate Production and Extracellular Acidification Rate (ECAR)
| Cell Line | This compound Concentration | Duration | Effect on Lactate/ECAR | Reference |
| CT26 | 40 mM | 1, 2, 3 days | Decreased lactate production | [6] |
| UW402 | 25, 50, 75 mM | 24h | Significantly reduced lactate | [7] |
| DAOY | 25, 50, 75 mM | 24h | Significantly reduced lactate | [7] |
| Res256 | 25, 50, 75 mM | 24h | Significantly reduced lactate | [7] |
| UW402 | 25, 50, 75 mM | 24h | Significantly reduced ECAR | [7] |
| H1299 | 20, 40, 60, 80, 100 mM | 24h | Significantly inhibited glycolysis (ECAR) | [3] |
| NR8383 | 50 mM | 24h | Reduced lactate production and ECAR | [8] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sodium this compound (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other necessary sterile labware
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Once cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of sodium this compound in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Measurement of Extracellular Lactate Production
This protocol outlines the steps to quantify the amount of lactate secreted by cells into the culture medium using a colorimetric assay. This is a synthesized protocol based on common commercially available lactate assay kits.
Materials:
-
Treated cells in culture plates (from Protocol 1)
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar)
-
Microplate reader capable of measuring absorbance at ~570 nm
-
96-well microtiter plates
-
10 kDa molecular weight cut-off (MWCO) spin filters (recommended)
Procedure:
-
Sample Preparation: a. After the this compound treatment period, carefully collect the cell culture medium from each well. This will be your extracellular fraction containing secreted lactate. b. To remove any detached cells or debris, centrifuge the collected medium at approximately 10,000 x g for 5 minutes. c. Deproteinization (Recommended): To prevent interference from LDH present in the medium (especially with high serum content), it is advisable to deproteinize the samples using a 10 kDa MWCO spin filter. This will remove LDH which can degrade lactate.
-
Lactate Standard Curve Preparation: a. Prepare a series of lactate standards with known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the provided lactate standard in the lactate assay buffer as per the kit's instructions.
-
Assay Procedure: a. Add 50 µL of each standard and sample (in duplicate or triplicate) to a 96-well plate. b. Prepare a Master Reaction Mix containing the lactate enzyme mix and probe according to the kit manufacturer's protocol. c. Add 50 µL of the Master Reaction Mix to each well containing the standards and samples. d. Mix gently by tapping the plate or using a horizontal shaker. e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance value of the 0 (blank) standard from all other standard and sample readings. b. Plot the corrected absorbance values for the lactate standards against their corresponding concentrations to generate a standard curve. c. Determine the lactate concentration in your samples by interpolating their absorbance values on the standard curve. d. Normalization (Optional but Recommended): To account for variations in cell number, you can perform a parallel cell viability assay (e.g., MTT or CCK-8) on the cells remaining in the wells after collecting the medium. Normalize the calculated lactate concentration to the cell number or protein content.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Mandatory Visualizations
Caption: A streamlined workflow for studying the effect of this compound on lactate production.
References
- 1. Synergistic Anti-Cancer Effect of Phenformin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Oxamate in Combination with Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamate, a competitive inhibitor of lactate (B86563) dehydrogenase A (LDHA), has emerged as a promising agent in combination cancer therapy. By targeting the metabolic reprogramming of cancer cells, specifically the Warburg effect, this compound can enhance the efficacy of conventional chemotherapy agents and immunotherapies.[1][2][3] LDHA is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in tumors.[1] Its inhibition by this compound leads to a metabolic crisis within cancer cells, triggering cell death and impeding tumor growth, making it a strategic target for anticancer drug development.[1][4] This document provides detailed application notes and protocols for utilizing this compound in combination with various chemotherapy agents in preclinical research settings.
Mechanism of Action
This compound, a structural analog of pyruvate (B1213749), competitively inhibits LDHA, the enzyme responsible for the conversion of pyruvate to lactate.[1][5] This inhibition has several downstream effects that contribute to its anti-cancer activity and synergistic effects with chemotherapy:
-
Metabolic Stress: By blocking lactate production, this compound disrupts the regeneration of NAD+ required for high glycolytic rates, leading to a reduction in ATP production and inducing metabolic stress in cancer cells.[6][7]
-
Increased Oxidative Stress: Inhibition of LDHA can lead to an increase in mitochondrial respiration and the production of reactive oxygen species (ROS), which can induce apoptosis.[2][6][7]
-
Reversal of Acidic Microenvironment: Tumors often have an acidic microenvironment due to lactate secretion, which can promote tumor progression and suppress the immune response. This compound, by reducing lactate production, can help to reverse this acidic microenvironment.[6]
-
Sensitization to Chemotherapy: By inducing metabolic and oxidative stress, this compound can lower the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy agents.[2][3][4]
Applications in Combination Therapy
Preclinical studies have demonstrated the synergistic or additive anti-cancer effects of this compound when combined with various therapeutic agents.
Combination with Doxorubicin and Metformin
A triple therapy combination of doxorubicin, metformin, and sodium this compound has shown significant efficacy in colorectal cancer cells.[5][8] This combination significantly reduced cell proliferation by inhibiting the mTOR/AKT pathway and promoted both apoptosis and autophagy.[5][8]
Combination with Phenformin
The combination of phenformin, a biguanide (B1667054) anti-diabetic agent, and this compound has demonstrated synergistic anti-cancer effects.[6][7] This combination leads to a more rapid cancer cell death by simultaneously inhibiting mitochondrial complex I (by phenformin) and LDH (by this compound), resulting in decreased ATP production and accelerated ROS production.[6][7]
Combination with Immunotherapy (Anti-PD-1)
This compound has been shown to enhance the efficacy of anti-PD-1 immunotherapy in a non-small cell lung cancer (NSCLC) humanized mouse model.[4][9][10][11] By reducing lactic acid production, this compound treatment increased the infiltration of activated CD8+ T cells into the tumor, thereby augmenting the therapeutic effects of pembrolizumab.[4][9][10][11]
Combination with Radiotherapy
This compound has been found to increase the radiosensitivity of nasopharyngeal carcinoma (NPC) and glioblastoma cells.[2][12][13] The proposed mechanism involves the this compound-induced increase in ROS, which synergistically enhances the DNA-damaging effects of ionizing radiation.[2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of this compound with other anti-cancer agents.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Agent(s) | IC50 Concentration | Reference |
| HCT116 | Colorectal Cancer | Doxorubicin | 0.75 µM | [5] |
| HCT116 | Colorectal Cancer | Metformin | 20 mM | [5] |
| HCT116 | Colorectal Cancer | Sodium this compound | 15 mM | [5] |
| HCT116 | Colorectal Cancer | Doxorubicin + Metformin + Sodium this compound (Triple Therapy) | Dox: 0.4 µM, Met: 12 mM, Ox: 10 mM | [5] |
| A549 | Non-Small Cell Lung Cancer | Sodium this compound | Not specified, dose-dependent inhibition | [10] |
| H1299 | Non-Small Cell Lung Cancer | Sodium this compound | Not specified, dose-dependent inhibition | [10] |
| MDA-MB-231 | Triple Negative Breast Cancer | Doxorubicin | 0.5 µM | [14] |
| MDA-MB-231 | Triple Negative Breast Cancer | Metformin | 25 mM | [14] |
| MDA-MB-231 | Triple Negative Breast Cancer | Sodium this compound | 15 mM | [14] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Group | Mean Tumor Size/Volume (at endpoint) | Reference |
| CT26 Syngeneic Mouse Model | Control | 616 ± 94 mm³ | [7] |
| CT26 Syngeneic Mouse Model | Phenformin | 731 ± 31 mm³ | [7] |
| CT26 Syngeneic Mouse Model | This compound | 769 ± 1084 mm³ | [7] |
| CT26 Syngeneic Mouse Model | Phenformin + this compound | 476 ± 50 mm³ | [7] |
| NSCLC Humanized Mouse Model | Control | Not specified, significant tumor growth | [4][9] |
| NSCLC Humanized Mouse Model | This compound Monotherapy | Significantly delayed tumor growth | [4][9] |
| NSCLC Humanized Mouse Model | Pembrolizumab Monotherapy | Significantly delayed tumor growth | [4][9] |
| NSCLC Humanized Mouse Model | This compound + Pembrolizumab | Better results than monotherapy | [4][9] |
| Nasopharyngeal Carcinoma Xenograft | Control (PBS) | Substantial tumor growth | [15] |
| Nasopharyngeal Carcinoma Xenograft | This compound (750 mg/kg, i.p., daily) | Significantly inhibited tumor growth | [15] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing cell viability after treatment with this compound and a combination agent.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound sodium salt
-
Chemotherapy agent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[16]
-
Compound Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in complete culture medium. After 24 hours, remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[16]
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[16] Then, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the crystals.[16][17]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][17]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression in key signaling pathways following combination treatment.
Materials:
-
Cells treated with this compound and chemotherapy agent
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, mTOR, HIF-1α, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[18] Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[18] Determine the protein concentration of the supernatant using a BCA assay.[18][19]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
SDS-PAGE and Protein Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis.[18] Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, visualize the protein bands using a chemiluminescence detection system.
In Vivo Tumor Growth Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cells for injection
-
Sterile PBS
-
This compound
-
Chemotherapy agent
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL PBS) into the flank of each mouse.[7]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, Combination).
-
Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., intraperitoneal injection, oral gavage). For example, this compound has been administered at 300 mg/kg[7] or 750 mg/kg[15] via intraperitoneal injection daily.
-
Monitoring: Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight 2-3 times per week.[7]
-
Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 5. Combination of Metformin, Sodium this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Anti-Cancer Effect of Phenformin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 8. Combination of Metformin, Sodium this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Sample preparation for western blot | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
Oxamate: A Promising Tool for Enhancing Radiosensitivity in Cancer Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen. This metabolic shift leads to the production and accumulation of lactate (B86563), which has been implicated in tumor progression, metastasis, and resistance to therapy.[1] Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate (B1213749) to lactate, is frequently overexpressed in various cancers, including glioblastoma and nasopharyngeal carcinoma, and is associated with poor prognosis and resistance to radiotherapy.[1][2]
Oxamate, a structural analog of pyruvate, acts as a competitive inhibitor of LDHA.[3] By blocking LDHA activity, this compound curtails lactate production, forcing cancer cells to rely more on mitochondrial respiration. This metabolic reprogramming has been shown to induce a cascade of cellular events that can significantly enhance the efficacy of radiotherapy, making this compound a compelling candidate as a radiosensitizer in cancer treatment.
These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols for utilizing this compound to enhance radiosensitivity in cancer cells.
Mechanism of Action
This compound enhances radiosensitivity through a multi-pronged approach that targets key cellular processes involved in the response to radiation-induced damage. The primary mechanisms include:
-
Inhibition of Lactate Dehydrogenase (LDHA): As a competitive inhibitor of LDHA, this compound blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis.[3] This leads to a decrease in intracellular lactate levels and a reduction in the acidification of the tumor microenvironment.
-
Increased Oxidative Stress: By shifting the metabolic balance towards mitochondrial respiration, this compound treatment leads to an increase in the production of reactive oxygen species (ROS).[2] Elevated ROS levels can exacerbate the DNA damage induced by ionizing radiation, leading to increased cell death.[4]
-
Impaired DNA Damage Repair: Studies have shown that this compound can delay and suppress the repair of DNA double-strand breaks, the most lethal form of radiation-induced DNA damage. This is evidenced by the persistence of γ-H2AX foci, a marker of DNA double-strand breaks, for extended periods post-irradiation in this compound-treated cells.[1][5] this compound has also been shown to suppress the expression and phosphorylation of key DNA repair proteins.[5]
-
Induction of Apoptosis and Senescence: this compound, both alone and in combination with radiation, has been demonstrated to increase the rates of apoptosis (programmed cell death) and induce cellular senescence, a state of irreversible growth arrest.[1][5] This is often accompanied by the upregulation of pro-apoptotic and senescence-associated proteins like p53 and p21.[5]
-
Modulation of Cancer Stem Cell Properties and EMT: this compound has been reported to reduce the expression of cancer stem cell markers and modulate markers of the epithelial-mesenchymal transition (EMT), a process associated with increased radioresistance and metastasis.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as a radiosensitizer from various studies.
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Effect | Sensitizer Enhancement Ratio (SER) | Reference |
| T98G | Glioblastoma | 30 mM | 0-8 | Increased cell death, decreased surviving fraction | Not explicitly calculated, but significant enhancement observed | [6] |
| CNE-1 | Nasopharyngeal Carcinoma | 50 mM | 0-8 | Increased apoptosis, decreased clonogenic survival | 1.26 | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | 50 mM | 0-8 | Increased apoptosis, decreased clonogenic survival | 1.35 | [2] |
| A549 | Non-small cell lung cancer | 20 mM | 0-9 | Enhanced radiosensitivity | Not explicitly calculated, but significant enhancement observed | [7] |
| H1975 | Non-small cell lung cancer | 20 mM | 0-9 | Enhanced radiosensitivity | Not explicitly calculated, but significant enhancement observed | [7] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) at 24h | IC50 (mM) at 48h | IC50 (mM) at 72h | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 32.4 | 17.8 | [8] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 44.5 | 31.6 | [8] |
| H1299 | Non-small cell lung cancer | ~50 | Not reported | Not reported | [3] |
| A549 | Non-small cell lung cancer | >100 | Not reported | Not reported | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the radiosensitizing effects of this compound.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after treatment with ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (sodium salt)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 10 cm culture plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal violet staining solution (0.5% crystal violet in 50% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line and the radiation dose, aiming for 50-150 colonies per plate.
-
-
This compound Treatment:
-
Allow cells to attach for at least 6 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 24-48 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace the medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain survival fraction (e.g., 0.5 or 0.1) in the control group versus the this compound-treated group.[9]
-
Protocol 2: Western Blot Analysis for DNA Repair and EMT Markers
This protocol is used to assess changes in protein expression levels following treatment with this compound and/or radiation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-53BP1, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and untreated cells
-
DCFH-DA
-
DMSO
-
Serum-free medium or HBSS
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution to a working concentration of 10-25 µM in serum-free medium immediately before use.
-
-
Cell Staining:
-
Wash cells once with pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with serum-free medium to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm), or visualize using a fluorescence microscope or analyze by flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic assay and computational modeling using real cell images to study physical enhancement and cellular sensitization induced by metal nanoparti ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06257K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-Tumor Effects of Oxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a metabolic hallmark of cancer, describes the propensity of tumor cells to favor aerobic glycolysis for energy production, even in the presence of oxygen.[1] This metabolic shift supports rapid cell proliferation and survival.[1][2] Lactate (B86563) dehydrogenase A (LDHA) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate, which regenerates the NAD+ necessary to maintain a high glycolytic rate.[1] Consequently, LDHA has emerged as a promising therapeutic target.
Oxamate, a structural analog of pyruvate, acts as a competitive inhibitor of LDHA.[3] By blocking LDHA activity, this compound disrupts the metabolic machinery of cancer cells, leading to a range of anti-tumor effects.[2][4] These application notes provide a comprehensive experimental framework for researchers to investigate and quantify the effects of this compound on tumor growth, from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action: From Metabolic Shift to Cellular Response
This compound's primary mechanism is the inhibition of LDHA, which forces a metabolic rewiring in cancer cells. This inhibition reduces lactate production and shunts pyruvate towards the mitochondria for oxidative phosphorylation.[1][2] This fundamental metabolic shift triggers a cascade of downstream cellular events, including reduced ATP production, increased reactive oxygen species (ROS), and the induction of apoptosis and senescence.[2][5]
The consequences of LDHA inhibition extend beyond metabolism, impacting critical signaling pathways that govern cell survival, proliferation, and death.
In Vitro Experimental Design & Protocols
A structured in vitro approach is essential to characterize the dose-dependent effects of this compound and elucidate its mechanisms of action in specific cancer cell lines. A typical workflow begins with assessing broad cytotoxicity, followed by detailed mechanistic assays.
Data Presentation: In Vitro Results
Quantitative data should be summarized for clarity and comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines.
| Cell Line | Type | IC50 (mM) at 24h[5][6] |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 |
Table 2: Effect of this compound (50 mM, 24h) on Cell Cycle Distribution in CNE-1 Cells.
| Phase | Control (%) | This compound-Treated (%) |
|---|---|---|
| G0/G1 | 55.2 ± 3.1 | 38.4 ± 2.5 |
| S | 25.8 ± 2.2 | 20.1 ± 1.9 |
| G2/M | 19.0 ± 1.8 | 41.5 ± 2.8 |
Table 3: Apoptosis Rate in H1395 Cells Treated with this compound for 24h.[5]
| This compound (mM) | Apoptosis Rate (%) |
|---|---|
| 0 | 2.15 ± 0.16 |
| 20 | 6.24 ± 1.50 |
| 50 | 16.36 ± 3.23 |
| 100 | 29.66 ± 4.34 |
Experimental Protocols
Adapted from protocols used for non-small cell lung cancer and nasopharyngeal carcinoma cells.[5][7]
-
Objective: To determine the dose-dependent effect of this compound on cell viability and calculate the IC50 value.
-
Materials:
-
Selected cancer and normal cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound sodium salt (Sigma-Aldrich)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete culture medium (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Remove the old medium from the plates and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450-490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
-
Based on methods for detecting apoptosis in NSCLC and NPC cells.[5][7]
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time (e.g., 48 hours).[7]
-
Harvest cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately using a flow cytometer. Quantify the populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Adapted from procedures used in NSCLC studies.[8]
-
Objective: To directly measure the inhibition of intracellular LDH enzyme activity by this compound.
-
Materials:
-
This compound-treated and control cells
-
LDH Activity Assay Kit (e.g., from Solarbio or similar)
-
Cell lysis buffer
-
Spectrophotometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest and wash the cells.
-
Lyse the cells according to the kit manufacturer's instructions to release intracellular contents.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Perform the LDH activity assay on the supernatant according to the kit's protocol, which typically involves measuring the rate of NADH oxidation.
-
Measure the absorbance change over time.
-
Normalize LDH activity to the total protein concentration of the lysate and express it as a percentage of the untreated control.
-
In Vivo Experimental Design & Protocols
In vivo studies are critical to validate in vitro findings and assess the therapeutic potential and systemic toxicity of this compound in a living organism.[1] The most common approach is a tumor xenograft model in immunocompromised mice.
For studying the effects of this compound on the tumor immune microenvironment, a humanized mouse model (transplanted with human immune cells) is recommended.[6][8][9] This allows for the evaluation of combination therapies, such as this compound plus an immune checkpoint inhibitor like anti-PD-1.[8][9]
Data Presentation: In Vivo Results
Table 4: In Vivo Tumor Growth Inhibition in a Xenograft Model.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1500 ± 250 | - |
| This compound (300 mg/kg) | 750 ± 180 | 50 |
| Radiation (2 Gy) | 900 ± 200 | 40 |
| this compound + Radiation | 300 ± 110 | 80 |
Experimental Protocols
Based on methods for nasopharyngeal carcinoma and colon cancer models.[7][10]
-
Objective: To evaluate the effect of this compound on tumor growth in vivo.
-
Materials:
-
4-6 week old immunocompromised mice (e.g., BALB/c nude)
-
Tumor cells suspended in PBS or Matrigel
-
Sterile syringes
-
Calipers for tumor measurement
-
This compound solution for injection
-
Vehicle control (e.g., sterile saline)
-
-
Procedure:
-
Subcutaneously inject 1 x 10⁷ tumor cells in a volume of 0.2 mL PBS into the flank of each mouse.[10]
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), use calipers to measure the length (L) and width (W) of the tumors. Calculate volume using the formula: V = (L x W²) / 2.
-
Randomize mice into treatment groups (n=6-10 per group):
-
Group 1: Vehicle Control (e.g., daily intraperitoneal (IP) injection of saline).
-
Group 2: this compound (e.g., daily IP injection of 300 mg/kg this compound).[10]
-
-
Administer treatments daily for a set period (e.g., 21 days).
-
Measure tumor volume and mouse body weight three times per week to monitor efficacy and toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Tissues can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation) or snap-frozen for protein analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
How to prepare and dissolve Sodium Oxamate for research use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium oxamate, the sodium salt of oxamic acid, is a structural analog of pyruvate (B1213749) that acts as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular specificity for the LDH-A isoform.[1][2][3] By blocking the conversion of pyruvate to lactate, sodium this compound disrupts aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells (the Warburg effect).[4][5][6] This mechanism of action makes it a valuable tool in cancer research, with studies demonstrating its ability to induce cell cycle arrest, apoptosis, and enhance the efficacy of radiation therapy in various cancer models.[1][7][8][9][10] These application notes provide detailed protocols for the preparation and dissolution of sodium this compound for research use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of sodium this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Synonyms | Oxamic acid sodium salt, Aminooxoacetic acid sodium salt | [1][4][11] |
| Molecular Formula | C₂H₂NNaO₃ | [4] |
| Molecular Weight | 111.03 g/mol | [4][12] |
| Appearance | Crystalline solid, powder | [4] |
| Purity | ≥95% to ≥98% | [4] |
| Melting Point | >300 °C | [12] |
| Solubility in Water | 10 mg/mL, 25.5 mg/mL, 50 mg/mL | [3][4][12][13] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [4] |
| Insolubility | Insoluble in DMSO | [1] |
Storage and Stability
Proper storage of sodium this compound is crucial to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Source(s) |
| Powder | Room temperature or -20°C | ≥4 years (RT), 3 years (-20°C) | [1][4][11] |
| Aqueous Stock Solution | -20°C or -80°C | 1 month (-20°C), 1 year (-80°C) | [1][2][7] |
| Aqueous Solution (short-term) | Not recommended for more than one day | [4] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] For in vivo studies, freshly prepared formulations are optimal.[11]
Experimental Protocols
Protocol 1: Preparation of a 1 M Aqueous Stock Solution
This protocol describes the preparation of a 1 M stock solution of sodium this compound in water.
Materials:
-
Sodium this compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh out 111.03 mg of sodium this compound powder and transfer it to a sterile conical tube. This amount will yield 1 mL of a 1 M solution. Adjust the mass and volume as needed for your experimental requirements.
-
Dissolution: Add a portion of the sterile water to the conical tube (e.g., 0.8 mL for a final volume of 1 mL).
-
Mixing: Vortex the solution until the sodium this compound is completely dissolved. The solution should be clear and colorless.[12] If dissolution is slow, gentle warming or sonication can be used to aid the process.[3][7]
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 1 mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile tube.[7]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to one year.[1][2][7]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the 1 M stock solution to a working concentration for use in cell-based assays.
Materials:
-
1 M Sodium this compound stock solution (from Protocol 1)
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the 1 M sodium this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare 10 mL of a 50 mM working solution, add 500 µL of the 1 M stock solution to 9.5 mL of cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures.
Note on Concentrations for In Vitro Studies: The effective concentration of sodium this compound can vary significantly between cell lines. Typical concentrations used in research range from the low millimolar (mM) to 100 mM.[3][7][8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Visualized Workflows and Pathways
Experimental Workflow for Sodium this compound Solution Preparation
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Sodium this compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Sodium this compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 12. Sodium this compound =98 565-73-1 [sigmaaldrich.com]
- 13. Oxamic acid sodium salt, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes: Utilizing Oxamate to Investigate the Effects of Glycolysis Inhibition on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerobic glycolysis, a hallmark of many cancer cells, presents a promising target for therapeutic intervention. Oxamate, a structural analog of pyruvate (B1213749), serves as a potent inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] By competitively inhibiting LDH, this compound effectively curtails the conversion of pyruvate to lactate, leading to a disruption in cellular metabolism and subsequent effects on key signaling pathways. These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the intricate relationship between glycolysis and cell signaling.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDH-A, which is often upregulated in cancer cells.[2][3] LDH catalyzes the interconversion of pyruvate and lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. By blocking this step, this compound leads to a cascade of metabolic alterations, including a decrease in lactate production, a reduction in ATP levels, and an increase in intracellular reactive oxygen species (ROS).[4][5] These metabolic shifts, in turn, modulate the activity of several critical signaling pathways implicated in cell proliferation, survival, and apoptosis.
Effects on Key Cell Signaling Pathways
Inhibition of glycolysis by this compound has been shown to impact several interconnected signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease states.
Akt/mTOR Pathway
The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Studies have demonstrated that this compound treatment can lead to the inhibition of the Akt/mTOR pathway.[4][5] This inhibition is likely a consequence of the cellular energy stress induced by the blockade of glycolysis. The reduced ATP levels can activate AMP-activated protein kinase (AMPK), a known negative regulator of mTOR.
AMPK Signaling
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low ATP, AMPK is activated and initiates a cascade of events to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways, including mTOR signaling. The use of this compound, by depleting ATP, can lead to the activation of AMPK, thereby influencing downstream cellular processes.
HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a pivotal role in the cellular response to low oxygen conditions (hypoxia) and is often constitutively active in cancer cells, promoting glycolysis and angiogenesis. The relationship between this compound and HIF-1α is complex. While some studies suggest that the metabolic stress induced by this compound can lead to a decrease in HIF-1α levels, others indicate that the resulting intracellular accumulation of pyruvate could potentially stabilize HIF-1α under certain conditions.[6][7] Further investigation into this interplay is warranted.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | 24 | [4] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 | [4] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | 24 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 | [8] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 | [9] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 | [9] |
| T98G | Glioblastoma | ~30 | 24 | [10] |
Table 2: Effects of this compound on Key Signaling Proteins
| Cell Line | Treatment | Protein | Change | Reference |
| A549 | This compound | p-Akt | Decrease | [4] |
| A549 | This compound | p-mTOR | Decrease | [5] |
| A549 | This compound | Cyclin D1 | Decrease | [4] |
| H1395 | This compound | CDK1 | Decrease | [11] |
| H1395 | This compound | Cyclin B1 | Decrease | [11] |
| Gastric Cancer Cells | This compound | p-Akt | Decrease | [5] |
| Gastric Cancer Cells | This compound | p-mTOR | Decrease | [5] |
Mandatory Visualizations
Caption: this compound inhibits LDH, impacting key signaling pathways.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound sodium salt (Sigma-Aldrich)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 mM).[4][8] Include untreated control wells.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[9]
-
Assay:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4][9] Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]
-
-
Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.[4][8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with this compound and control cells in lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.[13]
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is used to measure changes in the expression of genes involved in glycolysis and other relevant pathways following this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or RNeasy kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.[14]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix in a 96- or 384-well plate.[15]
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15][16]
-
Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex interplay between glycolysis and cellular signaling. By employing the protocols and understanding the signaling effects outlined in these application notes, researchers can effectively investigate the consequences of metabolic reprogramming in various cellular contexts, paving the way for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Metformin, Sodium this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
A Guide to Using Oxamate in Seahorse XF Metabolic Flux Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and function. Two key energy-producing pathways are glycolysis and oxidative phosphorylation (OXPHOS). The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[1][2] Many cancer cells exhibit a preference for aerobic glycolysis, a phenomenon known as the Warburg effect, where lactate (B86563) production is high even in the presence of oxygen.[3]
Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis.[4][5] Inhibiting LDH can redirect pyruvate from lactate production into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. Oxamate is a pyruvate analog that acts as a competitive inhibitor of LDH.[6][7] By blocking the conversion of pyruvate to lactate, this compound is a valuable tool for studying the reliance of cells on glycolysis and for investigating the metabolic reprogramming that occurs in various diseases, particularly cancer.[4][7]
This application note provides a detailed protocol for using this compound in Seahorse XF metabolic flux analysis to assess the glycolytic dependence of cells.
Mechanism of Action
This compound is a structural analog of pyruvate and competitively inhibits all isoforms of lactate dehydrogenase (LDH).[6][8] LDH is a crucial enzyme in anaerobic and aerobic glycolysis, where it catalyzes the interconversion of pyruvate and lactate, with the concomitant interconversion of NADH and NAD+.[4] In highly glycolytic cells, LDH activity is essential for regenerating NAD+ to maintain a high glycolytic flux.[9]
By inhibiting LDH, this compound prevents the conversion of pyruvate to lactate.[6] This leads to a decrease in the extracellular acidification rate (ECAR), as lactate extrusion is a major contributor to the acidification of the extracellular medium. The inhibition of LDH can also lead to an accumulation of pyruvate, which can then be shunted into the mitochondria to fuel the TCA cycle and oxidative phosphorylation, potentially increasing the oxygen consumption rate (OCR).[10]
Signaling Pathway and Experimental Workflow
Signaling Pathway
The following diagram illustrates the central role of Lactate Dehydrogenase (LDH) in cellular metabolism and the inhibitory effect of this compound.
Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound.
Experimental Workflow
This diagram outlines the key steps for conducting a Seahorse XF assay with this compound.
Caption: Seahorse XF experimental workflow using this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
Seahorse XF Cell Culture Microplate (Agilent)
-
Seahorse XF Sensor Cartridge (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (e.g., DMEM or RPMI 1640) supplemented with glucose, pyruvate, and glutamine as required for your experiment.
-
This compound (sodium salt)
-
Cells of interest
-
Standard cell culture reagents and equipment
-
Non-CO2 incubator set to 37°C
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type. A typical starting point is 20,000-80,000 cells per well.[11]
-
Ensure even cell distribution by gently shaking the plate in a cross-like motion before incubation.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
-
Hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[12]
Day 2: Seahorse XF Assay
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with substrates (e.g., glucose, glutamine, pyruvate) as per your experimental design. Adjust the pH to 7.4.[13]
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in the prepared assay medium. The final concentration in the well will depend on the cell type, but a common range is 20-100 mM.[11][14]
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with 180 µL of pre-warmed assay medium.[15]
-
Add the final volume of pre-warmed assay medium to each well (typically 180 µL for a 96-well plate).[15]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.[16]
-
-
Load Sensor Cartridge: Load the prepared this compound solution into the appropriate injection port of the hydrated sensor cartridge.
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with your cell culture plate.
-
Start the assay protocol. The instrument will first measure the basal OCR and ECAR.
-
Following the basal measurements, the instrument will inject the this compound, and the subsequent changes in OCR and ECAR will be recorded.
-
Data Presentation and Interpretation
The primary effect of this compound is a decrease in ECAR, reflecting the inhibition of lactate production.[10][17] The effect on OCR can vary; it may increase due to the shunting of pyruvate into the TCA cycle or remain unchanged depending on the metabolic phenotype of the cells.[10][18]
Expected Results with this compound Treatment
| Parameter | Control (Basal) | After this compound Injection | Rationale for Change |
| OCR (pmol/min) | Varies by cell type | May increase or remain stable | Inhibition of LDH can redirect pyruvate to the mitochondria, potentially increasing oxidative phosphorylation.[10] |
| ECAR (mpH/min) | Varies by cell type | Significant Decrease | This compound blocks the conversion of pyruvate to lactate, a major source of extracellular acidification.[11][17] |
| Glycolytic Rate | Varies by cell type | Significant Decrease | Reflects the direct inhibition of a key enzyme in the glycolytic pathway. |
Note: The magnitude of the changes will depend on the cell type, this compound concentration, and specific experimental conditions.
In a study on CT26 cancer cells, treatment with 40 mM this compound led to a decrease in ECAR.[11] Conversely, in the same study, this compound treatment resulted in an increase in OCR.[11] Another study on H460 and A549 cancer cells showed that this compound decreased the ECAR to about 20% of the basal rate, indicating that glycolysis accounted for approximately 80% of the total ECAR in these cells.[17]
Conclusion
This compound is a valuable tool for interrogating cellular metabolism using the Seahorse XF Analyzer. By specifically inhibiting lactate dehydrogenase, researchers can quantify the contribution of glycolysis to the overall energetic phenotype of their cells. This approach is particularly useful in cancer research for understanding metabolic reprogramming and for evaluating the efficacy of drugs that target glycolysis. The protocol provided here serves as a comprehensive guide for incorporating this compound into Seahorse XF metabolic flux analysis.
References
- 1. agilent.com [agilent.com]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bqexperimental.wordpress.com [bqexperimental.wordpress.com]
- 9. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 11. Synergistic Anti-Cancer Effect of Phenformin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hpst.cz [hpst.cz]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Effects of Oxamate Treatment on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamate, a structural analog of pyruvate (B1213749), is a well-established inhibitor of lactate (B86563) dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis. By competitively inhibiting LDH-A, this compound disrupts the conversion of pyruvate to lactate, a critical step for regenerating NAD+ to sustain high glycolytic rates in many cancer cells (the Warburg effect). This metabolic disruption leads to a range of cellular effects that impact long-term cell viability, including the induction of apoptosis, cell cycle arrest, and cellular senescence. These application notes provide an overview of the long-term consequences of this compound treatment on cell viability, detailed protocols for key experiments, and visualizations of the underlying signaling pathways.
Data Presentation
Quantitative Effects of this compound on Cancer Cell Viability
The following tables summarize the dose-dependent and time-dependent effects of this compound on the viability and proliferation of various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mmol/L) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 ± 4.74 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [1] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [3] |
| CNE-1 | Nasopharyngeal Carcinoma | 48 | 32.4 | [3] |
| CNE-1 | Nasopharyngeal Carcinoma | 72 | 17.8 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | 48 | 44.5 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | 72 | 31.6 | [3] |
| HBE | Normal Lung Epithelial | 24 | 96.73 ± 7.60 | [1][2] |
Table 2: Long-Term Effect of this compound on Glioblastoma (T98G) Cell Proliferation [4]
| Day | Cell Count (relative to Day 1) |
| 1 | 1.0 |
| 4 | ~2.5 |
| 8 | ~3.5 |
| 12 | ~3.5 (proliferation ceased) |
T98G cells were treated with 30 mM this compound. Cell counts were measured over 12 days.
Key Long-Term Effects of this compound Treatment
Prolonged exposure to this compound has been shown to induce distinct long-term effects on cancer cell viability, most notably cellular senescence.
Induction of Cellular Senescence
In glioblastoma cells (T98G), long-term treatment with this compound (e.g., 30 mM for 8 days or more) leads to the appearance of giant cells with a senescence-like morphology.[4] This is accompanied by an increase in senescence-associated β-galactosidase (SA-β-gal) activity, a key marker of senescent cells.[4][5]
The induction of senescence by this compound is mediated through the Sirt1/p53/p21 signaling pathway .[4] this compound treatment leads to a decrease in the expression of Sirtuin 1 (Sirt1), a deacetylase that negatively regulates the tumor suppressor protein p53.[4] Reduced Sirt1 activity results in increased phosphorylation of p53 at serine 15, leading to its activation.[4] Activated p53 then upregulates the expression of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest and senescence.[4]
Experimental Protocols
Long-Term Cell Viability and Proliferation Assay
This protocol is designed to assess the long-term effects of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., T98G)
-
Complete culture medium
-
This compound (sodium salt)
-
6-well plates
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 3,000 cells per well) in 6-well plates and allow them to attach overnight.
-
This compound Treatment: The next day (Day 1), replace the medium with fresh complete culture medium containing the desired concentration of this compound (e.g., 30 mM for T98G cells) or a vehicle control.
-
Cell Counting: At designated time points (e.g., every 2-3 days for up to 12 days), trypsinize the cells from one well of each treatment group.
-
Resuspend the cells in a known volume of complete medium and count the total number of viable cells.
-
Medium Replacement: For the remaining wells, replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days to ensure nutrient availability and consistent drug exposure.
-
Data Analysis: Plot the average cell number against time for each treatment group to generate a proliferation curve.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect cellular senescence in cells treated with this compound long-term.
Materials:
-
Cells cultured in 6-well plates (treated with this compound or vehicle control for an extended period, e.g., 8 days)
-
PBS
-
Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Cell Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add 1 mL of Staining Solution to each well and incubate at 37°C without CO2 for 12-16 hours. Protect the plates from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
Western Blot Analysis of the Sirt1/p53/p21 Pathway
This protocol is for detecting changes in the protein levels of key players in the this compound-induced senescence pathway.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Sirt1
-
Anti-phospho-p53 (Ser15)
-
Anti-total p53
-
Anti-p21
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a membrane.[6]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washes, detect the protein bands using an ECL substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound-induced cellular senescence signaling pathway.
Caption: Experimental workflow for assessing long-term effects of this compound.
References
- 1. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Effects of Oxamate and Phenformin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-cancer effects of combining oxamate and phenformin (B89758). This document details the underlying mechanisms, summarizes key quantitative data, and provides detailed protocols for replicating pivotal experiments.
Introduction
Cancer cells often exhibit altered metabolic pathways, notably a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift presents a therapeutic window for targeting cancer cells. Phenformin, a biguanide (B1667054) anti-diabetic agent, and this compound, a lactate (B86563) dehydrogenase (LDH) inhibitor, have been shown to act synergistically to induce cancer cell death. Phenformin inhibits complex I of the mitochondrial respiratory chain, while this compound blocks the conversion of pyruvate (B1213749) to lactate.[1][2][3][4] This dual targeting of cellular metabolism leads to a potent anti-cancer effect.
Mechanism of Action
The synergistic cytotoxicity of phenformin and this compound stems from their simultaneous disruption of two critical metabolic pathways in cancer cells.[1][2][3][4]
-
Phenformin's Role: As a potent inhibitor of mitochondrial complex I, phenformin disrupts the electron transport chain.[1][5] This inhibition leads to an overproduction of reactive oxygen species (ROS) within the mitochondria, causing oxidative stress and damage to cellular components.[1][2][3][4]
-
This compound's Role: this compound inhibits lactate dehydrogenase (LDH), the enzyme responsible for converting pyruvate to lactate.[1] This action prevents the cell from regenerating NAD+ required for glycolysis and leads to a buildup of pyruvate.
-
Synergistic Effect: The combination of these two agents creates a metabolic crisis for cancer cells. The inhibition of complex I by phenformin shunts glucose metabolism towards glycolysis. However, the concurrent inhibition of LDH by this compound blocks this escape route. This metabolic trap results in a significant decrease in ATP production and a further increase in ROS, ultimately leading to apoptotic and PARP-dependent cancer cell death.[1][2][4] The combination also mitigates the risk of lactic acidosis, a potential side effect of phenformin, by inhibiting lactate production.[1][2][4][6]
Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the combination of phenformin and this compound.
Table 1: In Vitro Cytotoxicity of Phenformin and Metformin
| Cell Line | Drug | EC50 | Fold Difference (Metformin/Phenformin) |
| E6E7Ras (HPV+ Head and Neck) | Phenformin | Lower | 840x more potent than Metformin |
| Melanoma | Phenformin | Lower | More potent than Metformin |
| Breast Cancer | Phenformin | Lower | More potent than Metformin |
| Colon Cancer | Phenformin | Lower | More potent than Metformin |
| Prostate Cancer | Phenformin | Lower | More potent than Metformin |
| Lung Cancer | Phenformin | Lower | More potent than Metformin |
Data extracted from Miskimins et al., 2014.[1][2]
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model (CT26 Colon Carcinoma)
| Treatment Group | Mean Tumor Size (mm³) ± SEM | P-value (vs. Combination) |
| Control | 616 ± 94 | <0.05 |
| Phenformin (P) | 731 ± 31 | <0.05 |
| This compound (O) | 769 ± 1084 | <0.05 |
| Phenformin + this compound (PO) | 476 ± 50 | - |
Data extracted from Miskimins et al., 2014.[2]
Table 3: Effect of Phenformin and this compound on Cellular ATP Levels
| Treatment | ATP Production |
| Control | Baseline |
| Phenformin (1 mM) | Tendency to increase (not statistically significant) |
| This compound (40 mM) | Tendency to increase (not statistically significant) |
| Phenformin (1 mM) + this compound (40 mM) | Greatly decreased |
Data extracted from Miskimins et al., 2014.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these findings.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of phenformin and this compound, both individually and in combination.
-
Cell Culture: Culture cancer cell lines (e.g., CT26, A549, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of phenformin, this compound, or a combination of both. Include an untreated control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by using a cell counter following trypan blue staining.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 values for each treatment.
Apoptosis Assay (TUNEL Staining)
This protocol is used to quantify apoptosis in tumor tissues from in vivo studies.
-
Tissue Preparation: Fix tumor tissues in 4% paraformaldehyde and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Permeabilize the sections with proteinase K.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to label DNA strand breaks.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the stained sections using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells per high-power field.
Western Blot Analysis
This protocol is used to analyze the expression of proteins involved in apoptosis and other signaling pathways.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, AIF, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Model
This protocol describes the establishment of a syngeneic mouse model to evaluate the anti-tumor efficacy of the drug combination.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 CT26 cells) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, phenformin alone, this compound alone, and phenformin plus this compound.
-
Drug Administration: Administer the drugs daily via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, apoptosis assays).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of synergistic anti-cancer effect of phenformin and this compound.
Caption: Workflow for investigating the synergistic effects of phenformin and this compound.
References
- 1. Synergistic Anti-Cancer Effect of Phenformin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 3. [PDF] Synergistic Anti-Cancer Effect of Phenformin and this compound | Semantic Scholar [semanticscholar.org]
- 4. Synergistic anti-cancer effect of phenformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in Oxamate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a lower-than-expected decrease in lactate (B86563) production, or even an increase, after this compound treatment?
A1: This is a multifaceted issue that can arise from both in vitro and in vivo experimental conditions.
-
In vivo paradox: While this compound is known to inhibit lactate dehydrogenase (LDHA) and decrease lactate production in most in vitro studies, some in vivo research has shown an unexpected elevation in blood lactate levels post-injection.[1][2] This could be due to this compound's broader effects on whole-body energy metabolism, including the inhibition of gluconeogenesis, which can lead to an accumulation of lactate in the bloodstream.[1][2]
-
Metabolic Reprogramming: Cancer cells can exhibit metabolic heterogeneity. Some cells may possess or develop resistance to glycolysis inhibition by reprogramming their metabolism, for instance, by relying more on glutamine metabolism.[3][4] This can result in a subpopulation of cells that continue to proliferate and produce lactate despite the presence of this compound.[3][4]
-
Off-Target Effects: this compound is not entirely specific to LDH-A. It has been shown to inhibit other enzymes involved in glycolysis, such as pyruvate (B1213749) kinase (PYK) and enolase (ENO).[5][6] This multisite inhibition can lead to complex and sometimes unpredictable changes in metabolic fluxes.[5]
Q2: My cell viability results are inconsistent across different cell lines treated with the same concentration of this compound. Why?
A2: The cellular response to this compound is highly dependent on the specific cell line's metabolic phenotype and genetic background.
-
Differential Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. For example, IC50 values for non-small cell lung cancer (NSCLC) cell lines A549, H1975, and H1395 were 58.53, 32.13, and 19.67 mmol/L, respectively, at 24 hours.[7][8] In contrast, normal lung epithelial cells (HBE) showed much lower toxicity with an IC50 of 96.73 mmol/L.[7][8]
-
Divergent Cellular Fates: Inhibition of LDH-A by this compound can trigger different downstream signaling pathways in different cells. For instance, in H1395 lung cancer cells, this compound treatment leads to G2/M cell cycle arrest and apoptosis.[7][9] However, in A549 cells, it induces G0/G1 arrest and a protective autophagic response.[7][9]
Q3: I'm seeing unexpected changes in cellular respiration (oxygen consumption) after inhibiting glycolysis with this compound. Is this normal?
A3: Yes, it is not uncommon to observe a compensatory shift in cellular metabolism. When aerobic glycolysis is inhibited by this compound, some cancer cells can increase their reliance on oxidative phosphorylation (OXPHOS) to meet their energy demands. In medulloblastoma cells, for example, this compound treatment led to a significant increase in basal respiration, ATP production, and maximal respiration.[10] This indicates a metabolic shift towards OXPHOS.[10]
Q4: What are some potential off-target effects of this compound I should be aware of?
A4: While primarily known as a competitive inhibitor of LDH, this compound has been shown to affect other enzymes and pathways:
-
Glycolytic Enzymes: Studies have revealed that this compound can also inhibit pyruvate kinase and enolase.[1][5]
-
Gluconeogenesis: this compound can hinder gluconeogenesis, a pathway for glucose synthesis.[1]
-
Mitochondrial Respiration: It has been found to inhibit pyruvate-driven oxidative phosphorylation in isolated mitochondria.[5]
These off-target effects can contribute to unexpected experimental outcomes and should be considered when interpreting data.[5]
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24h Treatment)
| Cell Line | Cancer Type | IC50 (mmol/L) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [7] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [7] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [8] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [7][8] |
Table 2: Effects of this compound on Cellular Metabolism
| Cell Line/Model | Parameter Measured | Observed Effect | Reference |
| Medulloblastoma Cells | Glycolysis, Glycolytic Capacity, Glycolytic Reserve | Significant Reduction | [10] |
| Medulloblastoma Cells | Basal Respiration, ATP Production, Maximal Respiration | Significant Increase | [10] |
| NSCLC Cells (A549) | LDH Activity, ATP Content | Significant Decrease | [7][9] |
| NSCLC Cells (A549) | ROS Content | Distinct Increase | [7][9] |
| Macrophages (Silica-exposed) | ECAR, Lactate Concentration | Reversal of Silica-induced Increase | [11] |
| Macrophages (Silica-exposed) | Oxygen Consumption Rate (OCR) | Reversal of Silica-induced Decrease | [11] |
| Mice (in vivo) | Blood Glucose | Significant Reduction | [1] |
| Mice (in vivo) | Blood Lactate | Significant Elevation | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on non-small cell lung cancer cells.[8][12]
-
Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of sodium this compound (e.g., 0-100 mmol/L) for the desired time periods (e.g., 12, 24, 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate in the dark for 3 hours at 37°C.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Activity Assay
This protocol is a general guide based on commercially available kits used in cited studies.[12]
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired duration.
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions to release intracellular LDH.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the reaction mixture provided in the LDH activity assay kit.
-
Incubation: Incubate the plate as per the kit's protocol to allow the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.
-
Signal Measurement: The NADH produced is then used to generate a colored or fluorescent product. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the LDH activity from a standard curve and normalize to the total protein concentration of the lysate.
Seahorse Glycolysis Stress Test
This protocol is based on the methodology used for analyzing metabolic flux in cancer cells.[12]
-
Cell Seeding: Plate cells on a Seahorse XF cell culture microplate coated with an attachment solution (e.g., Cell-Tak) at an appropriate density (e.g., 50,000 cells per well).
-
Treatment: Allow cells to adhere and then treat with this compound for the desired time.
-
Assay Preparation: On the day of the assay, replace the culture medium with a minimal, unbuffered DMEM supplemented with 2 mM glutamine and incubate in a non-CO2 incubator for approximately 1 hour.
-
Cartridge Loading: Hydrate the sensor cartridge and load the injection ports with glucose (e.g., 10 mM), oligomycin (B223565) (e.g., 2 µM), and 2-deoxyglucose (2-DG; e.g., 10 mM).
-
Seahorse Analysis: Place the cell plate in the Seahorse XF analyzer and run the glycolysis stress test protocol. The instrument will measure the extracellular acidification rate (ECAR) before and after the sequential injection of the loaded compounds.
-
Data Interpretation: Analyze the ECAR data to determine key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve.
Visualizations
Caption: Inhibition of Lactate Dehydrogenase A (LDHA) by this compound in the Glycolytic Pathway.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 4. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the low inhibitory specificity of this compound, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
Technical Support Center: Optimizing Oxamate Concentration to Minimize Off-Target Effects
Welcome to the technical support center for optimizing the use of oxamate in your research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of pyruvate (B1213749) and acts as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1] By blocking the conversion of pyruvate to lactate, this compound disrupts the glycolytic pathway, which is particularly effective against cancer cells that exhibit high rates of glycolysis (the Warburg effect).[2][3][4]
Q2: What are the known off-target effects of this compound?
While a potent LDH inhibitor, this compound has been documented to have off-target effects on other metabolic enzymes, primarily:
-
Pyruvate Carboxylase (PC): this compound can inhibit PC, an enzyme crucial for gluconeogenesis and replenishing intermediates in the Krebs cycle.[5][6] The inhibition is reported to be non-competitive with respect to pyruvate.[5]
-
Aspartate Aminotransferase (AAT): this compound has been shown to inhibit AAT, an enzyme involved in the malate-aspartate shuttle and amino acid metabolism.[1][7] This inhibition is competitive with respect to 2-oxoglutarate.[1]
Understanding these off-target effects is critical for interpreting experimental data accurately.
Q3: At what concentrations are the on-target and off-target effects of this compound typically observed?
The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. Below is a summary of reported inhibitory concentrations (IC50) and inhibition constants (Ki) for its on-target and off-target activities.
Data Presentation
Table 1: On-Target Activity of this compound (LDH Inhibition)
| Cell Line/Enzyme Source | Cancer Type | IC50/EC50/Ki | Incubation Time (h) |
| Human Recombinant LDH-A | - | Ki: 136.3 µM | - |
| H1299 | Non-Small Cell Lung Cancer | IC50: 32.13 ± 2.50 mmol/L | 24 |
| A549 | Non-Small Cell Lung Cancer | IC50: 19.67 ± 1.53 mmol/L | 24 |
| H1975 | Non-Small Cell Lung Cancer | IC50: 58.53 ± 4.74 mmol/L | 24 |
| HBE | Normal Lung Epithelial | IC50: 96.73 ± 7.60 mmol/L | 24 |
| LLC/R9 | Lewis Lung Carcinoma | IC50: 26.9 ± 3.2 mM | - |
| LLC | Lewis Lung Carcinoma | IC50: 41.9 ± 7.1 mM | - |
Table 2: Off-Target Activity of this compound
| Target Enzyme | Inhibition Type | Ki/IC50 | Substrate for Competition |
| Pyruvate Carboxylase (Chicken Liver) | Non-competitive | Ki: 1.6 mM | Pyruvate |
| Aspartate Aminotransferase (Cytoplasmic) | Competitive | Ki: 29 mmol/L | 2-oxoglutarate |
| Aspartate Aminotransferase (Mitochondrial) | Competitive | Ki: 17 mmol/L | 2-oxoglutarate |
| Human Recombinant AAT | Competitive | Ki: 30.3 µM | 2-oxoglutarate |
Experimental Protocols & Troubleshooting
To help you design and troubleshoot your experiments, we provide detailed protocols for key assays.
Protocol 1: Determining the IC50 of this compound for LDH in Cultured Cells
Objective: To determine the concentration of this compound that inhibits 50% of LDH activity in a specific cell line.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 hours). Include untreated cells as a control.
-
LDH Activity Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Use a commercial LDH activity assay kit, which typically measures the LDH-catalyzed conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The change in absorbance at 340 nm due to NADH production is proportional to LDH activity.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Plot the percentage of LDH activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - High endogenous LDH in serum. - Cell death in control wells due to over-confluency or harsh handling. | - Use serum-free media or reduce serum concentration during the assay. - Ensure cells are healthy and sub-confluent. Handle cells gently during media changes. |
| Low Signal | - Insufficient cell number. - Low LDH expression in the cell line. | - Increase the cell seeding density. - Confirm LDH expression levels in your cell line. |
| Inconsistent Replicates | - Uneven cell seeding. - Pipetting errors. | - Ensure a homogenous cell suspension before plating. - Calibrate pipettes and use proper pipetting techniques. |
Protocol 2: Assessing Off-Target Inhibition of Pyruvate Carboxylase
Objective: To determine if a given concentration of this compound inhibits pyruvate carboxylase activity in cell lysates.
Methodology:
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable buffer that maintains enzyme activity.
-
Pyruvate Carboxylase Activity Assay:
-
Several commercial kits are available for measuring PC activity. These assays often work by a coupled enzymatic reaction. For example, the oxaloacetate produced by PC is converted to citrate (B86180) by citrate synthase, releasing Coenzyme A (CoA). The free CoA then reacts with a probe to produce a colorimetric or fluorometric signal.
-
Incubate the cell lysate with the assay reagents in the presence and absence of various concentrations of this compound.
-
-
Data Analysis: Compare the PC activity in the this compound-treated samples to the untreated control.
Protocol 3: Measuring Mitochondrial Respiration (Off-Target Effect)
Objective: To assess the impact of this compound on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for a specified period.
-
Seahorse XF Assay:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
The Seahorse analyzer will measure the OCR at baseline and in response to each inhibitor.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.
Troubleshooting Guide: Seahorse XF Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low OCR Readings | - Low cell number or poor cell health. - Suboptimal inhibitor concentrations. | - Optimize cell seeding density and ensure cell viability. - Titrate inhibitor concentrations for your specific cell type. |
| High Well-to-Well Variation | - Uneven cell seeding. - Edge effects in the microplate. | - Ensure a uniform single-cell suspension before plating. - Avoid using the outermost wells of the plate for experimental samples. |
| Poor Response to Injections | - Incorrect injection port loading. - Clogged injection ports. | - Carefully check the loading of each port. - Ensure the instrument is properly maintained and calibrated. |
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Concentration-dependent effects of this compound.
References
- 1. Measurement of aspartate aminotransferase activity: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with the gluconeogenic pathway in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting aspartate aminotransferase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the high concentration of Oxamate required for in vitro efficacy
Welcome to the technical support center for researchers utilizing Oxamate in vitro. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address the challenges associated with the high concentrations of this compound required for efficacy in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why are millimolar (mM) concentrations of this compound required to see an effect in my cell line?
A1: The high concentration of this compound needed for in vitro efficacy is due to several factors. As a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly the LDHA isoform, this compound must be present in sufficient concentration to outcompete the high intracellular levels of the enzyme's natural substrate, pyruvate (B1213749).[1] Additionally, this compound is a highly polar molecule, which can limit its efficient transport across the cell membrane, necessitating higher extracellular concentrations to achieve an effective intracellular dose.
Q2: What is the mechanism of action of this compound?
A2: this compound is a structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase (LDH).[1] LDH is a crucial enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate, which also regenerates NAD+ needed for glycolysis to continue. By inhibiting LDH, this compound disrupts the glycolytic pathway, leading to a decrease in lactate production, a reduction in ATP levels, and an increase in intracellular reactive oxygen species (ROS).[2][3] This metabolic disruption can induce various cellular responses, including cell cycle arrest, apoptosis, and autophagy.[4][5]
Q3: Is this compound toxic to normal (non-cancerous) cells?
A3: Studies have shown that this compound exhibits significantly lower toxicity in normal cells compared to cancer cells.[4][6] For example, the IC50 (the concentration required to inhibit the growth of 50% of cells) in normal human bronchial epithelial (HBE) cells was found to be 96.73 ± 7.60 mmol/L, which is considerably higher than the IC50 values observed in various non-small cell lung cancer (NSCLC) cell lines.[4][6] This selectivity is attributed to the reliance of many cancer cells on aerobic glycolysis (the Warburg effect), making them more vulnerable to inhibitors of this pathway.
Q4: How should I prepare and store Sodium this compound for cell culture experiments?
A4: Sodium this compound is typically supplied as a crystalline solid and is soluble in aqueous buffers like PBS or directly in cell culture medium.[7] To prepare a stock solution, dissolve the solid in a sterile aqueous buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[7] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day to ensure stability and prevent contamination.[7] For long-term storage, the solid form should be kept at room temperature.[7]
Q5: What are the expected downstream cellular effects of this compound treatment?
A5: Inhibition of LDH by this compound leads to a cascade of cellular events. Common effects include:
-
Metabolic changes: Decreased lactate production, reduced glucose uptake, and depletion of cellular ATP.[3][8]
-
Increased Oxidative Stress: An accumulation of reactive oxygen species (ROS).[2][3]
-
Cell Cycle Arrest: Depending on the cell line, this compound can induce G0/G1 or G2/M phase arrest.[4][5][9][10]
-
Induction of Apoptosis: Triggering programmed cell death through mitochondrial pathways.[2][4][9][11]
-
Autophagy: In some cell lines, autophagy may be induced as a protective mechanism.[4][5]
Troubleshooting Guide
Issue 1: I am not observing any significant effect of this compound on my cells, even at high concentrations.
-
Possible Cause 1: Insufficient Concentration.
-
Solution: The required concentration of this compound is highly cell-line dependent. Review the literature for typical IC50 values for your specific cell type (see Table 1). It may be necessary to perform a dose-response experiment with a wide range of concentrations (e.g., 10 mM to 100 mM or higher) to determine the effective dose for your cells.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines are inherently more resistant to glycolytic inhibitors. This can be due to a lower reliance on glycolysis and a greater capacity for oxidative phosphorylation. Consider using a different cell line or combining this compound with an inhibitor of mitochondrial respiration to enhance its effect.[8]
-
-
Possible Cause 3: Short Incubation Time.
-
Solution: The effects of this compound may take time to manifest. Extend the incubation period (e.g., 24, 48, or 72 hours) to allow for the depletion of cellular energy stores and the induction of downstream effects like apoptosis.[9]
-
-
Possible Cause 4: Improper Drug Preparation.
-
Solution: Ensure that your Sodium this compound is fully dissolved and that the stock solution is freshly prepared.[7] Storing aqueous solutions for extended periods can lead to degradation.
-
Issue 2: I am seeing high variability in my cell viability assay results between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and mix the cell suspension between plating each set of wells.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective concentration of this compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: At very high concentrations, this compound may precipitate out of the solution, especially in complex media. Visually inspect your wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or slightly lower the concentration.
-
Issue 3: My untreated control cells show low viability.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Solution: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Check for any signs of contamination (e.g., mycoplasma). Maintain proper incubator conditions (temperature, CO2, humidity).
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Although this compound is typically dissolved in aqueous solutions, if you are using any other solvent, ensure the final concentration in the media is not toxic to your cells. Always include a vehicle-only control in your experimental setup.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mmol/L) at 24h | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [4][5] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [4][5] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [4][5] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [6] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | [12] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | [12] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [4][5][6] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Novel Role for Metabolites in Cellular Metabolism Discovered - News Center [news.feinberg.northwestern.edu]
- 6. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Oxford researchers develop first live-cell assay linking cancer tumour metabolism to drug effectiveness — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. Sodium this compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
Technical Support Center: Overcoming Poor Cell Membrane Penetrance of Oxamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to this compound's poor cell membrane penetrance and effectively utilize it in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell membrane penetrance?
A1: this compound is a small, highly polar molecule due to its carboxylate group. This high polarity hinders its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane, leading to low intracellular concentrations when administered in its free form.
Q2: I'm using a high concentration of this compound in my cell culture, but I'm seeing minimal or inconsistent effects. What could be the reason?
A2: This is a common issue stemming from this compound's poor cell permeability. To achieve a significant intracellular concentration required for inhibiting Lactate Dehydrogenase (LDH), high millimolar (mM) concentrations of free this compound are often necessary in vitro.[1][2][3] The variability in results could be due to differences in cell line sensitivity, metabolic state of the cells, or culture conditions. Consider extending the incubation time or exploring delivery strategies to enhance uptake.
Q3: What are the most promising strategies to improve this compound's delivery into cells?
A3: The two primary strategies being explored are nanoparticle-based delivery systems and prodrug formulations.
-
Nanoparticles: Encapsulating this compound within lipid-based nanoparticles (liposomes) can facilitate its entry into cells through endocytosis.[4]
-
Prodrugs: Modifying the this compound molecule by attaching a lipophilic promoiety (creating a prodrug) can improve its membrane permeability. Once inside the cell, cellular enzymes cleave off the promoiety, releasing the active this compound.[5][6]
Q4: How does inhibiting Lactate Dehydrogenase (LDH) with this compound affect cancer cells?
A4: this compound is a competitive inhibitor of LDH, particularly the LDHA isoform, which is crucial for the Warburg effect in cancer cells.[7] By blocking the conversion of pyruvate (B1213749) to lactate, this compound can:
-
Increase the generation of reactive oxygen species (ROS).[2][8][9]
-
Induce cell cycle arrest, often at the G2/M or G0/G1 phase, depending on the cell line.[1][2][10]
-
Increase the sensitivity of cancer cells to radiotherapy and other chemotherapeutic agents.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is primarily known as an LDH inhibitor, its effects are generally studied in the context of cancer metabolism. As with any small molecule inhibitor, the possibility of off-target effects exists, though the primary challenge reported in the literature is not off-target activity but rather the poor cellular uptake that necessitates high concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value or no significant effect on cell viability. | 1. Poor cell membrane penetrance: The primary limitation of free this compound. 2. Cell line-specific metabolism: Some cell lines may be less reliant on glycolysis and therefore less sensitive to LDH inhibition. 3. Insufficient incubation time: The effect of metabolic inhibitors may take time to manifest. | 1. Increase the concentration of this compound (concentrations in the range of 20-100 mM are often reported for in vitro studies).[1][2] 2. Increase the incubation time (e.g., 48-72 hours). 3. Characterize the metabolic profile of your cell line to confirm its dependence on glycolysis. 4. Consider using a nanoparticle or prodrug delivery strategy to enhance intracellular uptake.[6] |
| Inconsistent or not reproducible results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can affect cellular metabolism. 2. Instability of this compound solution: Improper storage can lead to degradation. 3. High variability in assays: Assays like the LDH release assay can have high intra- and inter-assay variability. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh this compound solutions for each experiment and store stock solutions appropriately. 3. Include proper controls in all experiments (untreated, vehicle control). 4. For LDH assays, minimize bubbles in wells and handle cell suspensions gently to avoid premature cell lysis.[3] |
| High background in LDH activity assay. | 1. LDH in serum: Animal serum used in cell culture media contains endogenous LDH.[3][8][9] 2. Over-vigorous pipetting: Can cause premature cell lysis and release of LDH. | 1. Use a serum-free medium for the duration of the assay or reduce the serum concentration to 1-5%.[3][8] 2. Handle cell suspensions gently during plating and reagent addition.[3] 3. Include a "medium only" background control in your assay plate.[8] |
| Poor resolution of cell cycle phases in flow cytometry. | 1. Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer. 2. Inadequate RNase treatment: Propidium iodide (PI) can also bind to RNA, leading to high background. 3. Incorrect flow rate: A high flow rate can decrease resolution. | 1. Filter cell suspensions through a cell strainer before analysis. 2. Ensure sufficient RNase concentration and incubation time. 3. Run samples at the lowest possible flow rate on the cytometer.[2] |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 ± 4.74 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [1] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [3] |
| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | 48 | 32.4 | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | 72 | 17.8 | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | 48 | 44.5 | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | 72 | 31.6 | [2] |
| HBE | Normal Lung Epithelial | 24 | 96.73 ± 7.60 | [1][3] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Cell Viability (MTT) Assay with this compound Treatment
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Treat the cells with varying concentrations of this compound. Include untreated and vehicle (if applicable) control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.5 mg/ml and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Intracellular LDH Activity Assay
This protocol measures the activity of intracellular LDH after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Cold LDH Assay Buffer
-
96-well plate
-
LDH Activity Assay Kit (containing substrate mix and NADH standard)
-
Microplate reader
Procedure:
-
Sample Preparation: After treatment, harvest cells (e.g., 1 x 10^6) and homogenize them on ice in 500 µL of cold LDH Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material. Use the soluble fraction (supernatant) for the assay.
-
Assay Reaction:
-
Add 2–50 µL of your sample supernatant into duplicate wells of a 96-well plate.
-
Bring the final volume in each well to 50 µL with LDH Assay Buffer.
-
Prepare a Master Reaction Mix according to the kit manufacturer's instructions (typically containing substrate mix and assay buffer).
-
Add 50 µL of the Master Reaction Mix to each well.
-
-
Measurement: Immediately measure the absorbance at 450 nm at an initial time point (T_initial). Incubate the plate at 37°C, protecting it from light, and take measurements every 5 minutes until the most active sample's value is greater than the highest standard.
-
Data Analysis: The rate of NADH oxidation is proportional to the LDH activity. Calculate the LDH activity based on the rate of change in absorbance over time, using an NADH standard curve for quantification.
Cell Cycle Analysis by Flow Cytometry following this compound Treatment
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired duration (e.g., 24 hours), harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Use a low flow rate for better resolution.
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This is a representative protocol for encapsulating the hydrophilic drug this compound into liposomes.
Materials:
-
Lipids (e.g., Phosphatidylcholine, Cholesterol)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS) containing this compound
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask.[12] Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[12] Dry the film further under a vacuum for several hours to remove any residual solvent.[12]
-
Hydration: Prepare a solution of this compound in the aqueous buffer. Add this solution to the flask containing the lipid film.[13] Hydrate the film by agitating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs), encapsulating the this compound solution.[12][13]
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Synthesis of a Representative this compound Ester Prodrug
This protocol outlines a general approach for synthesizing an ester prodrug of this compound to improve its lipophilicity.
Materials:
-
Oxamic acid
-
A suitable alcohol (the "promoiety")
-
Coupling agents (e.g., DCC and DMAP) or an acid catalyst (e.g., sulfuric acid) for Fischer esterification.
-
Appropriate organic solvents (e.g., dichloromethane, the alcohol itself)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure (Conceptual, using DCC/DMAP coupling):
-
Reaction Setup: Dissolve oxamic acid and the chosen alcohol in an anhydrous organic solvent like dichloromethane.
-
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by thin-layer chromatography).
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain the pure this compound ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques such as NMR and mass spectrometry.
-
Evaluation: The synthesized prodrug should be evaluated for its stability in buffer and plasma, and its efficacy in cell-based assays compared to free this compound.[14]
Mandatory Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. A Reproducibility Crisis for Clinical Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanocarrier-Based Delivery of SN22 as a Tocopheryl this compound Prodrug Achieves Rapid Tumor Regression and Extends Survival in High-Risk Neuroblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Managing the stability and solubility of Oxamate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and solubility of Oxamate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, the carboxylate anion of oxamic acid, is a structural analog of pyruvate (B1213749).[1] Its primary mechanism of action is the competitive inhibition of lactate (B86563) dehydrogenase (LDH), particularly the LDH-A isoform.[1][2][3] By blocking the conversion of pyruvate to lactate, this compound disrupts glycolysis.[1][4] This has made it a valuable tool for studying metabolic pathways, particularly in cancer research where cells often rely on aerobic glycolysis (the Warburg effect).[5]
Q2: What is the solubility of sodium this compound in common laboratory solvents?
The solubility of sodium this compound can vary, and several suppliers provide slightly different data. It is highly soluble in water, but practically insoluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) under standard conditions.[2] For aqueous solutions, using sonication is often recommended to facilitate dissolution.[6][7]
Data Presentation: Solubility of Sodium this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 10 mg/mL | 90 mM | In PBS (pH 7.2)[5][8] |
| Water | ~12.5 mg/mL | ~112.6 mM | [9] |
| Water | 22 - 75 mg/mL | 198 - 675 mM | Sonication recommended[2][7] |
| Water | 25.5 mg/mL | 229.7 mM | Sonication is recommended[6] |
| Water | 50 mg/mL | 450.3 mM | Requires ultrasound[7] |
| DMSO | Insoluble | - | [2] |
| DMSO | ~3.23 mg/mL | ~29.1 mM | Requires warming, pH adjustment, and heat[7][9] |
| Ethanol | Insoluble | - | [2] |
Q3: How should I prepare and store this compound solutions?
For optimal stability and performance, follow these guidelines:
-
Solid Form: Sodium this compound powder is stable for at least four years when stored at room temperature.[5][8] Some suppliers recommend storage at -20°C for up to three years.[6]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Aqueous solutions of sodium this compound should not be stored for more than one day.[8]
-
Stock Solutions: If a stock solution is necessary, it can be stored at -80°C for up to a year or at -20°C for one month.[2][7] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][7]
Troubleshooting Guide
Issue: My sodium this compound is not dissolving or is precipitating out of solution.
This is a common challenge that can often be resolved with the following steps:
-
Verify Solvent and Concentration: Ensure you are using an appropriate solvent (water is recommended) and that you have not exceeded the solubility limit. Refer to the solubility table above.
-
Use Sonication: For aqueous solutions, sonication can significantly aid in the dissolution of sodium this compound.[6][7]
-
Check pH: The pH of your buffer can influence the solubility of this compound. While it is generally soluble in neutral buffers like PBS, extreme pH values could affect its stability and solubility.
-
Avoid High Organic Content: If you are using a gradient elution in chromatography, be aware that high concentrations of organic solvents can cause buffer salts to precipitate.[10]
-
Gradual Dilution: If you have managed to dissolve this compound in a solvent like DMSO (with heating and pH adjustment), ensure you add this stock solution dropwise to your vigorously stirring aqueous buffer to prevent localized supersaturation and precipitation.[11]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sodium this compound Aqueous Stock Solution
-
Weighing: Accurately weigh out 1.11 g of sodium this compound powder (MW: 111.03 g/mol ).
-
Dissolving: Add the powder to a beaker containing approximately 80 mL of sterile, purified water.
-
Sonication: Place the beaker in a sonicator bath and sonicate until the sodium this compound is completely dissolved.
-
Volume Adjustment: Transfer the dissolved solution to a 100 mL volumetric flask and add water to bring the final volume to 100 mL.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Use the solution immediately. If short-term storage is unavoidable, aliquot and store at -20°C for no longer than one month. For longer-term storage, use -80°C for up to one year.[2][7]
Visualizations
Caption: this compound inhibits LDH-A, blocking lactate production.
Caption: Workflow for preparing a sterile this compound solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Sodium this compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Sodium this compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Potential off-target effects of Oxamate on other metabolic enzymes
Welcome to the technical support center for Oxamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound on metabolic enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a structural analog of pyruvate (B1213749) and is primarily known as a competitive inhibitor of Lactate (B86563) Dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate.[1][2]
Q2: What are the known off-target effects of this compound on other metabolic enzymes?
While this compound is widely used as an LDH inhibitor, studies have revealed that it can also affect other metabolic enzymes. The most well-documented off-target effects are on Aspartate Aminotransferase (AAT) and Pyruvate Carboxylase (PC).[2][3] There is also evidence to suggest that this compound can inhibit other glycolytic enzymes such as Pyruvate Kinase (PYK) and Enolase (ENO), although the data on these interactions is less extensive.[1][3]
Q3: How does this compound's inhibition of its primary and off-target enzymes compare quantitatively?
The inhibitory potency of this compound varies significantly between its primary target and off-target enzymes. Below is a summary of the available quantitative data.
Data Presentation: Quantitative Inhibition of Metabolic Enzymes by this compound
| Enzyme | Isoform(s) | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| Lactate Dehydrogenase (LDH) | Not Specified | ~0.14 mM - 1.6 mM | Competitive with Pyruvate | [4] |
| Aspartate Aminotransferase (AAT) | Cytoplasmic | 29 mM | Competitive with 2-oxoglutarate | |
| Mitochondrial | 17 mM | Competitive with 2-oxoglutarate | ||
| Pyruvate Carboxylase (PC) | Chicken Liver | 1.6 mM | Non-competitive with Pyruvate | [3] |
| Pyruvate Kinase (PYK) | Not Specified | Data not available in the literature | Not Specified | [1][3] |
| Enolase (ENO) | Not Specified | Data not available in the literature | Not Specified | [1][3] |
Q4: What are the potential downstream consequences of these off-target effects in my experiments?
The off-target effects of this compound can lead to several downstream consequences that may confound experimental results:
-
Alterations in Gluconeogenesis: Inhibition of Pyruvate Carboxylase can disrupt the gluconeogenic pathway, particularly when using substrates that feed into this pathway at the level of pyruvate.[2]
-
Impact on the Malate-Aspartate Shuttle: Inhibition of Aspartate Aminotransferase can interfere with the malate-aspartate shuttle, a key mechanism for transporting reducing equivalents from the cytosol to the mitochondria.
-
Broad Effects on Glycolysis: Inhibition of Pyruvate Kinase and Enolase, in addition to LDH, can lead to a more pronounced disruption of the later stages of glycolysis than anticipated from LDH inhibition alone.[1][3]
Troubleshooting Guides
Problem 1: Unexpected changes in cellular respiration or glucose uptake after this compound treatment.
-
Possible Cause: The observed effects may be due to the off-target inhibition of Aspartate Aminotransferase (AAT), which is a component of the malate-aspartate shuttle essential for mitochondrial respiration. Inhibition of Pyruvate Carboxylase (PC) could also alter glucose metabolism by affecting gluconeogenesis.
-
Troubleshooting Steps:
-
Measure Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or a similar instrument to directly assess the impact of this compound on mitochondrial respiration. A decrease in OCR could indicate an effect on the malate-aspartate shuttle.
-
Assess Glycolytic Flux: Measure the extracellular acidification rate (ECAR) to determine if the changes are primarily due to alterations in glycolysis.
-
Use an Alternative AAT Inhibitor: As a control, use a more specific AAT inhibitor, such as aminooxyacetate, to see if it phenocopies the effects observed with this compound.
-
Vary Glucose Concentration: Assess the effects of this compound under both high and low glucose conditions to understand the context-dependent nature of its metabolic impact.
-
Problem 2: Discrepancies between expected and observed lactate levels.
-
Possible Cause: While this compound inhibits LDH, its effects on other enzymes in the glycolytic pathway (PYK and ENO) could lead to complex changes in metabolite concentrations, including pyruvate, which could indirectly affect lactate production. Furthermore, cellular compensatory mechanisms might be at play.
-
Troubleshooting Steps:
-
Metabolite Profiling: Perform targeted metabolomics to measure the intracellular concentrations of key metabolites in the glycolytic pathway (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, phosphoenolpyruvate (B93156), pyruvate, and lactate).
-
Enzyme Activity Assays: Directly measure the activity of LDH, PYK, and ENO in cell lysates treated with this compound to confirm the extent of inhibition of each enzyme.
-
Time-Course Experiment: Analyze lactate production at different time points after this compound treatment to understand the dynamics of the cellular response.
-
Experimental Protocols
Protocol 1: Determining the Inhibitory Effect of this compound on Aspartate Aminotransferase (AAT)
This protocol is adapted from established methods to measure AAT activity via a coupled enzyme assay.
Materials:
-
Purified recombinant AAT or cell lysate containing AAT
-
L-aspartate
-
α-ketoglutarate
-
Malate Dehydrogenase (MDH)
-
NADH
-
This compound solution (various concentrations)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-aspartate, MDH, and NADH.
-
Add the AAT enzyme source (purified enzyme or cell lysate) to the reaction mixture.
-
Add varying concentrations of this compound to different reaction wells. Include a control with no this compound.
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding α-ketoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC50. To determine the Ki, perform the assay with varying concentrations of α-ketoglutarate at fixed this compound concentrations and use a Lineweaver-Burk or Dixon plot.
Protocol 2: Assessing the Off-Target Inhibition of Pyruvate Carboxylase (PC) by this compound
This protocol utilizes a lactate dehydrogenase (LDH) coupled assay to measure the pyruvate produced from the decarboxylation of oxaloacetate by PC.
Materials:
-
Purified PC or mitochondrial extract
-
Oxaloacetate
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ATP
-
Acetyl-CoA (as an activator of PC)
-
This compound solution (various concentrations)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl2 and KHCO3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, NADH, and a saturating amount of LDH.
-
Add the PC enzyme source to the reaction mixture.
-
Add varying concentrations of this compound to different reaction wells, including a no-Oxamate control.
-
Pre-incubate the mixture at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of pyruvate formation by PC.
-
Calculate the initial velocities and analyze the data as described in Protocol 1 to determine the inhibitory parameters.
Protocol 3: General Protocol for Evaluating this compound's Effect on Pyruvate Kinase (PYK) and Enolase (ENO)
This is a general spectrophotometric protocol that can be adapted for PYK and ENO.
For Pyruvate Kinase (PYK):
-
Principle: The activity of PYK is measured by coupling the production of pyruvate to the LDH reaction, which consumes NADH.
-
Reaction Mixture: Assay buffer, phosphoenolpyruvate (PEP), ADP, MgCl2, KCl, NADH, and LDH.
-
Procedure:
-
Combine all reaction components except PEP.
-
Add the enzyme source (cell lysate or purified PYK) and varying concentrations of this compound.
-
Initiate the reaction with PEP.
-
Monitor NADH oxidation at 340 nm.
-
For Enolase (ENO):
-
Principle: The production of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PG) is coupled to the pyruvate kinase and lactate dehydrogenase reactions.
-
Reaction Mixture: Assay buffer, 2-phosphoglycerate (2-PG), ADP, MgCl2, KCl, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Procedure:
-
Combine all reaction components except 2-PG.
-
Add the enzyme source (cell lysate or purified ENO) and varying concentrations of this compound.
-
Initiate the reaction with 2-PG.
-
Monitor NADH oxidation at 340 nm.
-
Visualizations
Caption: Workflow for assessing this compound's off-target enzyme inhibition.
Caption: Metabolic pathways potentially affected by this compound's off-target activities.
References
- 1. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with the gluconeogenic pathway in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the low inhibitory specificity of this compound, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
Oxamate In Vivo Efficacy Enhancement: Technical Support Center
Welcome to the technical support center for researchers utilizing Oxamate in preclinical studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the in-vivo efficacy of this lactate (B86563) dehydrogenase (LDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of pyruvate (B1213749) that acts as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDHA.[1] By blocking LDH, this compound prevents the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[1][2] Many cancer cells exhibit elevated rates of glycolysis even in the presence of oxygen (the "Warburg effect"), making LDH a key therapeutic target. Inhibition of LDH by this compound can lead to decreased ATP production, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[1][3]
Q2: Why is the in vivo efficacy of this compound often limited when used as a monotherapy?
The in vivo efficacy of this compound monotherapy is often constrained by several factors:
-
High Polarity: this compound is a highly polar molecule, which results in poor penetration through cellular membranes. This can prevent it from reaching sufficient intracellular concentrations to effectively inhibit LDH.[1][4]
-
Limited Cytotoxicity Alone: In many cancer cell lines, this compound by itself is poorly effective at inducing cell death.[3] Its primary effect is cytostatic rather than cytotoxic, and cancer cells can often compensate for glycolytic inhibition by shifting to other metabolic pathways like mitochondrial oxidative phosphorylation.[5]
-
Systemic Metabolic Effects: this compound does not exclusively target tumor cells and can affect whole-body energy metabolism, potentially altering fat oxidation and lactate dynamics systemically.[6][7]
Q3: What are the most promising combination therapies to enhance this compound's efficacy?
Combining this compound with other agents that create a synthetic lethal interaction is a highly effective strategy. Promising combinations include:
-
Mitochondrial Complex I Inhibitors (e.g., Phenformin): This combination simultaneously inhibits glycolysis (with this compound) and mitochondrial respiration (with Phenformin), leading to a significant depletion of cellular ATP, increased ROS production, and synergistic cancer cell death.[3][5] This approach also mitigates the side effect of lactic acidosis often associated with biguanides like Phenformin.[1]
-
Immunotherapy (e.g., Anti-PD-1): this compound can remodel the tumor microenvironment. By reducing lactate production, which is immunosuppressive, this compound promotes the infiltration and activity of immune cells like activated CD8+ T cells.[8][9] This makes the tumor more susceptible to immune checkpoint inhibitors like pembrolizumab.[8][10]
-
CAR-T Therapy: In glioblastoma models, this compound has been shown to enhance CAR-T cell function by reprogramming the glucose metabolism of cancer cells and reducing the number of immunosuppressive tumor-infiltrating Treg cells.[11]
-
Radiotherapy and Chemotherapy: this compound can act as a radiosensitizer, increasing the effectiveness of ionizing radiation in cancer cells.[2][12] It has also been shown to enhance the efficacy of chemotherapeutic agents like temozolomide.[1]
Q4: How can drug delivery systems improve this compound's performance?
Advanced drug delivery systems are crucial for overcoming the pharmacokinetic challenges of this compound.
-
Nanoliposomes and Nanoparticles (NPs): Encapsulating this compound within lipid-based nanocarriers can overcome its poor membrane permeability, allowing for more efficient delivery into tumor cells.[1][13] A recent study demonstrated that sodium this compound (SOM) nanoparticles could be efficiently taken up by tumor cells, where they release ions that cause osmotic pressure and oxidative stress, leading to a form of immunogenic cell death known as pyroptosis.[14]
-
Prodrugs: Developing prodrugs of this compound, such as tocopheryl this compound, can improve its lipophilicity and allow for stable encapsulation within nanoparticles for controlled release within the tumor microenvironment.[15]
Q5: What is a typical in vivo dosage for this compound in mouse models?
Based on published preclinical studies, a common dosage for this compound administered via intraperitoneal (i.p.) injection ranges from 350 mg/kg to 750 mg/kg daily.[5][6][16] The 750 mg/kg dose has been used in several cancer models and was reported to be well-tolerated in mice.[5][17] However, the optimal dose can vary depending on the mouse model, tumor type, and combination agent being used.
Q6: How does this compound affect the tumor microenvironment (TME)?
This compound significantly modulates the TME, primarily by reducing the concentration of lactate. Lactic acid accumulation in the TME is known to be immunosuppressive. By inhibiting lactate production, this compound can:
-
Increase Immune Cell Infiltration: It promotes the infiltration of cytotoxic CD8+ T cells into the tumor.[8][9][10]
-
Reduce Immunosuppression: It can decrease the number of regulatory T cells (Tregs) and downregulate ectonucleotidases like CD39 and CD73, which are involved in producing the immunosuppressive molecule adenosine.[11]
-
Reprogram Metabolism: It forces a metabolic shift in both cancer and immune cells, which can enhance anti-tumor immune responses.[11]
Troubleshooting Guide
Problem: I am not observing significant tumor growth inhibition with this compound monotherapy in my mouse model.
-
Possible Cause 1: Insufficient Drug Delivery: As discussed, this compound's high polarity limits its ability to enter cells. The administered dose may not be achieving a therapeutic intracellular concentration.
-
Possible Cause 2: Metabolic Plasticity: Cancer cells may be compensating for LDH inhibition by upregulating mitochondrial respiration or other metabolic pathways.
-
Solution: Combine this compound with a mitochondrial inhibitor like Phenformin to block this escape route.[3] This dual targeting of glycolysis and oxidative phosphorylation is often more effective than inhibiting either pathway alone.
-
-
Possible Cause 3: Tumor Model Resistance: The specific tumor model you are using may not be highly dependent on glycolysis (i.e., less of a "Warburg effect" phenotype).
-
Solution: Before in vivo studies, perform in vitro metabolic profiling (e.g., Seahorse analysis) on your cancer cell line to confirm its dependence on glycolysis. If it is not highly glycolytic, this compound monotherapy is unlikely to be effective.
-
Problem: My in vitro results with this compound are promising, but they don't translate in vivo.
-
Possible Cause 1: Pharmacokinetic Issues: The half-life and biodistribution of this compound in vivo might be suboptimal. The drug may be cleared too quickly or may not accumulate sufficiently in the tumor tissue.
-
Possible Cause 2: In Vivo Metabolism: The whole-body metabolic response to this compound can be complex. In vivo, this compound has been shown to elevate blood lactate levels, potentially due to effects on the inter-organ lactate shuttle, which is a phenomenon not observed in vitro.[7]
-
Possible Cause 3: Tumor Microenvironment (TME) Complexity: The TME in vivo contains numerous cell types (fibroblasts, immune cells) that are absent in a typical 2D cell culture. These cells can influence tumor metabolism and drug response.
Problem: How do I monitor the biological effect of this compound in vivo?
-
Recommendation 1: Pharmacodynamic Markers: Measure LDH activity in tumor lysates from treated and control animals to confirm target engagement. A significant decrease in LDH activity indicates the drug is reaching its target.[5]
-
Recommendation 2: Metabolic Imaging: Use imaging techniques like 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) to non-invasively monitor changes in tumor glucose uptake. A reduction in FDG uptake can serve as an early indicator of therapeutic response.[3]
-
Recommendation 3: Immunohistochemistry (IHC) / Flow Cytometry: Analyze tumor tissue to assess downstream effects. This can include staining for apoptosis markers (e.g., cleaved caspase-3), proliferation markers (e.g., Ki-67), and immune cell infiltration (e.g., CD8, FoxP3 for Tregs).[3][8]
-
Recommendation 4: Metabolomics: Analyze metabolite levels (e.g., lactate, pyruvate) in tumor tissue or blood to directly measure the metabolic impact of LDH inhibition.[16]
Data and Protocols
Table 1: Summary of In Vivo Combination Studies with this compound
| Combination Agent | Cancer Model | Animal Model | This compound Dose & Route | Key Findings | Reference |
| Phenformin | Syngeneic mouse model | C57BL/6 | Not specified | Increased tumor apoptosis, reduced tumor size and FDG uptake compared to control. | [3] |
| Mito. Complex I Inhibitor | Nasopharyngeal Carcinoma (NPC) | Nude mice (CNE-2 xenograft) | 750 mg/kg/day, i.p. | This compound alone suppressed tumor growth; combination with mitochondrial inhibitors showed synergistic killing in vitro. | [5] |
| Pembrolizumab (Anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | Humanized mice (Hu-PBMC-CDX) | Not specified | Combination therapy was more effective than either monotherapy; increased infiltration of activated CD8+ T cells in tumors. | [8][9] |
| Radiotherapy | Nasopharyngeal Carcinoma (NPC) | Nude mice (CNE-1 xenograft) | 750 mg/kg/day, i.p. | This compound enhanced the tumor growth inhibitory effect of radiation. | [2][17] |
| CAR-T Therapy | Glioblastoma | GBM mouse model | Not specified | Altered phenotypes of tumor-infiltrating CAR-T cells, increased IFN-γ, perforin, and granzyme B. | [11] |
Experimental Protocol: Evaluating this compound and Anti-PD-1 Combination in a Humanized NSCLC Mouse Model
This protocol is a generalized example based on methodologies described in the literature.[8][9][10]
-
Animal Model: Utilize immunodeficient mice (e.g., NSG or NOG) engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells to establish a human immune system.
-
Tumor Implantation: Subcutaneously implant a human NSCLC cell line (e.g., H1299) into the flank of the humanized mice. Allow tumors to reach a palpable volume (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into four treatment groups:
-
Group 1: Vehicle control (e.g., PBS, i.p.)
-
Group 2: this compound monotherapy (e.g., 750 mg/kg, daily, i.p.)
-
Group 3: Anti-PD-1 monotherapy (e.g., Pembrolizumab, 10 mg/kg, twice weekly, i.p.)
-
Group 4: this compound + Anti-PD-1 combination therapy (dosing as per individual groups)
-
-
Treatment and Monitoring:
-
Administer treatments for a predefined period (e.g., 3-4 weeks).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor Analysis: Divide the tumor for different analyses:
-
Immunohistochemistry (IHC): Stain for CD8 (cytotoxic T cells), Granzyme B (activation marker), and FoxP3 (Tregs).
-
Flow Cytometry: Prepare single-cell suspensions to quantify immune cell populations within the tumor.
-
LDH Activity Assay: Prepare tumor lysates to measure LDH activity to confirm target engagement by this compound.
-
-
Blood Analysis: Collect blood to measure serum lactate levels and cytokine profiles.
-
-
Statistical Analysis: Compare tumor growth inhibition, immune cell infiltration, and other endpoints between the treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Signaling Pathway Diagram
Caption: Synergistic action of this compound and Phenformin targeting glycolysis and mitochondrial respiration.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of a nanoparticle-based this compound delivery system.
Logical Relationship Diagram
Caption: Strategies to overcome the primary in vivo limitations of this compound.
References
- 1. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 11. This compound enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nano-Based Drug Delivery Systems: Potential Developments in the Therapy of Metastatic Osteosarcoma—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanocarrier-Based Delivery of SN22 as a Tocopheryl this compound Prodrug Achieves Rapid Tumor Regression and Extends Survival in High-Risk Neuroblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 17. Sodium this compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
Dealing with the transient effects of Oxamate on cellular ATP levels
Technical Support Center: Oxamate & Cellular Metabolism
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on its transient effects on cellular ATP levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of pyruvate (B1213749). Its primary mechanism of [1][2]action is the competitive inhibition of lactate (B86563) dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate. By blocking LDH, this compound [1][3][4]curtails anaerobic glycolysis, particularly the final step that regenerates NAD+ required for sustained high rates of glycolysis.
Q2: Why is the effec[5]t of this compound on cellular ATP levels often transient?
The initial inhibition of LDH by this compound can lead to a rapid decrease in ATP produced through glycolysis. However, many cell types [5][6]can compensate for this glycolytic inhibition by upregulating other ATP-generating pathways. This metabolic reprogramming often involves increasing mitochondrial oxidative phosphorylation (OXPHOS) to restore ATP levels. This compensatory mechani[7][8][9]sm is a key reason for the transient nature of the ATP depletion, with levels often recovering within 24-48 hours.
Q3: What is the expe[9]cted outcome of treating cells with this compound?
Treating cells with this compound typically leads to several metabolic changes:
-
Inhibition of LDH activity and a subsequent reduction in lactate production.
-
An initial decrease[7][10] in cellular ATP levels , especially in cells highly dependent on glycolysis.
-
A potential compens[5][6]atory increase in OXPHOS , measured by an increase in the oxygen consumption rate (OCR).
-
An increase in intrac[7][8]ellular reactive oxygen species (ROS) due to increased mitochondrial activity.
-
Inhibition of cell pr[5][11]oliferation and, in some cancer cells, induction of apoptosis or cell cycle arrest.
Q4: Besides LDH, doe[5][6][7][11]s this compound have other cellular targets?
While this compound is primarily known as an LDH inhibitor, some studies suggest it may have broader effects on metabolism. It can also inhibit other metabolic enzymes, including pyruvate kinase and enolase, and may interfere with gluconeogenesis. This suggests that some o[12]bserved cellular effects may not be solely due to LDH inhibition.
Troubleshooting Guide
Issue 1: I treated my cells with this compound, but I don't see a significant drop in ATP levels.
-
Possible Cause 1: Low Glycolytic Dependence. The cell line you are using may not be highly dependent on glycolysis for its ATP production. Cells that primarily rely on oxidative phosphorylation will be less sensitive to LDH inhibition.
-
Troubleshooting Step: Before the experiment, characterize the metabolic profile of your cells using an assay like the Seahorse XF Analyzer to determine their reliance on glycolysis versus OXPHOS.
-
-
Possible Cause 2: Rapid Metabolic Compensation. Your cells might be adapting very quickly by upregulating OXPHOS, masking the initial ATP drop.
-
Troubleshooting[9] Step: Measure ATP levels at much earlier time points post-treatment (e.g., 1, 2, 4, and 6 hours) to capture the initial transient dip before compensation occurs.
-
-
Possible Cause 3: I[9]nsufficient this compound Concentration. The concentration of this compound may be too low to effectively inhibit LDH in your specific cell line. The IC50 for this compound can vary significantly between cell lines, often in the millimolar range.
-
Troubleshooting[5] Step: Perform a dose-response curve, treating cells with a range of this compound concentrations (e.g., 10 mM to 100 mM) to determine the optimal concentration for your experimental model.
-
Issue 2: ATP levels [6]initially dropped after this compound treatment but then recovered or even exceeded baseline levels.
-
Possible Cause: Compensatory Upregulation of Oxidative Phosphorylation. This is a common and expected observation. By blocking the conversio[9]n of pyruvate to lactate, this compound forces pyruvate into the mitochondria, fueling the TCA cycle and OXPHOS.
-
Troubleshooting[7][6] Step 1: To confirm this, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. A corresponding increase in OCR after this compound treatment would support this hypothesis.
-
Troubleshooting[8] Step 2: To test the functional significance of this compensation, co-treat the cells with this compound and an inhibitor of mitochondrial respiration (e.g., rotenone (B1679576) or oligomycin). A significant and sustained drop in ATP under these conditions would confirm that OXPHOS is compensating for the loss of glycolytic ATP.
-
Issue 3: My results [9]with this compound are inconsistent between experiments.
-
Possible Cause 1: Cell Passage Number and Culture Conditions. The metabolic state of cells can change with passage number and culture density.
-
Troubleshooting Step: Use cells within a consistent, narrow range of passage numbers for all experiments. Ensure that cells are seeded at the same density and are in the logarithmic growth phase at the start of each experiment.
-
-
Possible Cause 2: Stability of this compound Solution. this compound solutions should be prepared fresh for optimal activity.
-
Troubleshooting Step: Prepare this compound solutions immediately before use. If you must store it, check for recommended storage conditions and duration.
-
-
Possible Cause 3: Assay Timing. As the effects on ATP are transient, slight variations in the timing of cell lysis and measurement can lead to different results.
-
Troubleshooting Step: Adhere strictly to the pre-determined time points for your assays. Use a multichannel pipette or automated liquid handler for simultaneous additions to improve consistency.
-
Experimental Protocols & Data
Protocol: Measuring Transient ATP Depletion with this compound
This protocol outlines a typical experiment to measure the time-dependent effects of this compound on cellular ATP levels.
-
Cell Seeding: Plate cells in a 96-well, white, clear-bottom plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow overnight.
-
This compound Preparation: Prepare a stock solution of sodium this compound in sterile PBS or culture medium. Prepare fresh for each experiment.
-
Treatment: Treat cells with the desired final concentration of this compound (e.g., 50 mM). Include a vehicle-treated control group (e.g., PBS).
-
Time-Course Incubation: Incubate the plate for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
ATP Measurement: At each time point, use a luciferase-based ATP detection kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. a. Equilibrate the pl[5]ate and reagent to room temperature. b. Add the ATP assay reagent directly to the wells. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Normalization: In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) or a protein quantification assay (e.g., BCA) to normalize ATP levels to cell number or total protein, respectively.
Quantitative Data Summary
The following tables summarize representative data on the effects of this compound from published studies.
Table 1: Effect of this compound on ATP Levels and LDH Activity in Cancer Cells
| Cell Line | This compound Conc. (mM) | Incubation Time (h) | Change in ATP Level (%) | Change in LDH Activity (%) | Reference |
| A549 (NSCLC) | 50 | 24 | ↓ ~40% | ↓ ~50% | |
| H1395 (NSCLC) | 50 | [5]24 | ↓ ~60% | Not Reported | |
| CNE-1 (NPC) | 50 | 24[5] | ↓ ~49% | ↓ ~60% | |
| CNE-2 (NPC) | 50 | 24[6] | ↓ ~52% | ↓ ~75% |
NSCLC: Non-Small Cell[6] Lung Cancer; NPC: Nasopharyngeal Carcinoma
Table 2: Transient Effect of this compound on Cellular ATP in CNE-1 Cells
| Incubation Time (h) | Relative ATP Level (%) |
| 0 | 100% |
| 6 | ~80% |
| 12 | ~60% |
| 24 | ~100% (Recovered) |
| 48 | ~100% (Recovered) |
Data adapted from a study on nasopharyngeal carcinoma cells showing transient ATP drop and subsequent recovery.
Visualizations
[9]this compound's Mechanism of Action
Caption: this compound competitively inhibits Lactate Dehydrogenase A (LDH-A).
Experimental Workflow for ATP Measurement
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lactic dehydrogenase. V. Inhibition by this compound and by oxalate. | Semantic Scholar [semanticscholar.org]
- 4. bqexperimental.wordpress.com [bqexperimental.wordpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Oxamate on Normal Versus Cancer Cell Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxamate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the enzyme lactate (B86563) dehydrogenase (LDH), particularly LDH-A.[1][2][3][4] As a structural analog of pyruvate (B1213749), it competes for the active site of LDH, thereby blocking the conversion of pyruvate to lactate.[1][2][3][4] This inhibition is a key strategy to disrupt the "Warburg effect," a metabolic characteristic of many cancer cells that rely on aerobic glycolysis for energy production.[3][5][6][7]
Q2: Why does this compound exhibit differential toxicity between cancer and normal cells?
Cancer cells are often more dependent on glycolysis for ATP production, even in the presence of oxygen (the Warburg effect), making them particularly vulnerable to LDH-A inhibition.[5][6] By blocking lactate production, this compound disrupts the regeneration of NAD+ required to sustain high glycolytic rates, leading to a metabolic crisis in cancer cells.[7] Normal cells, which primarily rely on oxidative phosphorylation, are less affected by LDH-A inhibition.[5][8] Studies have shown that this compound has a significantly lower toxicity in normal cell lines compared to various cancer cell lines.[5][6][8]
Q3: What are the expected downstream cellular effects of this compound treatment in cancer cells?
Inhibition of LDH-A by this compound in cancer cells typically leads to:
-
Decreased Lactate Production: A direct consequence of LDH-A inhibition.[7][9]
-
Reduced ATP Levels: Due to the disruption of glycolysis, the primary energy source for many cancer cells.[5][10][11]
-
Increased Reactive Oxygen Species (ROS): Shifting metabolism towards oxidative phosphorylation can lead to increased ROS production, inducing oxidative stress.[5][9]
-
Cell Cycle Arrest: this compound has been shown to induce G0/G1 or G2/M phase arrest in different cancer cell lines.[5][7][10]
-
Apoptosis or Autophagy: Depending on the cancer cell type and context, this compound can induce programmed cell death (apoptosis) or a protective autophagic response.[5][12]
Troubleshooting Guides
Issue 1: Inconsistent or no significant decrease in cancer cell viability after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting: Ensure you are using an appropriate concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines. Refer to the quantitative data table below for reported IC50 values. Perform a dose-response experiment to determine the optimal concentration for your cells.
-
-
Possible Cause 2: Incorrect Incubation Time.
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting: Some cancer cell lines may be less reliant on glycolysis or have compensatory metabolic pathways. Assess the metabolic phenotype of your cell line. Consider measuring the extracellular acidification rate (ECAR) to confirm glycolytic activity. If the cells are not highly glycolytic, this compound may not be an effective single agent.
-
-
Possible Cause 4: this compound Stock Solution Degradation.
-
Troubleshooting: Prepare fresh this compound stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected or minimal changes in lactate production after this compound treatment.
-
Possible Cause 1: Inaccurate Lactate Measurement.
-
Troubleshooting: Verify the accuracy and sensitivity of your lactate assay kit. Run appropriate positive and negative controls. Ensure that the cell culture medium is collected and processed correctly to prevent lactate degradation.
-
-
Possible Cause 2: Insufficient LDH Inhibition.
-
Troubleshooting: Confirm that you are using a sufficient concentration of this compound to inhibit LDH activity in your specific cell line. You can perform an in vitro LDH activity assay using cell lysates to directly measure the inhibitory effect of this compound.
-
-
Possible Cause 3: Alternative Lactate Production Pathways.
-
Troubleshooting: While LDH-A is the primary enzyme for lactate production from pyruvate, investigate if your cell line expresses other LDH isoforms (e.g., LDH-B) that may be less sensitive to this compound.[7]
-
Issue 3: Conflicting results regarding the induction of apoptosis versus autophagy.
-
Possible Cause: Cell-Type Specific Responses.
-
Troubleshooting: The induction of apoptosis or autophagy by this compound is highly dependent on the cancer cell line and its genetic background.[5] For example, in non-small cell lung cancer, this compound was found to induce apoptosis in H1395 cells but protective autophagy in A549 cells.[5] It is crucial to characterize the specific response in your cell model using relevant assays such as Annexin V/PI staining for apoptosis and LC3B turnover assays for autophagy. The addition of an autophagy inhibitor like 3-methyladenine (B1666300) (3-MA) can help elucidate if autophagy is a protective mechanism.[12]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (mmol/L) at 24h | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [5] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [6][8] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [5][8] |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | [10] |
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | [10] |
Table 2: Effect of this compound on ATP Levels in Nasopharyngeal Carcinoma Cells (CNE-1 & CNE-2) after 24h
| This compound Concentration (mmol/L) | Relative ATP Level (%) in CNE-1 | Relative ATP Level (%) in CNE-2 | Reference |
| 0 (Control) | 100 ± 7.0 | 100 ± 6.2 | [10][11] |
| 20 | 87.3 ± 5.2 | 84.3 ± 5.0 | [10][11] |
| 50 | 51.3 ± 8.5 | 47.6 ± 8.3 | [10][11] |
| 100 | 32.7 ± 4.1 | 27.0 ± 5.3 | [10][11] |
Experimental Protocols
1. Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10, 20, 50, 100 mM) for the desired duration (e.g., 24, 48, 72 hours).
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with DMSO or another suitable solvent.
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Activity Assay
-
Objective: To measure the intracellular LDH activity following this compound treatment.
-
Methodology:
-
Treat cells with different concentrations of this compound for the desired time.
-
Harvest and lyse the cells to release intracellular components.
-
Determine the protein concentration of the cell lysates for normalization.
-
Use a commercial LDH activity assay kit, which typically measures the rate of NADH oxidation or reduction, indicated by a change in absorbance.
-
Measure the absorbance change over time using a microplate reader.
-
Calculate the LDH activity and normalize it to the protein concentration.
-
3. Extracellular Acidification Rate (ECAR) Measurement
-
Objective: To assess the effect of this compound on the rate of glycolysis.
-
Methodology:
-
Seed cells in a specialized microplate (e.g., Seahorse XF cell culture microplate) and allow them to attach.
-
Treat cells with this compound for the desired duration.
-
On the day of the assay, replace the culture medium with a low-buffered assay medium.
-
Use an extracellular flux analyzer (e.g., Seahorse) to measure the ECAR. The assay typically involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to determine key parameters of glycolytic function.
-
Visualizations
Caption: Mechanism of this compound Action on Cellular Metabolism.
Caption: General Experimental Workflow for Studying this compound Effects.
Caption: Troubleshooting Logic for Ineffective this compound Treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 7. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. oncotarget.com [oncotarget.com]
Technical Support Center: Combination Therapy Strategies for Oxamate Dose Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for implementing combination therapy strategies to reduce the required dose of Oxamate in your experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism by which combination therapies can reduce the required dose of this compound?
A1: The primary mechanism is synergism , where the combined effect of two or more drugs is greater than the sum of their individual effects. By targeting complementary pathways, a combination therapy can achieve the desired therapeutic outcome with lower concentrations of each drug, thereby reducing potential toxicity and side effects associated with higher doses of this compound. For example, combining this compound with an agent that inhibits mitochondrial respiration can create a dual metabolic blockade that is highly effective at lower doses.
Q2: Which therapeutic agents have shown synergistic effects with this compound, allowing for its dose reduction?
A2: Preclinical studies have demonstrated strong synergistic effects between this compound and the following agents:
-
Phenformin (B89758): An anti-diabetic agent that inhibits complex I of the mitochondrial electron transport chain.[1][2][3]
-
Radiotherapy: The use of ionizing radiation to control or kill malignant cells.[4][5][6]
-
Pembrolizumab (Anti-PD-1 Therapy): An immune checkpoint inhibitor that enhances the anti-tumor immune response.[7][8][9][10]
-
Temozolomide: An alkylating agent used in the treatment of brain tumors.[3]
Q3: How is the synergistic effect and potential for dose reduction quantified?
A3: The synergistic effect is often quantified using the Combination Index (CI) , calculated using the Chou-Talalay method.[1] A CI value less than 0.9 indicates synergism, a value between 0.9 and 1.1 indicates an additive effect, and a value greater than 1.1 indicates antagonism.[1] Strong synergism (low CI values) suggests a significant potential for dose reduction. Another method is isobologram analysis , which graphically represents the doses of two drugs that produce a specified effect when used in combination.[11][12][13][14]
Combination Therapy Troubleshooting Guides
Phenformin and this compound Combination Therapy
This combination strategy leverages a dual metabolic attack on cancer cells. Phenformin inhibits mitochondrial respiration, forcing cells to rely more on glycolysis. This compound then inhibits a key enzyme in glycolysis, lactate (B86563) dehydrogenase (LDH), leading to a catastrophic energy crisis and cell death.[1][2][3]
| Cell Line | Drug Combination | Combination Index (CI) at ED50 | Outcome |
| E6E7Ras (Head and Neck Cancer) | Phenformin + this compound | 0.494 | Strong Synergism |
| B16F10 (Melanoma) | Phenformin + this compound | 0.310 | Strong Synergism |
| CT26 (Colon Cancer) | Phenformin + this compound | 0.009 | Strong Synergism |
| A549 (Lung Cancer) | Phenformin + this compound | 0.227 | Strong Synergism |
| DU145 (Prostate Cancer) | Phenformin + this compound | 0.067 | Strong Synergism |
| MCF7 (Breast Cancer) | Phenformin + this compound | 0.503 | Strong Synergism |
Data extracted from Miskimins et al. (2014).[1]
| In Vivo Model | Treatment Group | Mean Tumor Size (mm³) |
| CT26 Syngeneic Mice | Control | 616 ± 94 |
| Phenformin (17 mg/kg) | 731 ± 31 | |
| This compound (300 mg/kg) | 769 ± 1084 | |
| Phenformin + this compound | 476 ± 50 |
Data extracted from Miskimins et al. (2014).[1]
In Vitro Synergy Assessment (Cell Viability)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare stock solutions of Phenformin and this compound. Serially dilute the drugs to the desired concentrations.
-
Treatment: Treat cells with Phenformin alone, this compound alone, or a combination of both at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using software like CalcuSyn to determine the nature of the interaction (synergism, additive, or antagonism).[1]
In Vivo Tumor Growth Inhibition
-
Animal Model: Use an appropriate mouse model (e.g., syngeneic or xenograft).
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., ~100 mm³).
-
Treatment Groups: Randomize mice into control (vehicle), Phenformin alone, this compound alone, and combination therapy groups.
-
Drug Administration: Administer drugs daily via an appropriate route (e.g., intraperitoneal injection). Dosing from a published study is 17 mg/kg for phenformin and 300 mg/kg for this compound.[1]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Compare the mean tumor volumes between the treatment groups.
-
Issue: High levels of lactate in cell culture media leading to acidification and cell death, even in control wells.
-
Possible Cause: High cell density and rapid glycolysis.
-
Solution: Seed cells at a lower density. Change the media more frequently or use a medium with a stronger buffering capacity.
-
-
Issue: Lack of a clear synergistic effect between Phenformin and this compound.
-
Possible Cause: Suboptimal drug concentrations or incorrect timing of administration.
-
Solution: Perform a dose-response matrix experiment with a wide range of concentrations for both drugs to identify the optimal synergistic ratio. Ensure that both drugs are administered concurrently.
-
-
Issue: Inconsistent results in in vivo studies.
-
Possible Cause: Variability in tumor engraftment and growth.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure consistent drug formulation and administration techniques.
-
References
- 1. Synergistic Anti-Cancer Effect of Phenformin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-cancer effect of phenformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting lactate dehydrogenase a improves radiotherapy efficacy in non-small cell lung cancer: from bedside to bench - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 10. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Biphasic and Unexpected Effects of Oxamate on Lactate Levels in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Oxamate on lactate (B86563) levels in vivo. The content addresses the often-observed biphasic or unexpected effects of this lactate dehydrogenase (LDH) inhibitor.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Unexpected increase in blood lactate levels after this compound administration in healthy animal models. | Alteration of the inter-organ lactate shuttle. This compound may inhibit lactate uptake and utilization (e.g., gluconeogenesis in the liver) to a greater extent than it inhibits lactate production in peripheral tissues.[1] | - Measure lactate uptake and gluconeogenesis rates in key organs like the liver and kidneys. - Analyze the expression of monocarboxylate transporters (MCTs) in different tissues to assess changes in lactate transport.[1] - Consider a time-course study to observe the dynamics of lactate concentration post-injection. |
| Discrepancy between in vitro results (decreased lactate) and in vivo results (increased or unchanged lactate). | The complexity of whole-body metabolism is not captured in cell culture. In vivo, lactate levels are a net balance of production, transport, and utilization across multiple organs.[1] | - Acknowledge the limitations of in vitro models for predicting systemic metabolic effects. - Design in vivo experiments that can dissect the contributions of different organs to the overall lactate pool. |
| Variable effects of this compound on lactate levels across different studies or animal models (e.g., healthy vs. diabetic). | The metabolic state of the animal model significantly influences the outcome. For instance, in diabetic models with elevated baseline lactate, this compound may effectively reduce lactate production in key tissues like adipose and skeletal muscle.[2][3] | - Carefully characterize the baseline metabolic phenotype of your animal model. - Compare your results with studies using similar models and consider the specific pathophysiology being studied. |
| Difficulty in determining the optimal dose of this compound for in vivo studies. | This compound's effects can be dose-dependent. Low doses may not sufficiently inhibit LDH, while very high doses could have off-target effects. | - Conduct a dose-response study to determine the optimal concentration for your specific research question and animal model. - Refer to published studies for dose ranges used in similar models. For example, doses ranging from 100 mg/kg to 750 mg/kg have been used in mice.[1][2][4] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound, an LDH inhibitor, sometimes cause an increase in blood lactate in vivo?
A1: While this compound is known to inhibit the conversion of pyruvate (B1213749) to lactate by LDH in vitro, its effects in vivo can be more complex. An unexpected increase in blood lactate has been observed in healthy mice.[1] The leading hypothesis for this phenomenon is the disruption of the inter-organ lactate shuttle.[1] this compound may more potently inhibit lactate uptake and utilization in organs like the liver (for gluconeogenesis) than it inhibits lactate production in tissues like skeletal muscle. This leads to a net accumulation of lactate in the bloodstream.[1]
Q2: What is the expected effect of this compound on lactate levels in a diabetic animal model?
A2: In diabetic (db/db) mice, which exhibit elevated baseline lactate levels, this compound has been shown to decrease serum lactate in a dose-dependent manner.[2][3] This is attributed to the inhibition of lactate production in adipose tissue and skeletal muscle.[2][3] This suggests that the metabolic context of the animal model is a critical determinant of this compound's effect on systemic lactate levels.
Q3: How do the in vivo effects of this compound on lactate relate to its known mechanism of action?
A3: this compound is a structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase (LDH), particularly LDHA.[1][5] By blocking LDH, it is expected to reduce the conversion of pyruvate to lactate. While this holds true in many in vitro systems, the in vivo outcome is a balance of its effects on LDH in various tissues with differing metabolic roles. The net effect on blood lactate depends on the relative inhibition of lactate production versus lactate utilization throughout the body.
Q4: What are some key experimental considerations when studying the effects of this compound on lactate in vivo?
A4: Key considerations include:
-
Animal Model: The species, strain, and health status (e.g., healthy, diabetic, cancerous) of the animal can significantly influence the results.
-
Dose and Route of Administration: The dose of this compound and the method of delivery (e.g., intraperitoneal injection) should be carefully chosen and justified based on previous literature.
-
Timing of Measurements: Blood lactate levels can change dynamically after this compound administration. A time-course analysis is recommended to capture the full spectrum of the response.
-
Tissue-Specific Analysis: To understand the systemic effects, it is beneficial to measure metabolic parameters and enzyme activities in individual tissues (e.g., liver, skeletal muscle, adipose tissue).
Quantitative Data from in vivo Studies
Table 1: Effect of this compound on Blood Lactate and Glucose in Healthy ICR Mice
| Parameter | Vehicle | This compound (750 mg/kg) | P-value |
| Blood Lactate (AUC) | Baseline | Significantly Elevated | 0.005 |
| Blood Glucose (AUC) | Baseline | Significantly Reduced | 0.002 |
| Data summarized from I-Seul Meng et al., 2023.[1] |
Table 2: Dose-Dependent Effect of this compound on Serum Lactate in db/db Mice (12 weeks of treatment)
| Treatment Group | Serum Lactate (mmol/L) |
| Vehicle db/+ mice | Lower Baseline |
| Vehicle db/db mice | Elevated Baseline |
| This compound (150 mg/kg) | No significant effect |
| This compound (350 mg/kg) | Decreased |
| This compound (550 mg/kg) | Further Decreased |
| This compound (750 mg/kg) | Significantly Decreased |
| Data summarized from Ye et al., 2016.[2] |
Experimental Protocols
Protocol 1: Investigation of this compound's Acute Effects on Whole-Body Metabolism in Healthy Mice
-
Animal Model: Ten-week-old male ICR mice.[1]
-
Groups: Two groups (n=8 per group): Vehicle (control) and this compound.[1]
-
Drug Administration: A single intraperitoneal injection of this compound (750 mg/kg body weight) or vehicle solution.[1]
-
Metabolic Measurements:
-
Data Analysis: The area under the curve (AUC) was calculated for blood glucose and lactate to assess the overall effect.[1]
Protocol 2: Evaluation of Chronic this compound Treatment on Lactate Levels in a Diabetic Mouse Model
-
Animal Model: db/db mice.[2]
-
Groups: Multiple groups including vehicle-treated db/+ mice, vehicle-treated db/db mice, and db/db mice treated with different doses of this compound (150, 350, 550, and 750 mg/kg).[2]
-
Drug Administration: Daily administration for 12 weeks.[2]
-
Sample Collection and Analysis:
-
Data Analysis: Comparison of lactate levels between the different treatment groups to assess dose-dependency.[2]
Visualizations
Caption: Hypothetical mechanism of this compound-induced hyperlactatemia in vivo.
Caption: Experimental workflow for studying this compound's effects on lactate in vivo.
References
- 1. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 4. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to account for the non-selective inhibition of LDH isoforms by Oxamate
This guide provides technical support for researchers, scientists, and drug development professionals working with oxamate, a known inhibitor of lactate (B86563) dehydrogenase (LDH). It focuses on addressing the challenges arising from its non-selective inhibition of LDH isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on lactate dehydrogenase (LDH)?
A1: this compound is a structural analog of pyruvate (B1213749).[1][2] It functions as a competitive inhibitor of all LDH isoforms by binding to the enzyme's active site, thereby preventing the conversion of pyruvate to lactate.[1][3] This inhibition is a crucial step in anaerobic glycolysis.[4] By blocking this conversion, this compound forces pyruvate into the tricarboxylic acid (TCA) cycle in some cancer cells, which can lead to increased generation of reactive oxygen species (ROS) and subsequent apoptosis.[3][4]
Q2: Is this compound a selective inhibitor for a specific LDH isoform (e.g., LDH-A)?
A2: No, this compound is a non-selective inhibitor of LDH isoforms. While many studies focus on its role as an "LDH-A inhibitor" due to the prevalence of LDH-A in cancer, this compound also inhibits other isoforms like LDH-B and LDH-C.[5][6] Kinetic studies have shown that this compound exhibits comparable, albeit slightly different, dissociation constants for various isoforms.[5] Therefore, any observed biological effect in a system expressing multiple LDH isoforms should be considered a result of inhibiting total LDH activity, not just a single isoform.
Q3: My cells express both LDH-A and LDH-B. How do I account for this compound's non-selective inhibition in my experiments?
A3: To account for the non-selective nature of this compound, a multi-step approach is required:
-
Characterize Isoform Expression: First, determine the relative protein expression levels of LDH-A and LDH-B in your specific cell model using techniques like Western Blotting or quantitative mass spectrometry.
-
Measure Total LDH Activity: Perform an LDH activity assay on cell lysates to measure the total enzymatic activity before and after this compound treatment.
-
Consider Isoform-Specific Kinetics: If possible, obtain purified LDH-A and LDH-B proteins to determine the inhibition constant (Ki) of this compound for each isoform individually. This provides a quantitative measure of its potency against each target.
-
Interpret Data Holistically: When analyzing your results (e.g., changes in cell viability, metabolism, or signaling), attribute the effects to the global inhibition of LDH activity rather than the specific inhibition of LDH-A. Use more selective inhibitors as controls if available.
Q4: Are there more selective LDH-A inhibitors I can use as a control or alternative to this compound?
A4: Yes, several more selective LDH-A inhibitors have been developed and can be used to dissect the specific roles of LDH-A versus other isoforms. Compounds like NHI-2, FX-11, and quinoline-3-sulfonamide (B3390043) derivatives have shown greater selectivity for LDH-A over LDH-B.[7][8] Using these compounds in parallel with this compound can help differentiate the biological consequences of selectively inhibiting LDH-A versus pan-LDH inhibition.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound across different cell lines.
-
Possible Cause 1: Different LDH Isoform Profiles. Cell lines have varying expression ratios of LDH-A and LDH-B. Since this compound has slightly different affinities for each isoform, the overall IC50 for inhibiting cell growth or lactate production can vary depending on the predominant isoform.[5]
-
Troubleshooting Step: Profile the LDH-A and LDH-B protein levels in your panel of cell lines using Western Blot to correlate expression with IC50 values.
-
Possible Cause 2: Metabolic Plasticity. Some cell lines may be more capable of shifting their metabolism to oxidative phosphorylation (OXPHOS) when glycolysis is inhibited, making them more resistant to this compound.[9]
-
Troubleshooting Step: Use a metabolic flux analyzer (e.g., Seahorse XF) to measure the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) to assess the cell's reliance on glycolysis versus OXPHOS upon this compound treatment.
Issue 2: this compound treatment does not induce the expected level of apoptosis in my cancer cells.
-
Possible Cause: Induction of Pro-survival Pathways. Inhibition of LDH can sometimes trigger pro-survival mechanisms, such as protective autophagy, which can counteract the intended cytotoxic effect.[10]
-
Troubleshooting Step: Probe for markers of autophagy, such as LC3-I to LC3-II conversion, using Western Blot. If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to enhance this compound's apoptotic effect.
-
Possible Cause: Cell Cycle Arrest. The primary response to LDH inhibition in some cells may be cell cycle arrest rather than immediate apoptosis.[3][9][11]
-
Troubleshooting Step: Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining) to determine if cells are accumulating in a specific phase (e.g., G0/G1 or G2/M).[9][11]
Data Presentation: Quantitative Inhibition Data
The non-selective nature of this compound is evident from its dissociation constants (Ki) against different LDH isozymes.
Table 1: Inhibition of Mouse LDH Isozymes by this compound
| Isozyme | Dissociation Constant (Ki) in mM |
|---|---|
| LDH-A4 | 0.080 |
| LDH-B4 | 0.060 |
| LDH-C4 | 0.030 |
Data sourced from kinetic studies on purified mouse LDH isozymes.[5]
Table 2: Example IC50 Values of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 at 24h (mmol/L) |
|---|---|
| A549 | 58.53 ± 4.74 |
| H1975 | 32.13 ± 2.50 |
| H1395 | 19.67 ± 1.53 |
| HBE (Normal Lung Epithelial) | 96.73 ± 7.60 |
Data demonstrates variability and lower toxicity in non-cancerous cells.[10]
Visualized Workflows and Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Experimental Conditions on Oxamate's Effectiveness
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the influence of experimental conditions such as hypoxia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a structural analog of pyruvate (B1213749) and functions as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly LDH-A.[1][2] LDH-A is a crucial enzyme in anaerobic glycolysis, which catalyzes the conversion of pyruvate to lactate.[2] By inhibiting LDH-A, this compound disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[3]
Q2: Why is this compound's effectiveness often studied under hypoxic conditions?
A2: Under hypoxic (low oxygen) conditions, many cancer cells rely on anaerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[2][4] This metabolic shift increases the activity of LDH-A to regenerate NAD+ needed to sustain high glycolytic rates.[2] Therefore, inhibiting LDH-A with this compound is a targeted strategy to disrupt the metabolism of cancer cells that are adapted to a hypoxic microenvironment.[2]
Q3: How does this compound's effectiveness differ between cancer cells and normal cells?
A3: this compound has been shown to be significantly more toxic to cancer cells than to normal cells. For instance, the IC50 (50% inhibitory concentration) of this compound in non-small cell lung cancer (NSCLC) cell lines like A549, H1975, and H1395 is significantly lower than in the normal lung epithelial cell line HBE.[5][6] This selectivity is attributed to the higher reliance of many cancer cells on glycolysis for energy production compared to normal cells, which primarily use oxidative phosphorylation.[2]
Q4: What are the known downstream cellular effects of LDH-A inhibition by this compound?
A4: Inhibition of LDH-A by this compound can lead to several downstream effects, including:
-
Reduced ATP production: By disrupting glycolysis, this compound can lower the intracellular levels of ATP.[5]
-
Increased Reactive Oxygen Species (ROS): The metabolic stress induced by this compound can lead to an accumulation of ROS.[5]
-
Cell Cycle Arrest: this compound has been observed to cause G2/M arrest in some cancer cell lines and G0/G1 arrest in others.[5]
-
Induction of Apoptosis or Autophagy: The cellular stress from LDH-A inhibition can trigger programmed cell death (apoptosis) or a protective self-eating process (autophagy), depending on the cell type.[5]
Q5: Is this compound stable in aqueous solutions?
A5: It is recommended to prepare aqueous solutions of sodium this compound fresh and not to store them for more than one day.[7] Sodium this compound is supplied as a crystalline solid and is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/ml.[7]
Data Presentation: Quantitative Comparison of this compound's Effectiveness
| Cell Line | Cancer Type | IC50 (mmol/L) at 24h | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [5] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [4] |
| LLC/R9 | Low-Metastatic Lewis Lung Carcinoma | 26.9 ± 3.2 | [8] |
| LLC | High-Metastatic Lewis Lung Carcinoma | 41.9 ± 7.1 | [8] |
| HBE | Normal Lung Epithelial Cells | 96.73 ± 7.60 | [5] |
Mandatory Visualizations
Caption: Signaling pathway of LDH-A inhibition by this compound.
Caption: Experimental workflow for testing this compound under hypoxic vs. normoxic conditions.
Experimental Protocols
Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment for cell culture experiments to mimic the tumor microenvironment.
A. Using a Hypoxic Chamber:
-
Materials: Hypoxic incubator or chamber, Nitrogen (N2) gas source, Cell cultures in appropriate vessels.
-
Protocol:
-
Culture cells to the desired confluency (typically 70-80%).
-
Set the hypoxic chamber to the desired oxygen level (e.g., 1-2% O2) by regulating the inflow of nitrogen gas.
-
Place the cell cultures inside the chamber. To maintain humidity, include a sterile water dish.
-
Incubate for the desired duration. For detection of HIF-1α stabilization, a hallmark of hypoxia, an incubation of 4-8 hours is often sufficient.
-
When removing cells, work quickly to minimize re-oxygenation, as HIF-1α degrades rapidly in normoxia.
-
B. Chemical Induction of Hypoxia (using Cobalt Chloride - CoCl2):
-
Materials: Cobalt (II) Chloride hexahydrate (CoCl2 • 6H2O), Sterile water, Cell cultures.
-
Protocol:
-
Prepare a fresh stock solution of CoCl2 in sterile water.
-
Add the CoCl2 stock solution to the cell culture medium to achieve the desired final concentration (e.g., 100-150 µM). The optimal concentration should be determined for each cell line.
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO2) for the desired duration (e.g., 4-24 hours).
-
Cell Viability and Proliferation Assays (MTT/CCK-8)
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Materials: 96-well plates, Cell culture medium, this compound stock solution, MTT or CCK-8 reagent, Microplate reader.
-
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include untreated controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.[1]
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[1]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[1]
-
LDH Activity Assay
Objective: To measure the intracellular LDH activity to confirm the inhibitory effect of this compound.
-
Materials: LDH Activity Assay Kit, Cell cultures treated with this compound, Microplate reader.
-
Protocol:
-
Treat cells with different concentrations of this compound for the desired duration.
-
Harvest and lyse the cells according to the assay kit's instructions.
-
Determine the protein concentration of the cell lysates for normalization.
-
Perform the LDH activity assay based on the kit's protocol, which typically involves an enzymatic coupling reaction where LDH reduces NAD to NADH, generating a colorimetric signal.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).[5]
-
Normalize the LDH activity to the protein concentration of the cell lysate.[5]
-
Troubleshooting Guides
Q: My untreated cells are showing low viability, especially under hypoxia. What could be the cause?
A:
-
Inherent sensitivity to hypoxia: Some cell lines are more sensitive to low oxygen conditions than others. You may need to optimize the duration of hypoxic exposure or the oxygen concentration.
-
Nutrient depletion: Hypoxia can alter cellular metabolism, potentially leading to faster depletion of essential nutrients from the medium. Consider using a specialized medium for hypoxic conditions or replenishing the medium more frequently.
-
Suboptimal culture conditions: Ensure your incubator and cell culture plastics are suitable for hypoxic experiments.
Q: I am not observing a significant dose-dependent effect of this compound on my cancer cells.
A:
-
Cell line resistance: The cancer cell line you are using may not be highly dependent on glycolysis for survival, even under hypoxia. Some cancer cells exhibit metabolic plasticity and can switch to other energy sources.[8]
-
This compound concentration and incubation time: You may need to optimize the concentration range and incubation time for your specific cell line. Some studies use this compound concentrations in the millimolar (mM) range.[5][6]
-
This compound stability: As recommended, prepare fresh this compound solutions for each experiment, as the stability of aqueous solutions can be limited.[7]
Q: The results of my cell viability assays are inconsistent between experiments.
A:
-
Inconsistent cell seeding: Ensure you have a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Pipetting errors: Calibrate your pipettes regularly and ensure accurate and consistent pipetting.
-
Edge effect: Wells on the periphery of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Variable hypoxic conditions: If using a hypoxic chamber, ensure it is properly sealed and that the oxygen level is consistent throughout the experiment. For chemical induction, ensure consistent preparation and application of the inducing agent.
Q: How can I confirm that my experimental conditions are genuinely hypoxic?
A:
-
Western Blot for HIF-1α: The stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is a reliable marker of hypoxia. You can perform a Western blot on lysates from cells exposed to your hypoxic conditions to detect HIF-1α protein levels.
-
Hypoxia-responsive reporter assays: Use a reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene like luciferase. An increase in reporter gene activity will indicate a cellular response to hypoxia.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
Validation & Comparative
Validating the Inhibitory Effect of Oxamate on Lactate Dehydrogenase (LDH) Activity in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxamate, a known Lactate (B86563) Dehydrogenase (LDH) inhibitor, with other alternative compounds. It includes supporting experimental data, detailed protocols for validating LDH inhibition, and visual diagrams to elucidate the underlying pathways and experimental workflows.
Introduction to LDH Inhibition
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is a key isoform that is often upregulated. Inhibition of LDH-A is a promising therapeutic strategy to disrupt cancer cell metabolism, leading to cell death and reduced tumor growth.[1] this compound, a structural analog of pyruvate, acts as a competitive inhibitor of LDH.[1][2] This guide focuses on methods to validate the inhibitory effects of this compound and compares its efficacy with other known LDH inhibitors.
Quantitative Comparison of LDH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected LDH inhibitors across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce LDH activity or cell viability by 50% and are a key metric for comparing the potency of different compounds.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (Enzymatic Assay) | IC50 (Cell Viability) | Reference |
| This compound | LDH-A | CNE-1 | Nasopharyngeal Carcinoma | - | 74.6 mM (24h), 32.4 mM (48h), 17.8 mM (72h) | [3][4] |
| CNE-2 | Nasopharyngeal Carcinoma | - | 62.3 mM (24h), 44.5 mM (48h), 31.6 mM (72h) | [3][4] | ||
| A549 | Non-Small Cell Lung Cancer | - | 58.53 ± 4.74 mM (24h) | [5] | ||
| H1975 | Non-Small Cell Lung Cancer | - | 32.13 ± 2.50 mM (24h) | [5] | ||
| H1395 | Non-Small Cell Lung Cancer | - | 19.67 ± 1.53 mM (24h) | [5] | ||
| H1299 | Non-Small Cell Lung Cancer | - | 32.13 ± 2.50 mM (24h) | [6] | ||
| NHI-2 | LDH-A | B78 | Melanoma | - | 32 µM (48h) | [1] |
| FX-11 | LDH-A | - | - | 8 µM (Ki) | - | [7] |
| (R)-GNE-140 | LDH-A, LDH-B | MiaPaCa-2 | Pancreatic Cancer | 3 nM | 670 nM (Lactate production) | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, assay types (enzymatic vs. cell-based), and incubation times.
Experimental Protocols
This section provides a detailed methodology for validating the inhibitory effect of this compound on LDH activity in cell lysates.
Cell Culture and Lysate Preparation
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A549, H1299) in a 96-well plate at a density of 1–5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 mM) and a vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
For intracellular LDH activity, wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold LDH Assay Buffer to each well.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the LDH activity assay.
-
LDH Activity Assay (Colorimetric)
This protocol is based on the principle that LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt (INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit) or as a custom formulation. A typical reaction mix contains lactate, NAD+, and INT in a suitable buffer.
-
Assay Plate Setup:
-
In a new 96-well plate, add 50 µL of the prepared cell lysate to each well.
-
Include a positive control (purified LDH) and a negative control (assay buffer only).
-
-
Initiate Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light. The incubation time may need to be optimized based on the LDH activity in the samples.
-
Stop Reaction (Optional but recommended for endpoint assays): Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percentage of LDH activity in the this compound-treated samples relative to the vehicle-treated control.
-
Plot the percentage of LDH activity against the this compound concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of LDH and Inhibition by this compound
Caption: Competitive inhibition of LDH-A by this compound, blocking pyruvate to lactate conversion.
Experimental Workflow for Validating LDH Inhibition
Caption: Step-by-step workflow for validating the inhibitory effect of this compound on LDH activity.
Conclusion
This guide provides a framework for researchers to validate the inhibitory effects of this compound on LDH activity in cell lysates. The provided data indicates that while this compound is an effective LDH inhibitor, its potency is in the millimolar range for cell viability, which is significantly lower than some newer, more potent inhibitors like (R)-GNE-140. The choice of inhibitor will ultimately depend on the specific research goals, the cell model being used, and the desired potency. The detailed experimental protocol and visual workflows offer a practical guide for conducting these validation studies in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Confirming the Downstream Cellular Effects of Oxamate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxamate, a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH), particularly the isoform LDHA. By blocking the conversion of pyruvate to lactate, this compound treatment triggers a cascade of downstream cellular effects, primarily shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This guide provides a comparative overview of the key experimental methods used to confirm these effects, supported by experimental data and detailed protocols.
Core Cellular Effects of this compound Treatment
This compound's primary inhibitory action on LDH leads to several measurable downstream consequences:
-
Metabolic Reprogramming: A decrease in glycolysis and a compensatory increase in oxidative phosphorylation.
-
Reduced Proliferation and Viability: Inhibition of cell growth and induction of cell death.
-
Cell Cycle Alterations: Arrest at different phases of the cell cycle.
-
Induction of Cellular Senescence: Triggering a state of irreversible growth arrest.
-
Increased Oxidative Stress: A rise in reactive oxygen species (ROS).
This guide will compare the common methodologies used to validate each of these effects.
I. Metabolic Reprogramming: Shifting the Bioenergetic Balance
The most direct consequence of LDH inhibition by this compound is a shift in cellular energy metabolism. This is characterized by a decrease in glycolytic activity and an increase in mitochondrial respiration.
Comparative Analysis of Metabolic Assays
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Seahorse XF Analyzer | Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. | OCR: Basal respiration, ATP-linked respiration, maximal respiration.[1][2] ECAR: Glycolysis, glycolytic capacity.[2][3] | Provides a comprehensive and dynamic view of cellular metabolism; allows for the simultaneous measurement of both glycolysis and mitochondrial respiration. | Requires specialized equipment; can be sensitive to cell density and plating. |
| Lactate Production Assay | Colorimetric or fluorometric measurement of lactate concentration in the cell culture medium. | Extracellular lactate levels.[1][3] | Direct measurement of the end-product of LDH activity; relatively simple and inexpensive. | Provides a static measurement at a single time point; does not give information on glycolytic flux. |
| ATP Production Assay | Luciferase-based assay that measures intracellular ATP levels. | Total intracellular ATP concentration.[4][5] | Direct measurement of cellular energy status; high sensitivity. | ATP levels can be influenced by multiple pathways, not just glycolysis; does not distinguish between glycolytic and mitochondrial ATP. |
| Glucose Uptake Assay | Measures the uptake of a labeled glucose analog (e.g., 2-NBDG) by cells. | Rate of glucose import into the cell.[6] | Directly measures the initial step of glycolysis. | Does not provide information on the fate of glucose within the cell (e.g., glycolysis vs. pentose (B10789219) phosphate (B84403) pathway). |
Experimental Workflow: Seahorse XF Glycolysis Stress Test
The Seahorse XF Analyzer is a powerful tool for assessing the metabolic switch induced by this compound. The Glycolysis Stress Test is a standard assay to measure key parameters of glycolytic function.
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
Detailed Experimental Protocol: Lactate Production Assay
-
Cell Culture: Plate cells at a desired density and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Assay: Use a commercial lactate assay kit (e.g., based on lactate oxidase and a colorimetric probe).
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[4]
-
Normalization: Normalize the lactate concentration to the total protein content or cell number of the corresponding well.
II. Cell Proliferation and Viability
By disrupting cellular energy metabolism, this compound often leads to a reduction in cell proliferation and viability.
Comparative Analysis of Viability and Proliferation Assays
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| MTT/CCK-8 Assay | Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product. | Cell viability/metabolic activity.[7][8] | High-throughput, simple, and inexpensive. | Can be affected by changes in cellular redox state; indirect measure of cell number. |
| Calcein (B42510) AM Staining | Non-fluorescent Calcein AM is converted to fluorescent calcein by esterases in live cells. | Live cell number.[2] | Direct measure of live cells; suitable for imaging. | Requires a fluorescence microscope or plate reader. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells; Propidium Iodide (PI) stains the DNA of necrotic cells. | Percentage of apoptotic and necrotic cells.[4][5] | Distinguishes between different modes of cell death. | Requires flow cytometry; more complex protocol. |
| Western Blot for Apoptosis Markers | Detects the expression of key proteins in the apoptotic pathway. | Levels of proteins like cleaved Caspase-3, Bax, and Bcl-2.[4] | Provides mechanistic insight into the mode of cell death. | Semi-quantitative; requires more time and resources. |
Signaling Pathway: this compound-Induced Apoptosis
This compound treatment can induce apoptosis through the mitochondrial pathway, often associated with an increase in ROS.
Caption: Simplified pathway of this compound-induced apoptosis.
III. Cell Cycle Arrest and Cellular Senescence
In addition to inducing cell death, this compound can also cause a halt in the cell cycle or push cells into a state of senescence.
Comparative Analysis of Cell Cycle and Senescence Assays
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Flow Cytometry with PI Staining | Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. | Percentage of cells in G0/G1, S, and G2/M phases.[4][5] | Quantitative and high-throughput. | Does not provide information on the molecular mechanisms of arrest. |
| Western Blot for Cell Cycle Regulators | Measures the protein levels of key cell cycle regulators. | Expression of proteins like CDK1, Cyclin B1, p53, and p21.[4][9] | Provides mechanistic insights into the cell cycle arrest. | Semi-quantitative and labor-intensive. |
| SA-β-gal Staining | Senescent cells express β-galactosidase activity at pH 6.0. | Percentage of senescent (blue-stained) cells.[9][10] | Widely accepted and specific marker for senescence. | Can be subjective; requires microscopic analysis. |
| Ki-67 Staining | Immunohistochemical staining for the Ki-67 protein, a marker of cellular proliferation. | Percentage of proliferating (Ki-67 positive) cells.[9] | Inversely correlates with senescence; can be used in tissue samples. | Does not exclusively mark senescent cells (quiescent cells are also Ki-67 negative). |
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the distribution of cells in the different phases of the cell cycle.
Alternative and Complementary Approaches
While this compound is a widely used LDH inhibitor, it's important to consider its limitations and potential off-target effects.[11] For more specific target validation, consider the following:
-
Genetic Knockdown (siRNA/shRNA): Silencing the expression of LDHA using RNA interference provides a more specific way to study the effects of LDH-A inhibition, helping to confirm that the observed effects of this compound are on-target.[1]
-
Other Small Molecule Inhibitors: Comparing the effects of this compound with other LDH inhibitors (e.g., FX11, GNE-140) can help to distinguish compound-specific effects from those related to LDH inhibition.
Summary and Conclusion
Confirming the downstream cellular effects of this compound treatment requires a multi-faceted approach. For a comprehensive analysis, it is recommended to combine metabolic assays like the Seahorse XF analysis with assessments of cell fate such as proliferation, apoptosis, and cell cycle analysis. Western blotting for key protein markers can provide crucial mechanistic insights into the observed phenotypic changes. By employing a combination of these methods, researchers can robustly validate the cellular consequences of LDH inhibition by this compound.
References
- 1. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Metabolism: Comparing the Efficacy of Oxamate and FX11 as LDH-A Inhibitors
For Immediate Release
In the landscape of cancer therapeutics, the targeting of metabolic pathways unique to tumor cells presents a promising avenue for drug development. One of the most critical enzymes in this context is Lactate (B86563) Dehydrogenase A (LDH-A), a key player in the Warburg effect, which characterizes the metabolic shift of cancer cells towards aerobic glycolysis. This guide provides a comprehensive comparison of two prominent LDH-A inhibitors, the classic inhibitor Oxamate and the more recent small molecule FX11, offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, supported by experimental data and methodologies.
Quantitative Efficacy: A Tale of Two Potencies
The inhibitory potential of a compound is a critical determinant of its therapeutic promise. A direct comparison of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound and FX11 reveals a significant disparity in their potency against LDH-A.
| Inhibitor | Target | Ki | IC50 | Cell Line(s) | Reference(s) |
| FX11 | LDHA | 8 µM | 23.3 µM | HeLa | [1][2] |
| 49.27 µM | BxPc-3 | [3] | |||
| This compound | LDHA | Not Widely Reported | 17.8 - 74.6 mmol/L | CNE-1, CNE-2 | [4] |
| 19.67 - 58.53 mmol/L | A549, H1975, H1395 | [5] | |||
| 19.67 - 32.13 mmol/L | A549, H1299 | [6] |
As evidenced by the data, FX11 demonstrates significantly higher potency, with inhibitory constants and cellular IC50 values in the micromolar range. In contrast, this compound requires concentrations in the millimolar range to achieve similar levels of inhibition, suggesting a much lower affinity for the LDH-A enzyme.
Mechanism of Action and Cellular Consequences
Both this compound and FX11 function as competitive inhibitors of LDH-A, albeit through slightly different mechanisms. This compound, a structural analog of pyruvate (B1213749), directly competes with pyruvate for binding to the active site of LDH-A.[7] FX11, on the other hand, is a reversible and competitive inhibitor with respect to the cofactor NADH.[1][2]
The inhibition of LDH-A by these compounds triggers a cascade of downstream cellular events aimed at disrupting the metabolic machinery of cancer cells.
FX11:
-
Reduces ATP levels: By blocking the final step of glycolysis, FX11 impedes the cell's primary source of rapid energy production.[1][8]
-
Induces Oxidative Stress and ROS Production: The metabolic shift caused by LDH-A inhibition leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[1][8][9]
-
Promotes Cell Death: The culmination of energy depletion and oxidative stress leads to programmed cell death (apoptosis) in cancer cells.[1][8]
This compound:
-
Induces G2/M Cell Cycle Arrest: this compound has been shown to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation.[4][10]
-
Promotes Apoptosis: Similar to FX11, this compound can induce apoptosis, in part through the generation of mitochondrial ROS.[4][10]
-
Increases Radiosensitivity: Studies have indicated that this compound can sensitize cancer cells to the effects of ionizing radiation, a common cancer treatment modality.[10]
-
Potential for Protective Autophagy: Some studies have shown that in certain cancer cell lines, this compound treatment can induce protective autophagy, which may counteract its anti-cancer effects.[11][12]
It is important to note that while both inhibitors target LDH-A, the significantly higher concentrations of this compound required for efficacy raise concerns about its specificity and potential off-target effects.[13]
Visualizing the Molecular Battleground
To better understand the context of LDH-A inhibition, the following diagrams illustrate the pivotal role of this enzyme in cancer cell metabolism and a typical workflow for evaluating inhibitor efficacy.
Caption: The Warburg effect in cancer cells, highlighting the central role of LDH-A in converting pyruvate to lactate.
Caption: A generalized experimental workflow for determining the IC50 of an LDH-A inhibitor.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
LDH Activity Assay (for IC50 Determination)
This spectrophotometric assay measures the rate of NADH oxidation, which is catalyzed by LDH-A.
Materials:
-
Purified recombinant human LDH-A enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Pyruvate solution
-
NADH solution
-
Test inhibitors (this compound or FX11) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, NADH solution, and the test inhibitor (or vehicle control).
-
Initiate the reaction by adding the LDH-A enzyme to each well.
-
Immediately after adding the enzyme, add the pyruvate solution to start the catalytic reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to the LDH-A activity.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the impact of the inhibitors on cancer cell survival and growth.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors (this compound or FX11)
-
Reagents for a cell viability assay (e.g., MTT, CCK-8)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Conclusion
The comparative analysis of this compound and FX11 as LDH-A inhibitors reveals a clear distinction in their potency and potential as therapeutic agents. FX11 emerges as a significantly more potent inhibitor, effective at micromolar concentrations, with a well-defined mechanism of action that leads to reduced ATP production, increased oxidative stress, and ultimately, cancer cell death.[1][2][8] While this compound, a classic LDH-A inhibitor, demonstrates anti-cancer properties, its efficacy is limited by the need for high millimolar concentrations, raising concerns about its specificity and potential for off-target effects.[4][5][6][13]
For researchers and drug development professionals, this guide underscores the importance of potency and specificity in the design of metabolic inhibitors for cancer therapy. While both compounds serve as valuable tools for studying the role of LDH-A in cancer metabolism, FX11 represents a more promising scaffold for the development of clinically relevant therapeutics targeting the Warburg effect. Further research into the optimization of FX11 and the discovery of novel, potent, and selective LDH-A inhibitors remains a critical endeavor in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Oxamate and GNE-140 as Lactate Dehydrogenase (LDH) Inhibitors
For Immediate Release
In the landscape of cancer metabolism research, the inhibition of lactate (B86563) dehydrogenase (LDH) has emerged as a promising therapeutic strategy. LDH is a pivotal enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells known as the "Warburg effect." By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH sustains the high glycolytic rates necessary for rapid tumor growth. This guide provides a detailed comparative analysis of two prominent LDH inhibitors: Oxamate, a classic pyruvate analog, and GNE-140, a potent, newer generation inhibitor.
Executive Summary
This compound and GNE-140 both function by inhibiting lactate dehydrogenase, thereby disrupting the metabolic machinery of cancer cells. However, they exhibit vast differences in potency, specificity, and mechanism of action. GNE-140 is a significantly more potent inhibitor, with IC50 values in the low nanomolar range, while this compound's inhibitory effects are observed at much higher, millimolar concentrations. This analysis will delve into the quantitative differences, mechanisms of action, and the downstream cellular consequences of these two inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and GNE-140, highlighting the substantial difference in their inhibitory efficacy.
| Parameter | This compound | (R)-GNE-140 |
| Mechanism of Action | Competitive inhibitor (pyruvate analog)[1] | Potent inhibitor of LDHA and LDHB[2][3][4] |
| Target(s) | Lactate Dehydrogenase (LDH)[1] | LDHA, LDHB[2][3][5] |
| Ki (Binding Affinity) | ~26 µM (for human LDHA) | Not explicitly reported, but inferred to be in the low nanomolar range based on IC50 |
| IC50 (Enzyme Inhibition) | ~800 µM[6] | LDHA: 3 nM[2][3][5] LDHB: 5 nM[2][3][5] |
| IC50 (Cell-Based Proliferation) | 19.67 - 58.53 mM (in NSCLC cell lines)[7] | 0.8 µM (in IDH1-mutant chondrosarcoma cells)[2][5]. Inhibits 11% of 347 cancer cell lines with a potency cutoff of 5 µM.[3] |
| In Vivo Efficacy | Inhibits tumor growth and enhances radiotherapy/immunotherapy[8][9] | Limited monotherapy antitumor activity in some xenograft models.[10] |
| Notes | Significantly lower potency. | The (R)-enantiomer is 18-fold more potent than the (S)-enantiomer.[2][3][5] |
Mechanism of Action and Signaling Pathways
Both inhibitors target the final step of anaerobic glycolysis. However, their interaction with the LDH enzyme and the resulting cellular signaling responses differ, particularly in the context of therapeutic resistance.
LDH Inhibition and the Warburg Effect
Lactate dehydrogenase is a critical enzyme for cancer cells exhibiting the Warburg effect. It catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ required to maintain a high rate of glycolysis. Inhibition of LDH leads to a buildup of pyruvate and a depletion of NAD+, causing metabolic stress and, in glycolysis-dependent tumors, cell death.
Regulation of LDHA by HIF-1α
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of several glycolytic enzymes, including LDHA, to promote anaerobic metabolism and cell survival.
Acquired Resistance via AMPK/mTOR Signaling
A significant challenge with potent LDH inhibitors like GNE-140 is the development of acquired resistance. Cancer cells can adapt to the glycolytic block by upregulating alternative metabolic pathways, primarily mitochondrial oxidative phosphorylation (OXPHOS). This metabolic plasticity is often mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn modulates the mTOR and S6K pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used in the evaluation of this compound and GNE-140.
LDH Enzyme Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on purified LDH enzyme activity.
Objective: To determine the IC50 value of the inhibitor against purified LDHA and LDHB.
Materials:
-
Purified recombinant human LDHA or LDHB
-
Test compounds (this compound, GNE-140) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvic acid (substrate)
-
96-well or 384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the microplate, add the assay buffer, NADH, and the diluted test compounds. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the purified LDH enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of pyruvic acid to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitors on cancer cell proliferation and survival.
Objective: To determine the IC50 value of the inhibitor in a cell-based model.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, GNE-140)
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)
-
96-well cell culture plate
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated and vehicle controls.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the time specified by the reagent's protocol to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
This compound and GNE-140 represent two distinct classes of LDH inhibitors. This compound, as a pyruvate analog, has been a valuable tool for studying the effects of LDH inhibition, though its low potency (in the millimolar range) limits its therapeutic potential. In contrast, GNE-140 is a highly potent inhibitor of both LDHA and LDHB, with nanomolar efficacy in biochemical assays. While this high potency translates to cellular activity, the development of resistance through metabolic reprogramming highlights the need for combination therapies. Future research may focus on developing next-generation LDH inhibitors with improved pharmacokinetic properties and on identifying effective combination strategies to overcome resistance mechanisms.
References
- 1. e-century.us [e-century.us]
- 2. Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF1/2α mediates hypoxia-induced LDHA expression in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 3 from HIF1/2α mediates hypoxia-induced LDHA expression in human pancreatic cancer cells | Semantic Scholar [semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Oxamate's Target Engagement: A Comparative Guide to siRNA-Mediated LDHA Knockdown
For researchers, scientists, and drug development professionals, validating the target engagement of a small molecule inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of two key methodologies for validating the target engagement of Oxamate, a competitive inhibitor of Lactate Dehydrogenase A (LDHA), by comparing its effects to those of siRNA-mediated knockdown of LDHA.
This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways to provide a clear and objective comparison, enabling researchers to make informed decisions for their target validation studies.
At a Glance: siRNA Knockdown vs. This compound Inhibition
| Feature | siRNA-Mediated LDHA Knockdown | This compound Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing, leading to LDHA mRNA degradation and reduced protein synthesis. | Competitive inhibition of the LDHA enzyme by acting as a pyruvate (B1213749) analog.[1] |
| Effect on LDHA | Reduction in total LDHA protein levels. | Inhibition of LDHA enzymatic activity without affecting protein levels. |
| Specificity | Can have off-target effects due to sequence homology with other mRNAs.[2] | Can have off-target effects on other enzymes, though primarily targets LDH isoforms.[3] |
| Onset of Action | Slower, typically requires 24-72 hours for significant protein depletion. | Rapid, with enzymatic inhibition occurring shortly after administration. |
| Duration of Effect | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA). | Reversible upon removal of the compound. |
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative effects of both siRNA-mediated LDHA knockdown and this compound treatment on various cellular parameters, as documented in preclinical cancer models.
Table 1: Effect on Cell Viability and Proliferation (IC50/EC50 Values)
| Treatment | Cell Line | Cancer Type | IC50/EC50 | Incubation Time | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mM | 24 h | [4] |
| This compound | H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | 24 h | [4] |
| This compound | H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | 24 h | [4] |
| This compound | CNE-1 | Nasopharyngeal Carcinoma | Not specified | 24, 48, 72 h | [5] |
| This compound | CNE-2 | Nasopharyngeal Carcinoma | Not specified | 24, 48, 72 h | [5] |
| LDHA siRNA | Medulloblastoma cell lines | Medulloblastoma | No significant effect | Not specified | [1] |
Table 2: Impact on Lactate Production and Glycolysis
| Treatment | Cell Line | Effect on Lactate Production | Effect on Glycolysis | Reference |
| This compound | Medulloblastoma cell lines | Significant decrease | Significant attenuation | [1] |
| This compound | H1395 | Not specified | LDH activity decreased | [4] |
| LDHA siRNA | Medulloblastoma cell lines | No significant effect | No significant effect | [1] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest
| Treatment | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| This compound | H1395 | Significant increase | G2/M arrest | [4] |
| This compound | A549 | No significant increase | G0/G1 arrest | [4] |
| This compound | CNE-1 & CNE-2 | Increased mitochondrial ROS and apoptosis | G2/M arrest | [5] |
| This compound | Glioblastoma (T98G) | Enhances radiation-induced apoptosis | Not specified | [3][6] |
| LDHA siRNA | Medulloblastoma cell lines | No significant effect | No significant effect | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the specificity of Oxamate compared to novel small molecule LDH inhibitors
A Comparative Guide for Researchers in Drug Development
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, has positioned lactate (B86563) dehydrogenase (LDH) as a compelling target for therapeutic intervention. For decades, the pyruvate (B1213749) analog oxamate has served as a classical, competitive inhibitor of LDH in preclinical research. However, its lack of isoform specificity and modest potency have driven the development of novel small molecule inhibitors with improved selectivity and efficacy. This guide provides an objective comparison of the specificity of this compound against these emerging LDH inhibitors, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison of LDH Inhibitor Specificity
The following table summarizes the inhibitory potency and isoform selectivity of this compound and several novel small molecule LDH inhibitors. Specificity is presented as the ratio of inhibitory activity against the two major isoforms, LDHA and LDHB.
| Inhibitor | Target Isoform(s) | Mechanism of Action | Ki / IC50 / EC50 (LDHA) | Ki / IC50 / EC50 (LDHB) | Selectivity (LDHB/LDHA) |
| This compound | LDHA & LDHB | Competitive (with pyruvate) | 138 µM (Ki)[1] | Not explicitly reported, but considered non-selective[2] | ~1 (Non-selective) |
| N-Hydroxyindole Derivatives (e.g., NHI-2) | LDHA | Competitive (with pyruvate and NADH) | Potent, isoform-selective inhibition reported[3][4] | Less potent against LDHB[3] | >1 (LDHA-selective) |
| AXKO-0046 | LDHB | Uncompetitive | >300 µM (EC50)[5] | 42 nM (EC50)[5] | >7140 (LDHB-selective)[5] |
| FX-11 | LDHA | Competitive | Reported to sensitize cancer cells to radiotherapy through LDHA inhibition[6] | Not specified | LDHA-selective[7] |
| Gossypol | LDHA & LDHB | Competitive (with NADH) | 1.9 µM (Ki)[8] | 1.4 µM (Ki)[8] | ~0.74 (Slightly LDHB-selective)[8] |
Experimental Protocols: Methodologies for Evaluating Inhibitor Specificity
Accurate assessment of inhibitor specificity is paramount in drug development. The following are detailed protocols for key experiments used to characterize and compare LDH inhibitors.
Enzyme Kinetics Assay for Ki Determination
This assay determines the inhibition constant (Ki), a measure of the inhibitor's potency.
Materials:
-
Purified recombinant human LDHA and LDHB enzymes
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.4
-
Substrate: Pyruvate
-
Cofactor: NADH
-
Inhibitor stock solutions (e.g., this compound, novel inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In each well of a 96-well plate, add assay buffer, a fixed concentration of NADH (e.g., 200 µM), and the inhibitor at various concentrations.
-
Enzyme Addition: Add a fixed concentration of LDHA or LDHB enzyme to each well.
-
Initiate Reaction: Start the reaction by adding varying concentrations of the substrate, pyruvate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the substrate concentration for each inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the apparent Km and Vmax values.
-
Calculate the Ki value using appropriate equations for the determined mode of inhibition (e.g., competitive, non-competitive).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that an inhibitor binds to its target protein within a cellular environment.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Inhibitor stock solutions
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against LDH (or specific isoform)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the LDH isoform of interest.
-
-
Data Analysis:
-
Quantify the band intensities of the soluble LDH at each temperature.
-
Plot the percentage of soluble LDH against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Proteomics-Based Off-Target Analysis
This unbiased approach identifies unintended protein targets of an inhibitor.
Materials:
-
Cancer cell line
-
Inhibitor
-
Cell lysis and protein extraction reagents
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control. Lyse the cells and extract the total proteome.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences and relative abundance.
-
Data Analysis:
-
Identify and quantify the proteins in both the inhibitor-treated and control samples.
-
Compare the protein abundance profiles between the two groups to identify proteins that are significantly up- or downregulated upon inhibitor treatment.
-
Bioinformatic analysis can then be used to determine if any of these proteins are known off-targets or part of unexpected signaling pathways.
-
Mandatory Visualizations
Signaling Pathway: The Role of LDH in Aerobic Glycolysis (Warburg Effect)
References
- 1. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and this compound in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic identification of the lactate dehydrogenase A in a radioresistant prostate cancer xenograft mouse model for improving radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Oxamate vs. Dichloroacetate: A Comparative Guide to Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism research, the strategic targeting of cellular bioenergetics has emerged as a promising therapeutic avenue. Two small molecule inhibitors, oxamate and dichloroacetate (B87207) (DCA), have garnered significant attention for their ability to modulate metabolic pathways that are frequently dysregulated in cancer cells. This guide provides an objective comparison of their mechanisms of action, performance based on experimental data, and detailed methodologies for key assays.
At a Glance: this compound vs. Dichloroacetate
| Feature | This compound | Dichloroacetate (DCA) |
| Primary Target | Lactate (B86563) Dehydrogenase A (LDH-A) | Pyruvate (B1213749) Dehydrogenase Kinase (PDK) |
| Mechanism of Action | Competitive inhibitor of LDH-A, blocking the conversion of pyruvate to lactate. | Inhibits PDK, leading to the activation of the Pyruvate Dehydrogenase Complex (PDC). |
| Metabolic Shift | Inhibits glycolysis, leading to a decrease in lactate production.[1][2] | Promotes oxidative phosphorylation by shunting pyruvate into the TCA cycle.[3][4][5] |
| Primary Effect | Reduces lactate levels and can induce metabolic stress in glycolytically dependent cells.[1] | Increases mitochondrial respiration and can enhance the production of reactive oxygen species (ROS).[5] |
Mechanism of Action
This compound and dichloroacetate target distinct but interconnected nodes in cellular metabolism.
This compound acts as a competitive inhibitor of lactate dehydrogenase (LDH), particularly the isoform A (LDH-A), which is often overexpressed in cancer cells.[6] LDH-A catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. By blocking this step, this compound impedes the regeneration of NAD+ required for sustained high rates of glycolysis, leading to a reduction in lactate production and potential metabolic crisis in cancer cells heavily reliant on this pathway.[1]
Dichloroacetate (DCA) , on the other hand, inhibits pyruvate dehydrogenase kinase (PDK).[5][7] PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA effectively activates PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle for oxidative phosphorylation.[3][5] This metabolic reprogramming shifts cancer cells from glycolysis towards mitochondrial respiration.
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and dichloroacetate based on available experimental data. It is important to note that IC50 values and other metrics can vary significantly depending on the cell line, experimental conditions, and assay duration.
Table 1: Comparative IC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) |
| This compound | A549 | Non-Small Cell Lung | 58.53 ± 4.74 | 24 |
| H1975 | Non-Small Cell Lung | 32.13 ± 2.50 | 24 | |
| H1395 | Non-Small Cell Lung | 19.67 ± 1.53 | 24 | |
| H1299 | Non-Small Cell Lung | 32.13 ± 2.50 | 24 | |
| Dichloroacetate | MeWo | Melanoma | 13.3 | Not Specified |
| SK-MEL-2 | Melanoma | 27.0 | Not Specified | |
| A549 | Non-Small Cell Lung | ~25 | 48 | |
| LNM35 | Non-Small Cell Lung | ~25 | 48 |
Data compiled from multiple sources.[8][9]
Table 2: Effects on Lactate Production and Oxygen Consumption
| Inhibitor | Cell Line | Effect on Lactate Production | Effect on Oxygen Consumption Rate (OCR) |
| This compound | H1299 | Decreased | Not specified in this study |
| C3H10T1/2 (osteoinduced) | Decreased | Increased | |
| Dichloroacetate | Neuroblastoma cell lines | Decreased | Slightly Increased |
| FaDu, UT-SCC-5 | Decreased ECAR (glycolysis) | Increased |
Data compiled from multiple sources.[1][2][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used in the comparison of this compound and dichloroacetate.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and Dichloroacetate stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or dichloroacetate.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[11][12][13][14]
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and Dichloroacetate stock solutions
-
Lactate Assay Kit (commercial kits are widely available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with inhibitors as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Lactate Measurement: Follow the manufacturer's protocol for the chosen lactate assay kit. This typically involves preparing a standard curve and mixing the supernatant with a reaction mixture.[15][16][17][18][19]
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to cell number or protein concentration.
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
This assay measures the rate at which cells consume oxygen, providing a real-time indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant and base medium
-
This compound and Dichloroacetate
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density.
-
Treatment: Treat cells with this compound or dichloroacetate for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge and load the injection ports with the compounds from the Mito Stress Test Kit.
-
Assay Execution: Load the sensor cartridge into the Seahorse XF Analyzer for calibration, then replace the utility plate with the cell plate and start the assay. The instrument will measure OCR at baseline and after each compound injection.[20][21][22][23][24][25]
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.
References
- 1. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 3. US20150315131A1 - Combination uses of dichloroacetate and this compound, and their prodrugs, for cancer treatment - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of three modifiers of glycolysis on ATP, lactate, hypoxia, and growth in human tumor cell lines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Oxamate in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a promising avenue for therapeutic intervention. A key enzyme in this pathway, Lactate Dehydrogenase-A (LDH-A), has emerged as a critical target for anticancer drug development. Oxamate, a structural analog of pyruvate, competitively inhibits LDH-A, demonstrating potential as a selective anti-cancer agent. This guide provides a comprehensive comparison of this compound's therapeutic window in various cancer models, its performance against other LDH-A inhibitors, and supporting experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound effectively inhibits LDH-A, leading to a metabolic crisis in cancer cells, characterized by ATP depletion, increased reactive oxygen species (ROS) production, and subsequent apoptosis and cell cycle arrest. Preclinical studies have demonstrated its ability to suppress tumor growth in various cancer models, including non-small cell lung cancer (NSCLC), nasopharyngeal carcinoma, and glioblastoma. A key aspect of its therapeutic potential lies in its wider therapeutic window compared to some other metabolic inhibitors, exhibiting significantly lower toxicity in normal cells than in cancer cells. Furthermore, this compound has shown synergistic effects when combined with other therapeutic modalities, such as radiotherapy, chemotherapy, and immunotherapy, enhancing their efficacy. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their assessment, and provide visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in comparison to other LDH-A inhibitors and standard-of-care treatments.
Table 1: In Vitro Cytotoxicity (IC50) of LDH-A Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (24h) | Reference |
| This compound | Non-Small Cell Lung Cancer | A549 | 58.53 ± 4.74 mmol/L | [1] |
| Non-Small Cell Lung Cancer | H1975 | 32.13 ± 2.50 mmol/L | [1] | |
| Non-Small Cell Lung Cancer | H1395 | 19.67 ± 1.53 mmol/L | [1] | |
| Nasopharyngeal Carcinoma | CNE-1 | 74.6 mmol/L | [2] | |
| Nasopharyngeal Carcinoma | CNE-2 | 62.3 mmol/L | [2] | |
| Normal Lung Epithelial | HBE | 96.73 ± 7.60 mmol/L | [1] | |
| NHI-2 | Melanoma | B78 | 32 µM (EC50, 48h) | [3] |
| Gossypol (B191359) | Melanoma | Multiple | Mean IC50 of 20 µM | [4] |
Table 2: In Vivo Efficacy and Toxicity of LDH-A Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Toxicity Observations | Reference |
| This compound | Nasopharyngeal Carcinoma (CNE-2 xenograft) | 750 mg/kg, i.p., daily | Substantial inhibition of tumor growth | Well-tolerated, no significant loss of body weight | [2] |
| This compound + Pembrolizumab | NSCLC (Humanized mouse model) | Not specified | Significantly delayed tumor growth (better than monotherapy) | High safe dose, no abnormal weight loss | [5][6][7] |
| (-)-Gossypol | Head and Neck Squamous Cell Carcinoma | 5 mg/kg and 15 mg/kg, i.p., daily | Significant suppression of tumor growth at both doses | Well-tolerated | [8] |
| FX11 | Pancreatic Cancer (Patient-derived xenografts) | 2.2 mg/kg, i.p. | Significant delay in tumor progression in TP53-mutant tumors | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells.
-
MTT Addition: After the desired incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 μL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy and systemic toxicity of a compound in a living organism.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take. Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Administration: Prepare the therapeutic agent (e.g., this compound dissolved in PBS) and administer it to the treatment group via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Toxicity Assessment: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity. Observe the animals for any clinical signs of distress.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound and its impact on cellular pathways.
Caption: Workflow for assessing the therapeutic potential of this compound.
Conclusion
This compound demonstrates a promising therapeutic window in various preclinical cancer models. Its selective cytotoxicity towards cancer cells over normal cells, coupled with its ability to inhibit tumor growth in vivo at well-tolerated doses, positions it as a compelling candidate for further development. The synergistic effects observed with other cancer therapies further enhance its potential clinical utility. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as clinical trials to validate these preclinical findings in human subjects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate metabolic inhibitors like this compound into effective cancer treatments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. The potential roles of gossypol as anticancer agent: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dichotomy of Cellular Respiration: A Comparative Guide to Oxamate's In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic inhibitors is paramount in the quest for novel cancer therapeutics. This guide provides an objective comparison of oxamate, a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with other metabolic modulators, supported by experimental data to delineate its efficacy from the petri dish to preclinical models.
At the heart of many cancers lies a metabolic switch known as the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic reprogramming leads to an overproduction of lactate, facilitated by the enzyme lactate dehydrogenase (LDH). This compound, a structural analog of pyruvate, strategically targets this pivotal enzyme, forcing a metabolic shift back towards oxidative phosphorylation and thereby selectively targeting cancer cells.
In Vitro Efficacy: A Cellular Standstill
In the controlled environment of cell culture, this compound has demonstrated a consistent ability to impede the proliferation of various cancer cell lines. By competitively inhibiting LDH, this compound curtails lactate production, leading to a reduction in cellular ATP levels and an increase in cytotoxic reactive oxygen species (ROS). This metabolic disruption culminates in cell cycle arrest and apoptosis.
The half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency, varies across different cancer cell lines, often requiring concentrations in the millimolar (mM) range. For instance, in non-small cell lung cancer (NSCLC) cell lines A549, H1975, and H1395, the IC50 values at 24 hours were reported to be 58.53 ± 4.74 mM, 32.13 ± 2.50 mM, and 19.67 ± 1.53 mM, respectively.[1][2] Notably, the toxicity towards normal lung epithelial cells (HBE) was significantly lower, with an IC50 of 96.73 ± 7.60 mM, suggesting a therapeutic window.[1][2]
In Vivo Performance: Translating Cellular Effects to Tumor Inhibition
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating this compound's potential to retard tumor growth. In a nasopharyngeal carcinoma xenograft model, intraperitoneal administration of this compound (750 mg/kg) effectively delayed tumor progression.[3] When combined with irradiation, the anti-tumor effect was significantly enhanced, showcasing its potential in combination therapies.[3] Similarly, in a humanized mouse model of NSCLC, this compound monotherapy significantly delayed tumor growth.[4][5] The combination of phenformin (B89758) and this compound has also been shown to be effective in slowing CT26 tumor growth in a syngeneic mouse model.[6]
Comparative Analysis: this compound Versus Other Metabolic Modulators
While this compound serves as a foundational LDH inhibitor, a new generation of more potent and selective compounds has emerged. The following tables provide a comparative overview of this compound against other notable metabolic inhibitors.
Table 1: In Vitro Comparison of Metabolic Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50/EC50 Range | Cancer Cell Lines Tested (Examples) |
| This compound | LDH-A | Competitive inhibitor (pyruvate analog) | 19.67 - 58.53 mM | A549, H1975, H1395 (NSCLC)[1][2] |
| FX11 | LDH-A | Reversible, competitive inhibitor (NADH analog) | 23.3 - 60.54 µM | HeLa, BxPc-3, MIA PaCa-2[7][8] |
| NHI-2 | LDH-A | Selective LDH-A inhibitor | 14.7 - 32 µM | HeLa, B78 (Melanoma)[8][9] |
| Gossypol (B191359) | LDH-A (non-selective) | Inhibits LDH and Bcl-2 family proteins | 20 - 50 µM | SK-mel-19 (Melanoma), Sihas (Cervix), H69 (Lung), K562 (Leukemia)[10][11] |
| Phenformin | Mitochondrial Complex I | Inhibits oxidative phosphorylation | 25 µM - 5 mM | SKOV3, Hey, IGROV-1 (Ovarian), MCF7, ZR-75-1, MDA-MB-231 (Breast)[12][13][14] |
Note: IC50/EC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time).
Table 2: In Vivo Comparison of Metabolic Inhibitors
| Inhibitor | Animal Model | Dosage & Administration | Key In Vivo Findings |
| This compound | Nasopharyngeal carcinoma xenograft | 750 mg/kg, i.p. | Delayed tumor growth[3] |
| FX11 | Pancreatic cancer patient-derived xenografts | 2.2 mg/kg, i.p. | Delayed tumor progression, particularly in TP53 mutant tumors[15] |
| NHI-2 | Murine B78 melanoma model | 0.9 mg/kg, intra-tumoral | Suppressed tumor volume when combined with immune checkpoint inhibitors[16] |
| Phenformin | Orthotopic mouse model of serous ovarian cancer | 2 mg/kg/day, i.p. | 64% reduction in tumor weight[17] |
Visualizing the Molecular Battlefield
To better illustrate the concepts discussed, the following diagrams depict the targeted metabolic pathway and a standard experimental workflow for evaluating LDH inhibitors.
Caption: The Warburg Effect and this compound's Site of Action.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A review of the preclinical studies comparing Oxamate and other glycolysis inhibitors
A Comprehensive Review of Preclinical Data for Researchers and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, the metabolic reprogramming of tumor cells has emerged as a critical target. The Warburg effect, characterized by a heightened reliance on glycolysis even in the presence of oxygen, is a hallmark of many cancers. This metabolic shift presents a unique vulnerability that can be exploited by inhibitors of the glycolytic pathway. Among these, oxamate, a competitive inhibitor of lactate (B86563) dehydrogenase A (LDHA), has garnered significant attention. This guide provides a detailed, objective comparison of the preclinical performance of this compound against other prominent glycolysis inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Executive Summary
Cancer cells exhibit a profound dependence on glycolysis for energy production and the generation of biosynthetic precursors. This guide delves into the preclinical evidence for this compound and other key glycolysis inhibitors, including other LDHA inhibitors (NHI-2, FX11), a hexokinase inhibitor (2-Deoxyglucose, 2-DG), a pyruvate (B1213749) dehydrogenase kinase inhibitor (Dichloroacetate, DCA), and a glyceraldehyde-3-phosphate dehydrogenase inhibitor (3-Bromopyruvate, 3-BP). We present a comparative analysis of their efficacy in vitro and in vivo, alongside detailed experimental protocols for key assays.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and other glycolysis inhibitors across various preclinical cancer models.
Table 1: In Vitro Efficacy of Glycolysis Inhibitors (IC50 Values)
| Inhibitor | Target | Cancer Type | Cell Line | IC50 Value | Reference |
| This compound | LDHA | Non-Small Cell Lung Cancer | A549 | 19.67 ± 1.53 mM | [1] |
| Non-Small Cell Lung Cancer | H1299 | 32.13 ± 2.50 mM | [1] | ||
| Non-Small Cell Lung Cancer | H1395 | 19.67 ± 1.53 mM | [2] | ||
| Non-Small Cell Lung Cancer | H1975 | 32.13 ± 2.50 mM | [2] | ||
| Normal Lung Epithelial | HBE | 96.73 ± 7.60 mM | [1] | ||
| NHI-2 | LDHA | Melanoma | B78 | 32 µM (EC50) | |
| LDHA (enzymatic assay) | - | - | 14.7 µM | [3] | |
| LDHB (enzymatic assay) | - | - | 55.8 µM | [3] | |
| FX11 | LDHA | Pancreatic Cancer | BxPc-3 | 49.27 µM | [4][5] |
| Pancreatic Cancer | MIA PaCa-2 | 60.54 µM | [4] | ||
| LDHA (in HeLa cells) | Cervical Cancer | HeLa | 23.3 µM | [4] | |
| 2-Deoxyglucose (2-DG) | Hexokinase | Acute Lymphoblastic Leukemia | Multiple | 0.22 - 2.27 mM | [6] |
| Pancreatic Cancer | Multiple | 1.45 - 13.34 mM | [7] | ||
| Dichloroacetate (DCA) | PDK | Non-Small Cell Lung Cancer | A549, LNM35 | ~25 mM | [8] |
| Melanoma | Multiple | 9 - 38 mM | [9] | ||
| 3-Bromopyruvate (B3434600) (3-BP) | GAPDH, Hexokinase II | Triple-Negative Breast Cancer | HCC1143 | 44.87 µM (24h), 41.26 µM (48h) | [10] |
| Breast Cancer | MCF-7 | 111.3 µM (24h), 75.87 µM (48h) | [10] | ||
| Lung Cancer | A549 | 16.3 µM | [11] | ||
| Breast Cancer | MDA-MB-231 | 19.1 µM | [11] | ||
| Colon Cancer | SW1116 | 27.8 µM | [11] | ||
| Liver Cancer | HepG2 | 14.5 µM | [11] |
Table 2: In Vivo Efficacy of Selected Glycolysis Inhibitors
| Inhibitor | Cancer Model | Dosage and Administration | Key Findings | Reference |
| This compound | Glioblastoma (subcutaneous xenograft) | Not specified | Enhanced anti-tumor effect of CAR-T cells, extended survival.[12] | [12] |
| Non-Small Cell Lung Cancer (humanized mouse model) | Not specified | Delayed tumor growth, enhanced efficacy of pembrolizumab.[13] | [13] | |
| NHI-2 | Melanoma (murine B78 model) | 0.9 mg/kg, intratumoral, daily for 15 days | Suppressed tumor volume when combined with immune checkpoint inhibitors.[3] | [3] |
| FX11 | Lymphoma (P493 xenograft) | 42 µ g/mouse , IP, daily for 10-14 days | Inhibited tumor growth.[4] | [4] |
| Dichloroacetate (DCA) | Non-Small Cell Lung Cancer (A549 xenograft) | 200 mg/kg, oral, 5 days/week for 38 days | Significantly reduced tumor volume by ~45%.[8] | [8] |
Mechanism of Action and Pathway Visualization
Glycolysis inhibitors disrupt cancer cell metabolism at various enzymatic steps. This compound, as a pyruvate analog, specifically targets lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate. This inhibition leads to a buildup of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation, and a decrease in lactate production, which is crucial for maintaining the NAD+/NADH ratio required for high glycolytic flux.
Caption: Inhibition points of various glycolysis inhibitors in the metabolic pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key in vitro and in vivo experiments.
In Vitro LDH Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on LDHA activity.
Materials:
-
Purified recombinant human LDHA enzyme
-
Test compounds (e.g., this compound, NHI-2, FX11)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrate: Sodium Pyruvate
-
Cofactor: NADH
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilution (or vehicle control).
-
Initiate the reaction by adding the pyruvate solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., MTT or CCK-8)
This colorimetric assay assesses the effect of glycolysis inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) for MTT assay
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A typical experimental workflow for the preclinical evaluation of glycolysis inhibitors.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of glycolysis inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Logical Framework: From Glycolysis Inhibition to Tumor Cell Demise
The therapeutic rationale for targeting glycolysis in cancer stems from the central role of this pathway in supporting rapid cell proliferation and survival. By inhibiting key glycolytic enzymes, these compounds trigger a cascade of events that ultimately lead to cancer cell death.
Caption: The logical progression from glycolysis inhibition to anti-tumor effects.
Conclusion
The preclinical data reviewed here highlight the potential of targeting glycolysis as a therapeutic strategy in oncology. This compound, as a specific inhibitor of LDHA, demonstrates efficacy in a range of cancer models, particularly in combination with other therapies such as immunotherapy.[12][13] However, a direct comparison of IC50 values reveals that other inhibitors, such as 3-bromopyruvate and NHI-2, may exhibit greater potency in certain cell lines. The choice of a glycolysis inhibitor for further development will likely depend on the specific cancer type, the desired therapeutic window, and the potential for synergistic combinations. This guide provides a foundational comparison to aid researchers in navigating the growing landscape of metabolic inhibitors for cancer therapy.
References
- 1. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Oxamate Across Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of oxamate, a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), across various cancer cell lines. This document summarizes key experimental data, details the methodologies for IC50 determination, and visualizes the underlying signaling pathways.
This compound, a structural analog of pyruvate (B1213749), targets a key enzyme in anaerobic glycolysis, LDH-A.[1] By inhibiting LDH-A, this compound disrupts the conversion of pyruvate to lactate, a critical step for rapid ATP production in many cancer cells exhibiting the Warburg effect. This inhibition leads to a metabolic crisis, characterized by decreased ATP production, increased mitochondrial reactive oxygen species (ROS) production, and subsequent induction of apoptosis or autophagy.[1][2][3]
Comparative IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines, providing a quantitative measure of its anti-proliferative effects.
| Cancer Type | Cell Line | IC50 (mM) | Incubation Time (hours) | Assay Used |
| Non-Small Cell Lung Cancer | A549 | 58.53 ± 4.74 | 24 | MTT |
| H1975 | 32.13 ± 2.50 | 24 | MTT | |
| H1395 | 19.67 ± 1.53 | 24 | MTT | |
| Nasopharyngeal Carcinoma | CNE-1 | Not specified | 24, 48, 72 | Proliferation Assay |
| CNE-2 | Not specified | 24, 48, 72 | Proliferation Assay | |
| Colorectal Cancer | HCT116 | 15 | 24 | Not Specified |
| DLD-1 | Not specified | 48 | Survival Assay | |
| LoVo | Not specified | 48 | Survival Assay | |
| Breast Cancer | MDA-MB-231 | 15 | Not Specified | SRB Assay |
| Glioblastoma | T98G | Not specified | Not specified | Proliferation Assay |
| Pancreatic Cancer | AsPc-1 | 8.617 | Not specified | MTT |
| Mia-Paca-2 | 26.74 | Not specified | MTT |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of a compound. The most commonly cited methods in the reviewed literature are the MTT and CCK-8 assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric method that uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for the specified duration.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the absorbance against the concentration of this compound.
Visualizing the Mechanism of Action
To illustrate the cellular consequences of LDH-A inhibition by this compound, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for IC50 determination and the affected signaling pathways.
Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.
Caption: Signaling pathways affected by this compound-induced LDH-A inhibition in cancer cells.
References
- 1. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Lactate Maze: A Comparative Guide to Oxamate Alternatives for Disease Research
For researchers, scientists, and drug development professionals investigating the multifaceted role of lactate (B86563) in disease, the choice of inhibitory tools is critical. While oxamate has long been a staple for inhibiting lactate dehydrogenase (LDH), its limitations necessitate a careful consideration of alternatives. This guide provides an objective comparison of prominent LDH and monocarboxylate transporter (MCT) inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The metabolic landscape of many diseases, particularly cancer, is characterized by a profound reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to a significant production and efflux of lactate, which is no longer considered a mere waste product but a key player in tumorigenesis, immune evasion, and drug resistance. Consequently, targeting the enzymes and transporters that regulate lactate homeostasis, namely lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs), has emerged as a promising therapeutic strategy.
This compound, a structural analog of pyruvate (B1213749), competitively inhibits LDH, the enzyme responsible for the interconversion of pyruvate and lactate. However, its low potency and potential off-target effects have prompted the development and investigation of more specific and potent alternatives. This guide explores small-molecule LDH inhibitors like FX-11, gossypol (B191359), and galloflavin, as well as MCT inhibitors such as AZD3965 and AR-C155858, providing a comprehensive overview of their performance and the experimental frameworks to evaluate them.
At a Glance: Comparing Inhibitor Potency
The selection of an appropriate inhibitor often begins with an assessment of its potency. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for various alternatives to this compound, providing a quantitative basis for comparison.
Table 1: Comparison of Lactate Dehydrogenase (LDH) Inhibitors
| Inhibitor | Target(s) | IC50 | Ki | Cell Line / Conditions | Reference(s) |
| This compound | LDH-A | - | 136 µM (competitive with pyruvate) | Human LDH5 | [1] |
| FX-11 | LDHA | 23.3 µM | 8 µM (competitive) | HeLa cells | [2][3] |
| 49.27 µM | BxPc-3 cells | [3][4] | |||
| 60.54 µM | MIA PaCa-2 cells | [3] | |||
| 65.0 µM | 55.6 µM (non-competitive with NADH) | Cryptosporidium parvum LDH | [5] | ||
| Gossypol | LDH-A4, -B4, -C4 | 16-42 µM (pyruvate oxidation) | 20 µM (vs. pyruvate, LDH-A4) | Goat LDH isoforms | [6] |
| 125 µM (lactate oxidation) | 34 µM (vs. pyruvate, LDH-B4) | [6] | |||
| 29 µM (vs. pyruvate, LDH-C4) | [6] | ||||
| 1.9 µM (vs. NADH, LDH-A4) | Human LDH isoforms | [5][7][8] | |||
| 1.4 µM (vs. NADH, LDH-B4) | [5][7] | ||||
| 4.2 µM (vs. NADH, LDH-C4) | [7] | ||||
| Galloflavin | LDH-A, LDH-B | 157 µM | 5.46 µM (vs. pyruvate, LDH-A) | Human LDH isoforms | [4][9][10][11] |
| 15.06 µM (vs. pyruvate, LDH-B) | [4][9] |
Table 2: Comparison of Monocarboxylate Transporter (MCT) Inhibitors
| Inhibitor | Target(s) | IC50 | Ki | Cell Line / Conditions | Reference(s) |
| AZD3965 | MCT1 | 5.12 nM (lactate efflux) | 1.6 nM | Raji cells | [12][13][14] |
| MCT2 | - | ~9.6 nM (6-fold less potent than for MCT1) | Recombinant human MCT2 | [13][14] | |
| AR-C155858 | MCT1 | - | 2.3 nM | Rat erythrocytes | [15][16][17][18] |
| MCT2 | - | <10 nM | Recombinant human MCT2 | [16][17][18] |
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
To effectively utilize these inhibitors, a clear understanding of their place within cellular metabolic pathways and the experimental methods to assess their impact is crucial.
Glycolysis and Lactate Transport Pathway
The following diagram illustrates the central role of LDH and MCTs in cellular metabolism, particularly in the context of the Warburg effect. Inhibitors targeting these key players disrupt the flow of metabolites, leading to downstream cellular consequences.
References
- 1. Targeting the lactic acid metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cryptosporidium Lactate Dehydrogenase Is Associated with the Parasitophorous Vacuole Membrane and Is a Potential Target for Developing Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Symmetric molecules with 1,4-triazole moieties as potent inhibitors of tumour-associated lactate dehydrogenase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. oncotarget.com [oncotarget.com]
- 15. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
The Quest for Superior Lactate Dehydrogenase Inhibitors: Moving Beyond Oxamate
A Comparative Guide for Researchers in Cancer Metabolism and Drug Development
The reliance of cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned lactate (B86563) dehydrogenase (LDH) as a prime therapeutic target. For decades, Oxamate, a structural analog of pyruvate (B1213749), has served as a classical competitive inhibitor of LDH, particularly the cancer-associated isoform LDH-A. However, its limitations, primarily low potency and lack of specificity, have driven researchers to seek novel, more effective inhibitors. This guide provides a comprehensive comparison of this compound with a new generation of LDH inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection of optimal tools for their studies.
The Shortcomings of a Classic: Why Researchers Are Moving Past this compound
This compound's utility as a research tool and potential therapeutic agent is hampered by several key factors:
-
Low Potency: this compound typically requires high millimolar concentrations to achieve significant LDH inhibition and cellular effects. This is evident from its IC50 values in various cancer cell lines, which are often in the range of 20-60 mM[1]. Such high concentrations can lead to off-target effects and are challenging to achieve and maintain in an in vivo setting.
-
Lack of Specificity: While often used as an LDH-A inhibitor, this compound can also inhibit other metabolic enzymes, leading to confounding results and potential toxicity[2]. Its simple structure contributes to this lack of specificity.
-
Limited In Vivo Efficacy: The high doses of this compound required for a therapeutic effect in preclinical models can be associated with toxicity, limiting its translational potential[3]. While it has shown some efficacy in enhancing other treatments like immunotherapy, its standalone performance is often modest[4].
These limitations have spurred the development of a new wave of LDH inhibitors with improved potency, selectivity, and drug-like properties.
A New Generation of LDH Inhibitors: A Head-to-Head Comparison
Several novel LDH inhibitors have emerged, demonstrating significant advantages over this compound. This section compares three prominent examples: GNE-140, NHI-2, and Galloflavin.
Data Presentation: Quantitative Comparison of LDH Inhibitors
The following tables summarize the inhibitory potency of this compound and novel LDH inhibitors against LDH enzymes and their anti-proliferative effects on cancer cells.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target(s) | IC50/Ki | Notes | Reference(s) |
| This compound | LDH-A, LDH-B | Ki: ~2-9 mM (LDH-A) | Competitive inhibitor with respect to pyruvate. | [5] |
| (R)-GNE-140 | LDHA, LDHB | IC50: 3 nM (LDHA), 5 nM (LDHB) | Highly potent, non-selective between LDHA/B. | [6][7] |
| NHI-2 | LDHA, LDHB | IC50: 14.7 µM (LDHA), 55.8 µM (LDHB) | Selective for LDHA over LDHB. | [8] |
| Galloflavin | LDH-A, LDH-B | Ki: 5.46 µM (LDH-A), 15.06 µM (LDHB) | Binds to the free enzyme. | [9][10] |
Table 2: Cellular Anti-Proliferative Activity (IC50/EC50)
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Incubation Time (h) | Reference(s) |
| This compound | A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | 24 | |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | 24 | [1] | |
| H1395 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mM | 24 | [1] | |
| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Bone Cancer | 0.8 µM | Not Specified | [6] |
| NHI-2 | B78 | Melanoma | EC50: 32 µM | 48 | [8] |
| Galloflavin | ECC-1 | Endometrial Cancer | 25 µM | 72 | |
| Ishikawa | Endometrial Cancer | 43 µM | 72 |
Signaling Pathways and Experimental Workflows
LDH Inhibition and its Downstream Consequences
Inhibition of LDH blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This disruption has several downstream effects, including a decrease in NAD+ regeneration, a buildup of pyruvate, and a reduction in lactate secretion. These metabolic perturbations can lead to a decrease in ATP production, induction of oxidative stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: LDH inhibitors block the conversion of pyruvate to lactate, leading to a cascade of cellular events culminating in cell death.
Key Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing the efficacy of different LDH inhibitors. Below are detailed methodologies for key assays.
LDH Enzyme Activity Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDH.
Caption: Workflow for an in vitro LDH enzyme activity inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare stock solutions of NADH, sodium pyruvate, and the test inhibitor in the appropriate solvent (e.g., DMSO or water).
-
Dilute purified recombinant human LDH-A or LDH-B enzyme to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADH solution, and serial dilutions of the test inhibitor.
-
Add the diluted LDH enzyme to each well and incubate for a short period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pyruvate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of LDH inhibitors on the metabolic activity and proliferation of cancer cells.
Caption: Workflow for a cell viability assay using the MTT method.
Detailed Methodology:
-
Cell Seeding:
-
Seed the cancer cell line of interest into a 96-well plate at a predetermined density and allow the cells to attach and resume exponential growth overnight.
-
-
Treatment:
-
Prepare serial dilutions of the LDH inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
-
Seahorse XF Glycolysis Stress Test
This assay measures the real-time extracellular acidification rate (ECAR), an indicator of glycolysis, providing a functional assessment of how LDH inhibitors impact cellular metabolism.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the growth medium with unbuffered Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO₂ incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with the test inhibitor, glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).
-
-
Seahorse XF Analysis:
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure the basal ECAR, and then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis:
-
The Seahorse Wave software analyzes the real-time ECAR measurements to provide a profile of the glycolytic function of the cells and how it is affected by the LDH inhibitor.
-
Conclusion: Embracing a New Era of LDH Inhibition
The development of novel LDH inhibitors with significantly improved potency and selectivity marks a pivotal advancement in the field of cancer metabolism. Compounds like GNE-140, NHI-2, and Galloflavin offer researchers powerful tools to dissect the role of LDH in cancer with greater precision and provide promising scaffolds for the development of next-generation metabolic therapies. While this compound remains a useful tool for certain applications, its limitations necessitate a transition towards these more advanced inhibitors for studies requiring high potency, specificity, and translational relevance. The continued exploration and characterization of these novel compounds will undoubtedly accelerate our understanding of cancer metabolism and pave the way for new and effective anti-cancer strategies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lactate Dehydrogenase Inhibitor Screening Kit (Colorimetric) (ab283393) is not available | Abcam [abcam.com]
- 7. unige.ch [unige.ch]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of Oxamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Oxamate, a pyruvate (B1213749) analog and inhibitor of lactate (B86563) dehydrogenase, requires careful management throughout its lifecycle, from initial handling to final disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS). While sodium this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general safe laboratory practices should always be observed.[3][4]
Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat.
Engineering Controls:
-
Use in a well-ventilated area to avoid the generation and inhalation of dust.[5]
General Handling Precautions:
-
Avoid contact with skin and eyes.[6]
-
Do not ingest or inhale.[6]
-
Minimize dust generation and accumulation.[7]
-
Keep containers securely sealed when not in use.[5]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent its spread.
-
Minor Spills: For small quantities, gently sweep up the solid material, taking care to avoid creating dust. If necessary, dampen the material with water to minimize airborne particles. Place the collected material into a clearly labeled, sealed container for disposal.[7]
-
Major Spills: In the case of a large spill, evacuate the immediate area and follow your institution's emergency response procedures.
Under no circumstances should this compound or its waste be discharged into sewers or waterways.[3]
This compound Disposal Protocol: A Step-by-Step Guide
The preferred method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations. For laboratories generating waste, the following procedure outlines the necessary steps for proper disposal.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected and segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless it is part of a documented and approved institutional procedure.
Step 2: Waste Containerization
-
Use a dedicated, chemically compatible, and leak-proof container for collecting solid this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" (or as required by your institution) and should include the full chemical name ("Sodium this compound" or "Ethyl this compound"), the concentration, and the date of accumulation.
Step 3: Storage of Waste
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container tightly closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.[4][7]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of Sodium this compound.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [3][4] |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| HMIS Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [6] |
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
